Product packaging for H-Met-D-Met-OH(Cat. No.:)

H-Met-D-Met-OH

Cat. No.: B1353304
M. Wt: 280.4 g/mol
InChI Key: ZYTPOUNUXRBYGW-JGVFFNPUSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

H-Met-D-Met-OH is a useful research compound. Its molecular formula is C10H20N2O3S2 and its molecular weight is 280.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20N2O3S2 B1353304 H-Met-D-Met-OH

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H20N2O3S2

Molecular Weight

280.4 g/mol

IUPAC Name

(2R)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C10H20N2O3S2/c1-16-5-3-7(11)9(13)12-8(10(14)15)4-6-17-2/h7-8H,3-6,11H2,1-2H3,(H,12,13)(H,14,15)/t7-,8+/m0/s1

InChI Key

ZYTPOUNUXRBYGW-JGVFFNPUSA-N

Isomeric SMILES

CSCC[C@@H](C(=O)N[C@H](CCSC)C(=O)O)N

Canonical SMILES

CSCCC(C(=O)NC(CCSC)C(=O)O)N

sequence

MM

Origin of Product

United States

Foundational & Exploratory

The Biological Significance of H-Met-D-Met-OH: An Overview

Author: BenchChem Technical Support Team. Date: November 2025

The dipeptide H-Met-D-Met-OH, also known as L-Methionyl-D-methionine, is a molecule of interest in the fields of biochemistry and nutrition. While extensive research exists on the individual L- and D-isomers of methionine, specific data on the biological significance of this particular dipeptide is limited. This document synthesizes the available information, focusing on the known roles of its constituent amino acids and the potential implications of its unique stereochemical structure.

Methionine: An Essential Amino Acid

Methionine is a sulfur-containing essential amino acid, meaning it cannot be synthesized by the human body and must be obtained through diet.[1][2] It plays a crucial role in numerous physiological processes.

1.1 Protein Synthesis: As a proteinogenic amino acid, L-methionine is a fundamental building block for proteins.[2][3] It is notable for being encoded by the start codon (AUG), meaning it is the initiating amino acid in the synthesis of most eukaryotic proteins.[1]

1.2 Metabolic Precursor: L-methionine is a precursor to several vital molecules:

  • S-Adenosylmethionine (SAM): A universal methyl donor involved in the methylation of DNA, RNA, proteins, and lipids. These methylation reactions are critical for gene expression, regulation of cellular processes, and biosynthesis of various compounds.

  • Cysteine: Another sulfur-containing amino acid, which in turn is a precursor to the major intracellular antioxidant, glutathione.

  • Other Molecules: Methionine metabolism also contributes to the synthesis of creatine, carnitine, and polyamines.

1.3 Antioxidant Properties: Methionine plays a role in counteracting oxidative stress, partly through the synthesis of glutathione.

The Role of D-Amino Acids in Peptides

The inclusion of a D-amino acid, in this case, D-methionine, into a peptide chain can significantly alter its properties compared to peptides composed solely of L-amino acids.

2.1 Enhanced Stability: Peptides containing D-amino acids are generally more resistant to degradation by proteases, which are enzymes that typically recognize and cleave peptide bonds between L-amino acids. This increased stability can prolong the half-life of the peptide in biological systems.

2.2 Altered Biological Activity: The stereochemistry of a peptide influences its three-dimensional structure, which is critical for its interaction with biological targets such as receptors and enzymes. The presence of a D-amino acid can lead to unique conformations, potentially resulting in altered or novel biological activities. For instance, the incorporation of D-amino acids has been shown to enhance the biological activity of some peptides by stabilizing specific molecular conformations.

Potential Biological Significance of this compound

While specific studies on this compound are not abundant in publicly available literature, some potential roles can be inferred.

3.1 Nutritional Supplementation: The dipeptide has been investigated as a potential food supplement. An early study demonstrated that D-Met-L-Met could be an effective food supplement for male chicks. This suggests that the dipeptide can be absorbed and likely utilized as a source of methionine. Research on various other methionine-containing peptides has also shown their ability to support protein accretion in cell cultures, indicating they can serve as a source of methionine.

3.2 Research Chemical: this compound is commercially available as a research chemical, suggesting its use in studies exploring peptide synthesis, structure, and function. Its unique properties, conferred by the D-methionine residue, make it a useful tool for investigating the impact of stereochemistry on peptide activity and metabolism.

Signaling Pathways and Experimental Workflows

Due to the limited specific research on this compound, there are no established signaling pathways or detailed experimental workflows directly associated with this dipeptide to visualize. However, we can conceptualize the general metabolic fate of methionine.

The following diagram illustrates the central role of methionine in cellular metabolism, leading to protein synthesis and the production of S-adenosylmethionine (SAM), which is crucial for methylation reactions.

Met Methionine Protein Protein Synthesis Met->Protein Translation SAM S-Adenosylmethionine (SAM) Met->SAM MAT Methylation Methylation Reactions (DNA, RNA, Proteins) SAM->Methylation SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Homocysteine Homocysteine SAH->Homocysteine SAHH Homocysteine->Met MS Cysteine Cysteine Homocysteine->Cysteine Transsulfuration Pathway Glutathione Glutathione Cysteine->Glutathione

Caption: Simplified overview of L-methionine metabolism.

Conclusion

References

An In-depth Technical Guide to Methionyl-D-methionine (H-Met-D-Met-OH)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential biological significance of the dipeptide Methionyl-D-methionine (H-Met-D-Met-OH). Given the ambiguity in the common nomenclature, this guide will address the two possible stereoisomers: L-Methionyl-D-methionine (L-Met-D-Met) and D-Methionyl-D-methionine (D-Met-D-Met).

Methionine, an essential sulfur-containing amino acid, plays a critical role in various metabolic processes, including protein synthesis and as a precursor for important molecules like S-adenosylmethionine (SAMe) and glutathione.[1][2] Dipeptides, composed of two amino acids, can exhibit unique physicochemical and biological properties compared to their constituent amino acids, making them of interest in drug development and nutritional science.

Chemical Structure and Nomenclature

The chemical formula for Methionyl-D-methionine is C₁₀H₂₀N₂O₃S₂. The key structural feature is a peptide bond linking the carboxyl group of one methionine residue to the amino group of a D-methionine residue. The ambiguity in the term "this compound" arises from the stereochemistry of the N-terminal methionine.

  • L-Methionyl-D-methionine (L-Met-D-Met): The N-terminal methionine is the naturally occurring L-isomer.

  • D-Methionyl-D-methionine (D-Met-D-Met): The N-terminal methionine is the non-natural D-isomer. The CAS number for this stereoisomer is 89680-20-6.[3][4]

It is crucial to specify the stereochemistry of both amino acid residues when discussing this dipeptide to avoid ambiguity.

Physicochemical Properties

Quantitative data on the physicochemical properties of the individual stereoisomers of Methionyl-D-methionine are limited. The following tables summarize the available information for the constituent amino acids and the dipeptide where data has been found.

Table 1: Physicochemical Properties of Methionine Isomers

PropertyL-MethionineD-MethionineDL-Methionine
CAS Number 63-68-3[5]348-67-459-51-8
Molecular Formula C₅H₁₁NO₂SC₅H₁₁NO₂SC₅H₁₁NO₂S
Molecular Weight 149.21 g/mol 149.21 g/mol 149.21 g/mol
Melting Point 281 °C (decomposes)273 °C281 °C (decomposes)
Solubility in Water SolubleSoluble in water, dilute acid and alkaliSparingly soluble
pKa (carboxyl) 2.28--
pKa (amino) 9.21--

Table 2: Physicochemical Properties of Methionyl-D-methionine Stereoisomers

PropertyL-Methionyl-D-methionineD-Methionyl-D-methionine
CAS Number Not available89680-20-6
Molecular Formula C₁₀H₂₀N₂O₃S₂C₁₀H₂₀N₂O₃S₂
Molecular Weight 280.41 g/mol 280.41 g/mol
Melting Point Data not availableData not available
Solubility Data not availableData not available
pKa Data not availableData not available

Synthesis and Experimental Protocols

The synthesis of specific stereoisomers of dipeptides like Methionyl-D-methionine typically involves solution-phase or solid-phase peptide synthesis methodologies. These methods rely on the use of protecting groups for the amino and carboxyl termini to ensure the formation of the desired peptide bond and prevent unwanted side reactions.

General Solid-Phase Peptide Synthesis (SPPS) Workflow

A general workflow for the synthesis of a dipeptide, such as L-Methionyl-D-methionine, using Fmoc-based solid-phase peptide synthesis is outlined below.

spss_workflow start Start with D-Met-Resin deprotection Fmoc Deprotection (e.g., Piperidine) start->deprotection wash1 Wash deprotection->wash1 Wash coupling Coupling of Fmoc-L-Met-OH (e.g., HBTU/DIEA) deprotection2 Final Fmoc Deprotection coupling->deprotection2 Wash wash1->coupling cleavage Cleavage from Resin (e.g., TFA cocktail) deprotection2->cleavage Wash purification Purification (e.g., HPLC) cleavage->purification end H-L-Met-D-Met-OH purification->end

Figure 1: General workflow for solid-phase synthesis of H-L-Met-D-Met-OH.

Experimental Protocol: Coupling Step

  • Resin Swelling: The D-methionine-loaded resin is swelled in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound D-methionine is removed by treatment with a solution of piperidine in DMF.

  • Washing: The resin is thoroughly washed with DMF to remove excess piperidine and the deprotection byproducts.

  • Coupling: A solution of Fmoc-L-methionine, a coupling reagent (e.g., HBTU, HATU), and a base (e.g., DIEA) in DMF is added to the resin. The mixture is agitated to facilitate the peptide bond formation.

  • Washing: The resin is washed with DMF to remove unreacted reagents.

  • Final Deprotection and Cleavage: The N-terminal Fmoc group is removed, and the dipeptide is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

  • Purification: The crude dipeptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Biological Activity and Signaling Pathways

Specific data on the biological activity of the individual stereoisomers L-Met-D-Met and D-Met-D-Met are scarce. However, research on related compounds and the DL-methionyl-DL-methionine mixture provides some insights into their potential biological roles.

Wnt/β-catenin Signaling Pathway

A study on domestic pigeons has shown that supplementation with DL-methionyl-DL-methionine can activate the Wnt/β-catenin signaling pathway in the intestine, leading to increased intestinal development. The proposed mechanism involves the binding of the dipeptide to the Frizzled-7 (FZD7) receptor. It is currently unknown if the individual stereoisomers of methionyl-methionine have similar or differential effects on this pathway.

wnt_pathway cluster_0 Cytoplasm cluster_1 Nucleus MetMet DL-Met-DL-Met FZD7 FZD7 Receptor MetMet->FZD7 Binds DVL Dishevelled (DVL) FZD7->DVL Activates Destruction_Complex Destruction Complex DVL->Destruction_Complex Inhibits GSK3B GSK-3β APC APC Axin Axin beta_catenin β-catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF Translocates and binds Target_Genes Target Gene Expression (Intestinal Development) TCF_LEF->Target_Genes Activates Destruction_Complex->beta_catenin Leads to degradation

Figure 2: Proposed activation of the Wnt/β-catenin pathway by DL-Met-DL-Met.

Formyl Peptide Receptors

A synthetic hexapeptide containing a D-methionine residue at its C-terminus (Trp-Lys-Tyr-Met-Val-D-Met) has been shown to be a potent agonist for the mouse formyl peptide receptor (FPR). This suggests that dipeptides containing D-methionine might also interact with formyl peptide receptors, which are involved in inflammatory responses and host defense. Further research is needed to investigate if this compound or its stereoisomers can act as agonists or antagonists of these receptors.

Conclusion

This compound, encompassing the L-Met-D-Met and D-Met-D-Met stereoisomers, represents an area with potential for further research in drug development and nutritional science. While specific data on the individual stereoisomers are limited, the known biological activities of methionine and the DL-methionyl-DL-methionine mixture suggest that these dipeptides may have interesting and potentially useful properties. The elucidation of their specific physicochemical characteristics, the development of optimized synthesis protocols, and the investigation of their interactions with biological targets such as the Wnt/β-catenin and formyl peptide receptor signaling pathways will be crucial for unlocking their full potential. This guide serves as a foundational resource for researchers and scientists embarking on the study of these intriguing dipeptides.

References

In-depth Technical Guide: H-Met-D-Met-OH (CAS 89680-18-2)

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the available scientific and technical data for the dipeptide L-Methionyl-D-methionine.

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

This technical guide serves to consolidate the currently available information on H-Met-D-Met-OH, a dipeptide with the CAS number 89680-18-2. The document outlines its fundamental chemical and physical properties. However, a comprehensive review of publicly accessible scientific literature and databases reveals a significant scarcity of in-depth research on this specific molecule. Consequently, detailed information regarding its biological activity, mechanism of action, associated signaling pathways, and specific experimental protocols is not available at the time of this publication. This guide will summarize the known characteristics of this compound and provide a broader context based on the general understanding of dipeptides containing D-amino acids.

Introduction to this compound

This compound, chemically known as L-Methionyl-D-methionine, is a dipeptide composed of two methionine amino acid residues.[1] Notably, it contains one L-methionine and one D-methionine, making it a stereoisomer of the more common L-Methionyl-L-methionine.[1] The presence of the D-amino acid can significantly influence the peptide's biological stability and activity compared to its naturally occurring L-L counterpart.[1] Dipeptides containing D-amino acids are known to have unique biological properties and are of interest in pharmaceutical and nutritional research.[1]

Chemical and Physical Properties

A summary of the known quantitative data for this compound is presented in Table 1. These properties are primarily predicted from its chemical structure.

PropertyValueSource
CAS Number 89680-18-2[2]
Molecular Formula C₁₀H₂₀N₂O₃S₂
Molecular Weight 280.41 g/mol
Boiling Point (Predicted) 555.1 ± 50.0 °C
Density (Predicted) 1.237 ± 0.06 g/cm³
pKa (Predicted) 3.02 ± 0.10
Appearance White Powder
Storage Temperature -15°C to -20°C

Synthesis and Manufacturing

A logical workflow for the potential synthesis of this compound is outlined in the diagram below. This represents a generalized approach to dipeptide synthesis and is not based on a specific published protocol for this molecule.

G Generalized Synthesis Workflow for this compound A Protected L-Methionine C Coupling Reaction A->C B Protected D-Methionine B->C D Protected Dipeptide C->D E Deprotection D->E F This compound E->F G Purification (e.g., HPLC) F->G H Final Product G->H

Caption: A conceptual workflow for the chemical synthesis of this compound.

Biological Activity and Mechanism of Action: A Contextual Overview

There is a significant lack of published studies on the specific biological activity and mechanism of action of this compound. However, research into other dipeptides containing D-amino acids provides a valuable framework for postulating its potential characteristics.

The inclusion of a D-amino acid can render peptides more resistant to enzymatic degradation by proteases, which typically exhibit high specificity for L-amino acids. This increased stability can lead to a longer biological half-life and potentially enhanced therapeutic effects.

The potential biological roles of this compound could be influenced by the individual properties of L-methionine and D-methionine. L-methionine is an essential amino acid crucial for protein synthesis and as a precursor to S-adenosylmethionine (SAMe), a universal methyl donor. The biological fate of D-methionine in this dipeptide context within human systems is not documented.

Given the absence of specific data, any proposed signaling pathway for this compound would be purely speculative. Research would be required to determine if it interacts with specific cellular receptors, transporters, or metabolic pathways.

Experimental Protocols

A thorough search of scientific literature did not yield any specific experimental protocols involving this compound. To investigate its biological effects, a logical starting point would involve a series of in vitro and in vivo studies. A hypothetical experimental workflow for such an investigation is presented below.

G Hypothetical Experimental Workflow for this compound A In Vitro Studies B Cell Viability Assays A->B C Enzyme Inhibition Assays A->C D Receptor Binding Studies A->D I Data Analysis & Interpretation B->I C->I D->I E In Vivo Studies F Animal Model of Disease E->F G Pharmacokinetic Analysis E->G H Toxicology Assessment E->H F->I G->I H->I

Caption: A conceptual workflow for investigating the biological activity of this compound.

Conclusion and Future Directions

This compound (CAS 89680-18-2) is a chemically defined dipeptide with predicted physical properties. However, there is a notable absence of published research detailing its biological functions, mechanisms of action, and potential therapeutic applications. The presence of a D-methionine residue suggests it may possess enhanced stability compared to its L-L counterpart, a characteristic that warrants further investigation.

Future research should focus on elucidating the basic biological profile of this molecule. This would include in vitro studies to assess its cytotoxicity, metabolic stability, and interaction with cellular targets, followed by in vivo studies to understand its pharmacokinetics and potential efficacy in relevant disease models. Such foundational research is essential before any consideration of its utility in drug development or other scientific applications can be made. Until such data becomes available, this technical guide serves as a summary of the limited existing information on this compound.

References

Potential Therapeutic Applications of Methionyl-Methionine Dipeptides: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current but limited understanding of the potential therapeutic applications of methionyl-methionine dipeptides, with a focus on isomers containing both L-methionine and D-methionine residues. While research into the specific dipeptide H-Met-D-Met-OH is sparse, this document synthesizes available data on related methionyl-methionine diastereomers and the biological roles of their constituent amino acids to extrapolate potential areas of therapeutic investigation. This guide includes a summary of chemical properties, discusses potential mechanisms of action based on related compounds, and outlines hypothetical experimental workflows for future research. The included visualizations aim to provide a conceptual framework for further investigation into this class of dipeptides.

Introduction

Methionine, an essential sulfur-containing amino acid, is crucial for numerous metabolic processes, including protein synthesis and the production of S-adenosylmethionine (SAMe), a universal methyl donor. While L-methionine is the biologically active enantiomer in protein synthesis, D-methionine can also be utilized by many organisms through enzymatic conversion to L-methionine.[1] Dipeptides, composed of two amino acids, can exhibit unique biological activities distinct from their individual constituent amino acids, often with improved stability and bioavailability.

The dipeptide this compound, and its related isomers, represent an under-explored area of research. This document aims to collate the sparse existing information and provide a forward-looking perspective on their potential therapeutic applications.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of methionyl-methionine dipeptides is fundamental for any therapeutic development. The available data for different isomers is summarized below.

PropertyH-D-Met-D-Met-OHH-Met-Met-OH (L-L isomer)H-Met-OH (L-Methionine)
CAS Number 89680-20-6[2]7349-78-2[3][4]63-68-3[5]
Molecular Formula C10H20N2O3S2C10H20N2O3S2C5H11NO2S
Molecular Weight 280.41 g/mol 280.4 g/mol 149.2 g/mol
Appearance Data not availableSolid, Colorless to off-whiteWhite powder
Storage Temperature -15°C4°C, protect from lightDesiccate at -20°C
Solubility Data not availableData not availableH2O: 16.67 mg/mL (111.72 mM; requires sonication)

Potential Therapeutic Applications and Mechanisms of Action

Direct evidence for the therapeutic applications of this compound is currently unavailable in the scientific literature. However, based on the known biological roles of L- and D-methionine and studies on related dipeptides, several potential areas of investigation can be proposed.

Nutritional Supplementation and Improved Bioavailability

Studies on DL-methionyl-DL-methionine have shown its potential as a nutritional supplement in aquaculture and for domestic pigeons, where it can improve intestinal development. The dipeptide form may offer advantages in terms of stability and absorption compared to free methionine. The presence of the D-enantiomer can be beneficial as it can be converted to L-methionine in vivo.

A potential mechanism involves the activation of the Wnt/β-catenin signaling pathway, which is crucial for intestinal cell proliferation and differentiation.

Signaling_Pathway_Intestinal_Development MetMet DL-Met-Met Wnt Wnt Signaling MetMet->Wnt activates BetaCatenin β-catenin Wnt->BetaCatenin stabilizes CellProlif Intestinal Cell Proliferation BetaCatenin->CellProlif CellDiff Intestinal Cell Differentiation BetaCatenin->CellDiff IntestinalDev Improved Intestinal Development CellProlif->IntestinalDev CellDiff->IntestinalDev

Caption: Hypothetical activation of Wnt/β-catenin pathway by DL-Met-Met.

Antioxidant and Cytoprotective Effects

L-methionine is a precursor to glutathione, a major intracellular antioxidant. Dipeptides containing methionine could potentially serve as a source of this amino acid, thereby supporting cellular antioxidant defenses. The presence of a D-amino acid might confer resistance to enzymatic degradation, prolonging its circulation and potential effects.

Neuromodulatory and Neuroprotective Roles

D-amino acids, such as D-serine, are known to have roles as neurotransmitters in the mammalian brain. While there is no direct evidence for this compound, the presence of a D-amino acid warrants investigation into its potential effects on the central nervous system.

Proposed Experimental Protocols

Given the nascent stage of research, the following experimental workflows are proposed to systematically evaluate the therapeutic potential of this compound.

Synthesis and Characterization

The initial step involves the chemical synthesis of this compound. Standard solid-phase or solution-phase peptide synthesis methodologies can be employed.

Synthesis_Workflow Start Start: Protected D-Methionine Coupling Couple with Protected L-Methionine Start->Coupling Deprotection Deprotection Coupling->Deprotection Purification Purification (HPLC) Deprotection->Purification Characterization Characterization (Mass Spec, NMR) Purification->Characterization FinalProduct Pure this compound Characterization->FinalProduct In_Vitro_Screening_Workflow Compound This compound Cytotoxicity Cytotoxicity Assay (e.g., MTT) Compound->Cytotoxicity Antioxidant Antioxidant Assay (e.g., DCF-DA) Cytotoxicity->Antioxidant If non-toxic AntiInflammatory Anti-inflammatory Assay (e.g., LPS-stimulated macrophages) Cytotoxicity->AntiInflammatory If non-toxic PathwayAnalysis Signaling Pathway Analysis (Western Blot, qPCR) Antioxidant->PathwayAnalysis AntiInflammatory->PathwayAnalysis

References

The Role of H-Met-D-Met-OH in Neuroprotection: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neurodegenerative diseases represent a significant and growing challenge to public health, characterized by the progressive loss of neuronal structure and function. Oxidative stress and apoptosis are key pathological mechanisms implicated in neuronal cell death. This technical guide explores the hypothesized neuroprotective role of the dipeptide H-Met-D-Met-OH. While direct experimental evidence for this specific peptide is currently limited, its constituent amino acids, particularly the redox-active methionine, suggest a potential therapeutic utility. This document provides a comprehensive overview of the theoretical framework for its action, detailed experimental protocols to investigate its efficacy, and proposes potential signaling pathways that may be modulated. The information presented herein is intended to serve as a foundational resource for researchers initiating studies into the neuroprotective properties of novel dipeptides like this compound.

Introduction

This compound, a dipeptide composed of L-methionine and D-methionine, is a compound of interest in the field of neuroprotective research. Its chemical structure, featuring two methionine residues, suggests inherent antioxidant potential due to the redox-active sulfur atom in the methionine side chain. Methionine-containing peptides have been recognized for their ability to scavenge free radicals and protect against oxidative damage, a key contributor to neuronal injury in various neurodegenerative disorders.

This guide outlines a hypothetical neuroprotective mechanism for this compound centered on two core principles: direct antioxidant activity and modulation of intracellular signaling pathways that govern apoptosis and cell survival.

Chemical Properties of this compound:

PropertyValue
Molecular Formula C10H20N2O3S2
Molecular Weight 280.41 g/mol
CAS Number 89680-20-6
Structure L-Methionyl-D-Methionine

Proposed Mechanism of Neuroprotective Action

The neuroprotective effects of this compound are postulated to occur through a multi-faceted approach involving both direct and indirect mechanisms to counteract neuronal damage.

Direct Antioxidant Activity

The thioether group in the methionine side chains of this compound can be readily oxidized, allowing it to neutralize reactive oxygen species (ROS). This direct scavenging activity can reduce the overall oxidative burden on neurons, thereby preventing damage to vital cellular components such as lipids, proteins, and DNA.

Modulation of Intracellular Signaling Pathways

Beyond direct ROS scavenging, this compound may exert its neuroprotective effects by activating pro-survival signaling cascades and inhibiting pro-apoptotic pathways. The two primary pathways hypothesized to be involved are the PI3K/Akt and MAPK/ERK pathways.

  • PI3K/Akt Pathway: Activation of this pathway is crucial for promoting cell survival and inhibiting apoptosis. Akt, a serine/threonine kinase, can phosphorylate and inactivate several pro-apoptotic proteins, including Bad, and can also lead to the activation of transcription factors that promote the expression of anti-apoptotic genes like Bcl-2.

  • MAPK/ERK Pathway: The ERK signaling cascade is involved in cell proliferation, differentiation, and survival. In the context of neuroprotection, activation of ERK can lead to the phosphorylation and activation of transcription factors that upregulate the expression of antioxidant enzymes and survival-promoting proteins.

By activating these pathways, this compound could potentially enhance the intrinsic defense mechanisms of neurons against apoptotic stimuli.

Experimental Protocols for Assessing Neuroprotective Efficacy

To validate the hypothesized neuroprotective effects of this compound, a series of in vitro experiments are proposed. These protocols are designed to quantify the antioxidant, anti-apoptotic, and cell signaling modulating properties of the dipeptide.

In Vitro Antioxidant Activity Assays

These assays determine the direct free radical scavenging capacity of this compound.

3.1.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: DPPH is a stable free radical that exhibits a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a color change to yellow, which can be measured spectrophotometrically.

  • Protocol:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).

    • Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).

    • In a 96-well plate, add varying concentrations of the this compound solution.

    • Add the DPPH solution to each well and mix.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Ascorbic acid is used as a positive control.

    • The percentage of scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100.

3.1.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

  • Principle: ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. This radical has a characteristic blue-green color. Antioxidants that can donate an electron to the ABTS•+ will quench the color, and the reduction in absorbance is proportional to the antioxidant concentration.

  • Protocol:

    • Prepare the ABTS radical cation solution by mixing ABTS stock solution (7 mM) with potassium persulfate (2.45 mM) and allowing it to stand in the dark for 12-16 hours.

    • Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add different concentrations of this compound to a 96-well plate.

    • Add the diluted ABTS•+ solution to each well.

    • Incubate for 6 minutes at room temperature.

    • Measure the absorbance at 734 nm.

    • Trolox is used as a standard.

    • The scavenging percentage is calculated similarly to the DPPH assay.

Cellular Neuroprotection Assays

These assays evaluate the ability of this compound to protect neuronal cells from oxidative stress-induced cell death.

3.2.1. Cell Culture and Induction of Oxidative Stress

  • Cell Line: SH-SY5Y human neuroblastoma cells are a commonly used model for neuroprotective studies.

  • Culture Conditions: Cells are maintained in DMEM/F12 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Induction of Oxidative Stress: Oxidative stress can be induced by treating the cells with agents like hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).

3.2.2. Cell Viability Assay (MTT Assay)

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals.

  • Protocol:

    • Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours).

    • Induce oxidative stress by adding H₂O₂ (e.g., 100 µM) for 24 hours.

    • Add MTT solution to each well and incubate for 4 hours at 37°C.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at 570 nm.

    • Cell viability is expressed as a percentage of the untreated control.

3.2.3. Measurement of Intracellular Reactive Oxygen Species (ROS)

  • Principle: The fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) is used to measure intracellular ROS levels. DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Protocol:

    • Culture SH-SY5Y cells in a 96-well black plate.

    • Pre-treat cells with this compound.

    • Induce oxidative stress with H₂O₂.

    • Load the cells with DCFH-DA (e.g., 10 µM) and incubate for 30 minutes at 37°C.

    • Wash the cells with PBS to remove excess probe.

    • Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence microplate reader.

Analysis of Apoptosis

3.3.1. Western Blot Analysis for Bcl-2 and Cleaved Caspase-3

  • Principle: Western blotting is used to detect the expression levels of key apoptotic proteins. A decrease in the anti-apoptotic protein Bcl-2 and an increase in the active, cleaved form of caspase-3 are hallmarks of apoptosis.

  • Protocol:

    • Treat SH-SY5Y cells with this compound and/or H₂O₂ as described above.

    • Lyse the cells and determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against Bcl-2, cleaved caspase-3, and a loading control (e.g., β-actin).

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescence substrate and image the blot.

    • Quantify the band intensities and normalize to the loading control.

Investigation of Signaling Pathways

3.4.1. Western Blot for Phosphorylated Akt and ERK

  • Principle: To determine if this compound activates the PI3K/Akt and MAPK/ERK pathways, the phosphorylation status of Akt (at Ser473) and ERK1/2 (at Thr202/Tyr204) is assessed by Western blot.

  • Protocol:

    • Treat SH-SY5Y cells with this compound for various time points.

    • Prepare cell lysates and perform Western blotting as described above.

    • Use primary antibodies specific for phosphorylated Akt (p-Akt) and phosphorylated ERK (p-ERK), as well as antibodies for total Akt and total ERK for normalization.

    • Analyze the ratio of phosphorylated to total protein to determine pathway activation.

Hypothetical Data Presentation

The following tables present hypothetical quantitative data that would support the neuroprotective role of this compound.

Table 1: In Vitro Antioxidant Activity of this compound

Concentration (µM)DPPH Scavenging (%)ABTS Scavenging (%)
1015.2 ± 2.120.5 ± 2.8
5045.8 ± 3.555.1 ± 4.2
10078.3 ± 4.185.6 ± 3.9
Ascorbic Acid (100 µM)95.4 ± 1.8-
Trolox (100 µM)-98.2 ± 1.5

Table 2: Neuroprotective Effect of this compound against H₂O₂-Induced Cytotoxicity in SH-SY5Y Cells

TreatmentCell Viability (%)Intracellular ROS (Fold Change)
Control100 ± 5.21.0 ± 0.1
H₂O₂ (100 µM)48.5 ± 4.13.5 ± 0.4
This compound (50 µM) + H₂O₂65.2 ± 3.82.1 ± 0.3
This compound (100 µM) + H₂O₂82.1 ± 4.51.4 ± 0.2

Table 3: Effect of this compound on Apoptotic Markers in H₂O₂-Treated SH-SY5Y Cells

TreatmentBcl-2 Expression (Relative to Control)Cleaved Caspase-3 (Relative to Control)
Control1.00 ± 0.081.00 ± 0.10
H₂O₂ (100 µM)0.45 ± 0.053.20 ± 0.25
This compound (100 µM) + H₂O₂0.85 ± 0.071.50 ± 0.18

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and experimental workflows.

G cluster_0 Oxidative Stress cluster_1 This compound cluster_2 Signaling Pathways cluster_3 Cellular Response ROS ROS Apoptosis Apoptosis ROS->Apoptosis HMDMOH This compound HMDMOH->ROS Scavenges PI3K PI3K HMDMOH->PI3K MAPK MEK HMDMOH->MAPK Akt Akt PI3K->Akt Bcl2 Bcl-2 Akt->Bcl2 Caspase3 Caspase-3 Akt->Caspase3 ERK ERK MAPK->ERK Survival Neuronal Survival ERK->Survival Bcl2->Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathways for this compound neuroprotection.

G cluster_0 In Vitro Antioxidant Assays cluster_1 Cellular Neuroprotection Assays cluster_2 Mechanism of Action Studies DPPH DPPH Assay CellCulture Neuronal Cell Culture (e.g., SH-SY5Y) ABTS ABTS Assay OxidativeStress Induce Oxidative Stress (e.g., H₂O₂) CellCulture->OxidativeStress MTT Cell Viability (MTT) OxidativeStress->MTT ROS Intracellular ROS (DCFH-DA) OxidativeStress->ROS WB_Apoptosis Western Blot (Bcl-2, Caspase-3) OxidativeStress->WB_Apoptosis WB_Signaling Western Blot (p-Akt, p-ERK) OxidativeStress->WB_Signaling

Conformational Analysis of the H-Met-D-Met-OH Dipeptide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the methodologies and expected results for the conformational analysis of the H-L-Methionyl-D-Methionine (H-Met-D-Met-OH) dipeptide. This document is intended for researchers, scientists, and drug development professionals engaged in peptide structural analysis and rational drug design. The guide outlines both experimental and computational approaches to elucidate the conformational landscape of this unique heterochiral dipeptide.

Dipeptides containing both L- and D-amino acids are of significant interest in peptidomimetics and drug discovery due to their altered enzymatic stability and unique conformational properties. The presence of a D-amino acid introduces specific stereochemical constraints that significantly influence the peptide backbone's accessible conformations compared to their homochiral L-L counterparts. Understanding these preferences is crucial for designing novel peptide-based therapeutics.

Theoretical Conformational Landscape

The conformational preferences of a peptide backbone are primarily described by the dihedral angles phi (φ, C'-N-Cα-C') and psi (ψ, N-Cα-C'-N). The distribution of these angles for L-amino acids is famously visualized in a Ramachandran plot. For D-amino acids, the sterically allowed regions are mirror images of those for L-amino acids.[1] This principle is fundamental to understanding the structure of this compound.

The side chain of methionine also possesses rotational freedom, described by the chi (χ) angles:

  • χ1: N-Cα-Cβ-Cγ

  • χ2: Cα-Cβ-Cγ-Sδ

  • χ3: Cβ-Cγ-Sδ-Cε

Studies on methionine-containing peptides show that steric hindrance and weak attractive interactions involving the sulfur atom influence the preferred side-chain rotamers.[2][3][4]

Predicted Stable Conformations

While specific experimental data for this compound is not available in public literature, we can predict the likely low-energy conformations based on established principles of peptide stereochemistry.[5] The following table summarizes hypothetical, yet plausible, quantitative data for representative stable conformers.

Table 1: Predicted Dihedral Angles and Relative Energies for this compound Conformers

Conformer IDResidueφ (°)ψ (°)χ1 (°)χ2 (°)χ3 (°)Relative Energy (kcal/mol)Description
Conf-1 L-Met (1)-65-40-60180750.00L-residue in α-helical region; D-residue in D-α-helical region.
D-Met (2)6540-6018075
Conf-2 L-Met (1)-135135180-60750.85L-residue in β-sheet region; D-residue in D-β-sheet region.
D-Met (2)135-135180-6075
Conf-3 L-Met (1)-75145-60180-901.20L-residue in Polyproline II (PII) region; D-residue in D-PII region.
D-Met (2)75-145-60180-90

Note: These values are illustrative and serve as a basis for experimental and computational verification. The relative energies are hypothetical, suggesting a slight preference for the α-helical-like conformation.

Logical Relationship of L- and D-Amino Acid Conformations cluster_L L-Amino Acid (e.g., L-Met) cluster_D D-Amino Acid (e.g., D-Met) L_alpha α-Helical (φ ≈ -60°, ψ ≈ -45°) L_beta β-Sheet (φ ≈ -135°, ψ ≈ +135°) D_alpha_L D-Left-Handed Helix (αR) (φ ≈ -60°, ψ ≈ -45°) L_alpha->D_alpha_L Mirrored Conformation D_beta D-β-Sheet (φ ≈ +135°, ψ ≈ -135°) L_beta->D_beta L_alpha_L Left-Handed Helix (φ ≈ +60°, ψ ≈ +45°) D_alpha D-α-Helical (αL) (φ ≈ +60°, ψ ≈ +45°) L_alpha_L->D_alpha Integrated Conformational Analysis Workflow cluster_exp Experimental Arm (NMR) cluster_comp Computational Arm (MD) exp1 Sample Preparation (Dipeptide in Solution) exp2 2D NMR Data Acquisition (TOCSY, NOESY) exp1->exp2 exp3 Data Processing & Resonance Assignment exp2->exp3 exp4 Derive Structural Restraints (Distances, Dihedrals) exp3->exp4 analysis Structure Calculation & Ensemble Generation exp4->analysis comp1 System Setup (Force Field, Solvent) comp2 MD Simulation (Minimization, Equilibration, Production) comp1->comp2 comp3 Trajectory Analysis (Dihedrals, Clustering) comp2->comp3 comp4 Generate Energy Landscape (PMF) comp3->comp4 comp3->analysis result Final Conformational Model (Ensemble of Structures) comp4->result analysis->result Refinement & Validation

References

Predicted Biological Activity of H-Met-D-Met-OH: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of the predicted biological activities of the dipeptide H-Met-D-Met-OH. Based on an analysis of its structural features, including the presence of a D-amino acid, and a review of literature on analogous L-dipeptides and other D-amino acid-containing peptides, we predict this compound to possess significant biological activities. These predictions include enhanced proteolytic stability, potential as an agonist for G-protein coupled receptors such as the formyl peptide receptor, modulation of the AKT/mTOR and JAK2-STAT5 signaling pathways, and antioxidant properties. This document outlines in silico predictions, detailed hypothetical experimental protocols to validate these predictions, and visual representations of the implicated signaling pathways and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals investigating novel peptide therapeutics.

Introduction

The dipeptide this compound is a stereoisomer of the naturally occurring L-methionyl-L-methionine. The incorporation of a D-methionine residue at the C-terminus is expected to confer unique pharmacological properties, primarily due to increased resistance to enzymatic degradation.[1][2][3][4][5] This enhanced stability may lead to a longer biological half-life and improved bioavailability compared to its L-L counterpart. This guide explores the predicted biological activities of this compound based on current scientific understanding of D-amino acid-containing peptides and the known functions of L-methionine dipeptides.

Predicted Biological Activities and Rationale

The biological activities of this compound are predicted based on the known functions of L-methionyl-L-methionine and the influence of D-amino acids on peptide pharmacology.

Enhanced Proteolytic Stability

The presence of a D-amino acid at the C-terminus is predicted to make this compound highly resistant to degradation by common proteases. This is a critical attribute for therapeutic peptides, as it can significantly enhance their in vivo efficacy.

G-Protein Coupled Receptor (GPCR) Agonism

A synthetic hexapeptide containing a C-terminal D-methionine (Trp-Lys-Tyr-Met-Val-D-Met) has been shown to be a potent agonist for the mouse formyl peptide receptor (mFPR). This suggests that this compound may also interact with and activate GPCRs, potentially including the human formyl peptide receptor family (FPR1, FPR2, FPR3). These receptors are primarily involved in the inflammatory response and host defense.

Modulation of AKT/mTOR and JAK2-STAT5 Signaling Pathways

The L-L stereoisomer, H-Met-L-Met-OH, has been demonstrated to activate the AKT/mTOR and JAK2-STAT5 signaling pathways, which are crucial for cell growth, proliferation, and protein synthesis. It is hypothesized that this compound, due to its structural similarity, may also modulate these pathways. Its enhanced stability could lead to a more sustained activation or inhibition.

Antioxidant Activity

Methionine-containing peptides are known to possess antioxidant properties. The sulfur atom in the methionine side chain can act as a scavenger of reactive oxygen species (ROS). It is predicted that this compound will exhibit antioxidant activity, which can be evaluated using various in vitro assays.

In Silico Prediction and Data Presentation

While no direct experimental data for this compound exists, in silico tools can provide valuable predictions of its bioactivity.

Bioactivity Prediction using In Silico Tools

Online databases and prediction servers can be utilized to predict the potential biological activities of this compound.

  • BIOPEP-UWM: This database can be used to search for known bioactive peptides with similar sequences and predict potential activities based on its dipeptide composition.

  • PepFold4: This tool can be used to predict the three-dimensional structure of this compound, which is crucial for molecular docking studies.

  • Molecular Docking: The predicted 3D structure can be docked into the crystal structures of potential target receptors, such as FPR2, to predict binding affinity and interaction modes.

Predicted Quantitative Data

The following table summarizes the predicted quantitative data for the biological activities of this compound, based on values reported for analogous peptides. These values are hypothetical and require experimental validation.

Predicted ActivityParameterPredicted ValueReference Peptide
Proteolytic Stability Half-life in human serum> 24 hoursD-amino acid containing peptides
GPCR Agonism (FPR2) EC501 - 100 nMTrp-Lys-Tyr-Met-Val-D-Met
AKT/mTOR Pathway Activation Fold increase in p-AKT2 - 5 foldH-Met-L-Met-OH
JAK2-STAT5 Pathway Activation Fold increase in p-STAT52 - 4 foldH-Met-L-Met-OH
Antioxidant Activity DPPH radical scavenging IC5010 - 100 µMMethionine-containing dipeptides

Experimental Protocols

The following are detailed protocols for the experimental validation of the predicted biological activities of this compound.

Proteolytic Stability Assay

Objective: To determine the stability of this compound in the presence of proteases.

Methodology:

  • Prepare solutions of this compound and a control L-peptide (e.g., H-Met-L-Met-OH) at a concentration of 1 mg/mL in phosphate-buffered saline (PBS).

  • Incubate the peptide solutions with human serum or a specific protease (e.g., trypsin) at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots of the reaction mixture.

  • Stop the enzymatic reaction by adding a protease inhibitor or by heat inactivation.

  • Analyze the remaining intact peptide concentration using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Calculate the half-life of the peptides.

Proteolytic_Stability_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Peptide_Solutions Prepare Peptide Solutions (this compound & Control) Incubation Incubate with Protease/Serum at 37°C Peptide_Solutions->Incubation Aliquots Collect Aliquots at Time Points Incubation->Aliquots Stop_Reaction Stop Reaction Aliquots->Stop_Reaction RP_HPLC RP-HPLC Analysis Stop_Reaction->RP_HPLC Half_Life Calculate Half-Life RP_HPLC->Half_Life

Caption: Workflow for the proteolytic stability assay.

GPCR Activation Assay (Calcium Mobilization)

Objective: To assess the ability of this compound to activate the formyl peptide receptor 2 (FPR2).

Methodology:

  • Culture cells stably expressing human FPR2 (e.g., HEK293-FPR2).

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Wash the cells to remove excess dye.

  • Stimulate the cells with varying concentrations of this compound. A known FPR2 agonist (e.g., WKYMVm) should be used as a positive control.

  • Measure the intracellular calcium concentration using a fluorescence plate reader.

  • Determine the EC50 value for this compound.

GPCR_Activation_Workflow cluster_cell_prep Cell Preparation cluster_stimulation Stimulation cluster_measurement Measurement & Analysis Culture_Cells Culture FPR2-expressing cells Load_Dye Load with Calcium Dye Culture_Cells->Load_Dye Stimulate Stimulate with This compound Load_Dye->Stimulate Measure_Fluorescence Measure Intracellular Calcium Stimulate->Measure_Fluorescence Calculate_EC50 Calculate EC50 Measure_Fluorescence->Calculate_EC50

Caption: Workflow for the GPCR activation assay.

Western Blot Analysis for AKT/mTOR and JAK2-STAT5 Pathway Activation

Objective: To determine if this compound activates the AKT/mTOR and JAK2-STAT5 signaling pathways.

Methodology:

  • Culture a suitable cell line (e.g., a cell line known to respond to L-Met-L-Met).

  • Serum-starve the cells to reduce basal signaling.

  • Treat the cells with this compound at various concentrations and for different time points.

  • Lyse the cells and collect the protein extracts.

  • Determine protein concentration using a BCA assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies specific for phosphorylated and total forms of key signaling proteins (e.g., p-AKT, AKT, p-mTOR, mTOR, p-STAT5, STAT5, p-JAK2, JAK2).

  • Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Quantify the band intensities to determine the fold change in phosphorylation.

Antioxidant Activity Assay (DPPH Radical Scavenging)

Objective: To measure the free radical scavenging activity of this compound.

Methodology:

  • Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Prepare different concentrations of this compound in methanol. Ascorbic acid can be used as a positive control.

  • Mix the peptide solutions with the DPPH solution.

  • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measure the absorbance of the solution at 517 nm using a spectrophotometer.

  • Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

Predicted Signaling Pathways

Based on the predicted biological activities, this compound is expected to modulate the following signaling pathways.

Formyl Peptide Receptor 2 (FPR2) Signaling Pathway

Activation of FPR2 by this compound is predicted to initiate a G-protein-mediated signaling cascade, leading to downstream effects such as calcium mobilization and activation of protein kinase C (PKC) and mitogen-activated protein kinases (MAPKs).

FPR2_Signaling MetDMet This compound FPR2 FPR2 MetDMet->FPR2 binds G_protein Gαi/Gβγ FPR2->G_protein activates PLC PLC G_protein->PLC activates IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces Ca_mobilization Ca²⁺ Mobilization IP3->Ca_mobilization PKC PKC DAG->PKC Cellular_Response Cellular Response (e.g., Chemotaxis) Ca_mobilization->Cellular_Response MAPK_pathway MAPK Pathway PKC->MAPK_pathway MAPK_pathway->Cellular_Response

Caption: Predicted FPR2 signaling pathway activation.

AKT/mTOR Signaling Pathway

Modulation of the AKT/mTOR pathway by this compound would likely involve the activation of a cell surface receptor, leading to the phosphorylation and activation of AKT, which in turn activates mTORC1, a key regulator of protein synthesis and cell growth.

AKT_mTOR_Signaling MetDMet This compound Receptor Receptor MetDMet->Receptor binds PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Protein_Synthesis Protein Synthesis & Cell Growth mTORC1->Protein_Synthesis

Caption: Predicted AKT/mTOR signaling pathway modulation.

JAK2-STAT5 Signaling Pathway

Activation of the JAK2-STAT5 pathway by this compound would likely be initiated by binding to a cytokine-like receptor, leading to the dimerization of the receptor and subsequent activation of JAK2. Activated JAK2 would then phosphorylate STAT5, leading to its dimerization, nuclear translocation, and regulation of gene expression.

JAK2_STAT5_Signaling MetDMet This compound Receptor Receptor Dimerization MetDMet->Receptor induces JAK2 JAK2 Receptor->JAK2 activates STAT5 STAT5 JAK2->STAT5 phosphorylates STAT5_dimer STAT5 Dimer STAT5->STAT5_dimer dimerizes Nucleus Nucleus STAT5_dimer->Nucleus translocates to Gene_Expression Gene Expression Nucleus->Gene_Expression regulates

Caption: Predicted JAK2-STAT5 signaling pathway activation.

Conclusion

This technical guide presents a predictive overview of the biological activities of this compound. The inclusion of a D-methionine residue is anticipated to confer enhanced proteolytic stability, a highly desirable characteristic for therapeutic peptides. The predicted activities, including GPCR agonism, modulation of key signaling pathways involved in cell growth and metabolism, and antioxidant effects, suggest that this compound is a promising candidate for further investigation in various therapeutic areas. The detailed experimental protocols provided herein offer a clear roadmap for the validation of these predictions. Further in vitro and in vivo studies are warranted to fully elucidate the pharmacological profile and therapeutic potential of this novel dipeptide.

References

H-Met-D-Met-OH: A Potential Novel Biomarker for Oxidative Stress

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is a key contributor to the pathophysiology of numerous diseases. The identification of sensitive and specific biomarkers is crucial for the early detection, monitoring, and development of therapeutic interventions for oxidative stress-related conditions. This technical guide explores the emerging potential of the dipeptide H-Met-D-Met-OH as a novel biomarker for oxidative stress. While direct research on this compound is in its nascent stages, this document synthesizes current knowledge on methionine-containing peptides and their role in mitigating oxidative damage. We provide a comprehensive overview of the underlying mechanisms, present available quantitative data on related compounds, detail relevant experimental protocols, and visualize key signaling pathways. This guide serves as a foundational resource for researchers and professionals in drug development interested in the investigation and application of this compound and other methionine dipeptides as biomarkers for oxidative stress.

Introduction: The Role of Methionine in Oxidative Stress

Methionine, an essential sulfur-containing amino acid, plays a critical role in cellular defense against oxidative stress.[1] Its thioether group is readily oxidized by a variety of ROS to form methionine sulfoxide (MetO).[2] This oxidation is a reversible process, with the reduction of MetO back to methionine catalyzed by the enzyme family of methionine sulfoxide reductases (MSRs). This cyclic process of oxidation and reduction allows methionine residues within proteins to act as a catalytic antioxidant system, scavenging ROS and protecting more critical cellular components from oxidative damage.[3]

The dipeptide this compound, composed of L-methionine and D-methionine, is a subject of growing interest due to the unique properties of D-amino acids in biological systems. While L-amino acids are the primary building blocks of proteins, D-amino acids are known to be present in various organisms and can exhibit distinct biological activities. The presence of a D-methionine residue in this compound may confer increased stability against enzymatic degradation, making it a potentially more robust biomarker compared to peptides composed solely of L-amino acids.

This compound and Oxidative Stress: A Mechanistic Overview

While direct evidence for this compound as an oxidative stress biomarker is still emerging, the known antioxidant properties of methionine and its dipeptides provide a strong theoretical framework. The proposed mechanism centers on the susceptibility of the sulfur atom in the methionine side chains to oxidation by ROS.

An increase in oxidative stress leads to a higher rate of oxidation of methionine residues to MetO. This would apply to free methionine, methionine residues in proteins, and methionine-containing peptides like this compound. Consequently, an elevated ratio of the oxidized form of the dipeptide (H-Met(O)-D-Met(O)-OH) to its reduced form (this compound) in biological fluids could serve as a sensitive indicator of oxidative imbalance.

The following diagram illustrates the central role of methionine oxidation and reduction in the cellular response to oxidative stress.

ROS Reactive Oxygen Species (ROS) Met This compound ROS->Met Oxidation Cellular_Damage Cellular Damage (Lipids, Proteins, DNA) ROS->Cellular_Damage Causes MetO H-Met(O)-D-Met(O)-OH Met->MetO MetO->Met Reduction MSR Methionine Sulfoxide Reductases (MSRs) MSR->MetO Catalyzes

Figure 1: The cyclic oxidation and reduction of this compound in response to oxidative stress.

Quantitative Data on Methionine Dipeptides in Oxidative Stress

Direct quantitative data for this compound as an oxidative stress biomarker in published literature is limited. However, studies on similar methionine dipeptides, such as DL-methionyl-DL-methionine (DL-Met-Met), provide valuable insights into how these molecules are affected by and can mitigate oxidative stress. The following table summarizes key findings from a study on broilers subjected to heat stress, a known inducer of oxidative stress.

ParameterControl (Thermoneutral)Heat Stress (No Supplement)Heat Stress + DL-Met-MetReference
Thiobarbituric Acid Reactive Substances (TBARS) (nmol/mg protein) 1.25 ± 0.101.85 ± 0.151.50 ± 0.12[4]
Carbonylated Proteins (nmol/mg protein) 2.10 ± 0.203.50 ± 0.302.80 ± 0.25[4]
Reduced Glutathione (GSH) (µmol/g tissue) 5.50 ± 0.403.80 ± 0.354.70 ± 0.45
Glutathione Peroxidase (GPX) Gene Expression (relative fold change) 1.001.80 ± 0.202.20 ± 0.25

Table 1: Effects of DL-methionyl-DL-methionine supplementation on oxidative stress markers in heat-stressed broilers. Data are presented as mean ± standard deviation.

These data indicate that under oxidative stress conditions (heat stress), there is an increase in markers of lipid and protein damage (TBARS and carbonylated proteins) and a decrease in the key antioxidant, reduced glutathione. Supplementation with a methionine dipeptide partially ameliorated these effects, suggesting its involvement in the antioxidant response.

Experimental Protocols

The accurate quantification of this compound and its oxidized forms in biological samples is essential for its validation as a biomarker. Below are generalized protocols for sample preparation and analysis using high-performance liquid chromatography-mass spectrometry (HPLC-MS), a common and sensitive method for peptide quantification.

Sample Preparation from Plasma
  • Collection: Collect whole blood in EDTA-containing tubes.

  • Centrifugation: Centrifuge at 3,000 x g for 15 minutes at 4°C to separate plasma.

  • Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold methanol containing an internal standard (e.g., a stable isotope-labeled version of the dipeptide).

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Incubation: Incubate the samples at -20°C for 30 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for HPLC-MS analysis.

HPLC-MS/MS Analysis
  • Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 2% to 98% mobile phase B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for this compound and its oxidized forms.

The following workflow diagram illustrates the key steps in the quantification of this compound.

cluster_0 Sample Preparation cluster_1 Analysis Plasma Plasma Sample Precipitation Protein Precipitation (Methanol + Internal Standard) Plasma->Precipitation Centrifugation1 Centrifugation Precipitation->Centrifugation1 Supernatant Collect Supernatant Centrifugation1->Supernatant Drying Evaporation Supernatant->Drying Reconstitution Reconstitution Drying->Reconstitution HPLC HPLC Separation Reconstitution->HPLC MS MS/MS Detection (MRM) HPLC->MS Data Data Analysis (Quantification) MS->Data

Figure 2: Experimental workflow for the quantification of this compound in plasma.

Signaling Pathways Implicated in Oxidative Stress

Oxidative stress triggers a complex network of signaling pathways that regulate cellular responses, including antioxidant defense, inflammation, and apoptosis. While the direct interaction of this compound with these pathways is yet to be elucidated, its role as a scavenger of ROS places it at the initial stages of these cascades. Key pathways influenced by oxidative stress include:

  • Nrf2-Keap1 Pathway: A primary regulator of the antioxidant response. Under oxidative stress, Nrf2 translocates to the nucleus and activates the expression of antioxidant enzymes.

  • NF-κB Pathway: A key inflammatory pathway that can be activated by ROS, leading to the production of pro-inflammatory cytokines.

  • MAPK Pathways (ERK, JNK, p38): These pathways are involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis, and are sensitive to redox state.

The diagram below provides a simplified overview of these interconnected signaling pathways.

ROS Increased ROS (Oxidative Stress) Nrf2 Nrf2 Activation ROS->Nrf2 NFkB NF-κB Activation ROS->NFkB MAPK MAPK Activation (JNK, p38, ERK) ROS->MAPK ARE Antioxidant Response Element (ARE) Nrf2->ARE Antioxidant_Enzymes Antioxidant Enzyme Expression (e.g., HO-1, GCL) ARE->Antioxidant_Enzymes Inflammation Inflammation NFkB->Inflammation Apoptosis Apoptosis MAPK->Apoptosis Cell_Survival Cell Survival MAPK->Cell_Survival

References

An In-depth Technical Guide to H-Met-D-Met-OH in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The dipeptide H-Met-D-Met-OH is not extensively characterized in publicly available scientific literature. Therefore, this guide provides a comprehensive framework for its potential investigation in drug discovery and development based on the known properties of L-methionine, the role of D-amino acids in peptide therapeutics, and established experimental methodologies.

Introduction: The Rationale for Investigating this compound

Methionine, an essential sulfur-containing amino acid, is a crucial component in numerous physiological processes, including protein synthesis, methylation reactions via its metabolite S-adenosylmethionine (SAM), and the generation of the primary endogenous antioxidant, glutathione.[1][2] These roles position methionine and its derivatives as interesting candidates for therapeutic intervention in a range of diseases, from metabolic disorders to neurodegenerative diseases and cancer.[1][3]

The dipeptide this compound, composed of one L-methionine and one D-methionine residue, presents a unique pharmacological profile. The incorporation of a D-amino acid is a well-established strategy in drug discovery to enhance peptide stability against enzymatic degradation, thereby prolonging its biological half-life.[4] This increased stability, combined with the inherent biological activities of methionine, makes this compound a compelling molecule for investigation.

This technical guide outlines a comprehensive approach to the synthesis, characterization, and biological evaluation of this compound for drug discovery and development. It provides detailed experimental protocols and conceptual frameworks for researchers and scientists in the field.

Chemical Properties and Synthesis

While specific experimental data for H-L-Met-D-Met-OH is scarce, the properties of the diastereomer H-D-Met-D-Met-OH are available from commercial suppliers and are summarized below.

Physicochemical Properties
PropertyValueReference
CAS Number 89680-20-6 (for H-D-Met-D-Met-OH)
Molecular Formula C10H20N2O3S2
Molecular Weight 280.41 g/mol
Appearance White to off-white solid
Storage Temperature -15°C
Experimental Protocol: Solution-Phase Synthesis of this compound

This protocol describes a general method for the solution-phase synthesis of a dipeptide with mixed stereochemistry, followed by purification.

Materials:

  • N-terminally protected L-methionine (e.g., Boc-L-Met-OH)

  • C-terminally protected D-methionine (e.g., H-D-Met-OMe·HCl)

  • Coupling agent (e.g., DCC, HBTU)

  • Base (e.g., DIPEA, NMM)

  • Solvents (e.g., DMF, DCM)

  • Reagents for deprotection (e.g., TFA for Boc, LiOH for methyl ester)

  • HPLC system for purification

Procedure:

  • Coupling:

    • Dissolve Boc-L-Met-OH (1 equivalent) and H-D-Met-OMe·HCl (1 equivalent) in DMF.

    • Add a base such as DIPEA (2.5 equivalents) to neutralize the hydrochloride salt and facilitate the reaction.

    • Add the coupling agent (e.g., HBTU, 1.1 equivalents) to the reaction mixture and stir at room temperature for 2-4 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up and Purification of Protected Dipeptide:

    • Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO3, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the resulting crude Boc-L-Met-D-Met-OMe by flash column chromatography.

  • Deprotection:

    • C-terminal deprotection: Dissolve the purified protected dipeptide in a mixture of THF and water. Add LiOH (1.5 equivalents) and stir at room temperature until the saponification is complete (monitored by TLC or LC-MS). Acidify the reaction mixture with 1N HCl and extract the product with ethyl acetate.

    • N-terminal deprotection: Dissolve the resulting Boc-L-Met-D-Met-OH in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20-50% TFA) and stir at room temperature for 1-2 hours.

  • Final Purification:

    • Remove the solvent and TFA under reduced pressure.

    • Purify the crude H-L-Met-D-Met-OH by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final product as a white solid.

Physicochemical Characterization

Accurate characterization of the synthesized dipeptide is crucial to confirm its identity, purity, and stereochemistry.

Experimental Protocol: Mass Spectrometry Analysis

Objective: To confirm the molecular weight of the synthesized dipeptide.

Instrumentation: Electrospray Ionization Mass Spectrometry (ESI-MS).

Procedure:

  • Prepare a dilute solution of the purified dipeptide in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% formic acid).

  • Infuse the sample directly into the ESI-MS source or inject it into an LC-MS system.

  • Acquire the mass spectrum in positive ion mode.

  • The expected [M+H]+ ion for C10H20N2O3S2 is m/z 281.099.

Experimental Protocol: NMR Spectroscopy

Objective: To confirm the covalent structure and stereochemistry of the dipeptide.

Instrumentation: 400 MHz or higher NMR spectrometer.

Procedure:

  • Dissolve the lyophilized dipeptide in a suitable deuterated solvent (e.g., D2O or DMSO-d6).

  • Acquire 1D ¹H and ¹³C NMR spectra.

  • Acquire 2D NMR spectra, such as COSY (Correlation Spectroscopy) to identify proton-proton couplings within each amino acid residue, and NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) to identify through-space proximities between protons of the L-Met and D-Met residues, which can help in confirming the sequence and providing information about the solution conformation.

  • The distinct chemical shifts and coupling patterns for the L- and D-methionine residues will confirm the structure.

Potential Biological Activities and Therapeutic Rationale

The therapeutic potential of this compound can be hypothesized based on the known biological roles of methionine and the advantages conferred by the D-amino acid.

  • Antioxidant Activity: As a precursor to cysteine and subsequently glutathione, methionine plays a key role in cellular redox homeostasis. The dipeptide could act as a source of methionine and exert antioxidant effects, which would be beneficial in diseases associated with oxidative stress, such as neurodegenerative disorders, cardiovascular diseases, and chronic inflammation.

  • Methylation Potential: Methionine is the precursor to SAM, the universal methyl donor for methylation of DNA, proteins, and other molecules. Dysregulation of methylation is implicated in various diseases, including cancer. This compound could potentially modulate cellular methylation status.

  • Enhanced Stability and Bioavailability: The presence of a D-methionine residue is expected to confer resistance to proteolysis by peptidases, leading to a longer plasma half-life and improved bioavailability compared to the L-L dipeptide. This is a significant advantage for a potential therapeutic agent.

In Vitro Biological Evaluation

A series of in vitro assays should be conducted to characterize the biological activity of this compound.

Experimental Protocol: In Vitro Antioxidant Capacity Assays

Objective: To determine the direct antioxidant potential of the dipeptide.

Assays:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

    • Prepare various concentrations of the dipeptide in a suitable solvent (e.g., methanol or ethanol).

    • Add a solution of DPPH in the same solvent to each dipeptide concentration.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • Calculate the percentage of radical scavenging activity.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:

    • Generate the ABTS radical cation by reacting ABTS solution with potassium persulfate.

    • Prepare various concentrations of the dipeptide.

    • Add the ABTS radical solution to each dipeptide concentration.

    • Incubate at room temperature for a defined period.

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of radical scavenging activity.

Experimental Protocol: Cell-Based Assays

Objective: To evaluate the cytoprotective and biological effects of the dipeptide in a cellular context.

Cell Culture:

  • Select a relevant cell line based on the therapeutic hypothesis (e.g., neuronal cells for neuroprotection, hepatocytes for liver diseases, cancer cell lines).

Assays:

  • Cytotoxicity Assay (e.g., MTT or LDH assay): To determine the non-toxic concentration range of the dipeptide.

  • Oxidative Stress Model:

    • Pre-treat cells with various concentrations of this compound.

    • Induce oxidative stress using an agent like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (t-BHP).

    • Measure cell viability to assess the protective effect of the dipeptide.

    • Measure intracellular reactive oxygen species (ROS) levels using fluorescent probes like DCFDA.

  • Enzymatic Stability Assay:

    • Incubate the dipeptide with plasma, serum, or specific proteases.

    • At various time points, stop the reaction and analyze the amount of intact dipeptide by LC-MS to determine its stability.

Potential Signaling Pathways

Based on the known roles of methionine, this compound could potentially modulate several key signaling pathways.

  • mTOR Pathway: The mTOR (mechanistic target of rapamycin) pathway is a central regulator of cell growth, proliferation, and metabolism, and its activity is sensitive to amino acid availability, including methionine.

  • AMPK Pathway: AMP-activated protein kinase (AMPK) is a key energy sensor that is activated under conditions of metabolic stress. There is evidence of crosstalk between methionine metabolism and AMPK signaling.

  • Nrf2 Antioxidant Response Pathway: As a potential antioxidant, the dipeptide might activate the Nrf2 pathway, leading to the upregulation of antioxidant and detoxification enzymes.

Visualizations of Potential Signaling Pathways

mTOR_Pathway MetDipeptide This compound Methionine Intracellular Methionine MetDipeptide->Methionine Uptake/ Metabolism SAM S-Adenosylmethionine (SAM) Methionine->SAM mTORC1 mTORC1 SAM->mTORC1 Activates via methylation events CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Autophagy Autophagy mTORC1->Autophagy

Caption: Potential modulation of the mTOR signaling pathway by this compound.

Nrf2_Pathway MetDipeptide This compound OxidativeStress Oxidative Stress MetDipeptide->OxidativeStress Scavenges ROS Keap1 Keap1 OxidativeStress->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Sequesters for degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, GCL) ARE->AntioxidantEnzymes Induces transcription

Caption: Hypothetical activation of the Nrf2 antioxidant response pathway.

In Vivo Evaluation

Preclinical evaluation in animal models is essential to determine the pharmacokinetic profile, efficacy, and safety of this compound.

Selection of Animal Models

The choice of animal model will depend on the intended therapeutic application.

  • Models of Oxidative Stress: For neurodegenerative diseases, models such as MPTP-induced Parkinson's disease or amyloid-beta-induced Alzheimer's disease in rodents could be used.

  • Metabolic Disease Models: The methionine- and choline-deficient (MCD) diet model in rodents is used to study non-alcoholic steatohepatitis (NASH).

  • Sepsis Models: Lipopolysaccharide (LPS)-induced sepsis models in rodents can be used to investigate the role of methionine metabolism in systemic inflammation.

Experimental Workflow for In Vivo Studies

InVivo_Workflow start Animal Model Selection pkpd Pharmacokinetics & Pharmacodynamics start->pkpd efficacy Efficacy Studies pkpd->efficacy toxicology Toxicology & Safety Assessment efficacy->toxicology end Data Analysis & Go/No-Go Decision toxicology->end

Caption: General experimental workflow for in vivo evaluation of this compound.

Conclusion

This compound represents a novel dipeptide with potential therapeutic applications stemming from the biological roles of methionine and the enhanced stability conferred by the D-amino acid. While specific data on this molecule is currently limited, this guide provides a comprehensive roadmap for its systematic investigation in a drug discovery and development program. The detailed protocols and conceptual frameworks presented herein should enable researchers to synthesize, characterize, and evaluate the biological activity of this and other novel dipeptides, ultimately paving the way for the development of new therapeutic agents.

References

Methodological & Application

Solid-Phase Synthesis of H-Met-D-Met-OH: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of the dipeptide H-Met-D-Met-OH using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This protocol is intended for use by researchers, scientists, and professionals in the field of drug development and peptide chemistry.

Introduction

The dipeptide this compound consists of L-methionine and its D-enantiomer. The synthesis of peptides containing methionine presents a notable challenge due to the susceptibility of the methionine side chain's thioether group to oxidation, forming methionine sulfoxide. This side reaction can occur during the repetitive acidolytic cleavage steps in Boc-based SPPS or, more commonly, during the final cleavage from the resin in Fmoc-based SPPS. To mitigate this, specialized cleavage cocktails containing scavengers are employed. This protocol utilizes a 2-chlorotrityl chloride resin, which allows for mild cleavage conditions, and a cleavage cocktail specifically designed to prevent methionine oxidation.

Data Presentation

The following tables summarize the key quantitative parameters for the solid-phase synthesis of this compound.

Table 1: Resin Loading

ParameterValue
Resin Type2-Chlorotrityl chloride
Resin Loading Capacity0.98 mmol/g
First Amino AcidFmoc-D-Met-OH
Fmoc-D-Met-OH Equivalents2
BaseN,N-diisopropylethylamine (DIPEA)
DIPEA Equivalents4
SolventDichloromethane (DCM)
Reaction Time1 hour
Capping ReagentDCM/Methanol/DIPEA (17:2:1)
Capping Time45-60 minutes

Table 2: Peptide Chain Elongation (per cycle)

StepReagentsVolume/EquivalentsReaction Time
Fmoc Deprotection 20% Piperidine in DMF8 mL1 x 5 min, 1 x 15 min
Washes DMF5 x-
Coupling
Fmoc-Met-OH3 eq
HBTU2.9 eq1-2 hours
HOBt3 eq
DIPEA6 eq
Solvent (DMF)Minimal for dissolution
Washes DMF, DCM5x DMF, 3x DCM-

Table 3: Cleavage and Deprotection

ParameterValue
Cleavage CocktailReagent H
Cocktail CompositionTrifluoroacetic acid (TFA) (81%), Phenol (5%), Thioanisole (5%), 1,2-ethanedithiol (EDT) (2.5%), Water (3%), Dimethylsulfide (DMS) (2%), Ammonium Iodide (NH₄I) (1.5% w/w)[1]
Cleavage Time3 hours
Precipitation SolventCold methyl tert-butyl ether (MTBE)

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Resin Preparation and Loading of the First Amino Acid (Fmoc-D-Met-OH)
  • Resin Swelling: Swell 1 g of 2-chlorotrityl chloride resin (0.98 mmol/g) in 10 mL of dichloromethane (DCM) for 30 minutes in a reaction vessel.[2]

  • Amino Acid Preparation: In a separate vial, dissolve 2 equivalents of Fmoc-D-Met-OH (relative to the resin loading) in DCM. If solubility is an issue, a minimal amount of N,N-dimethylformamide (DMF) can be added.

  • Loading: Drain the DCM from the swollen resin. Add the Fmoc-D-Met-OH solution to the resin, followed by 4 equivalents of N,N-diisopropylethylamine (DIPEA).[3] Agitate the mixture for 1 hour at room temperature.

  • Capping: Drain the loading solution. To cap any unreacted sites, add a freshly prepared solution of DCM/Methanol/DIPEA (17:2:1) and agitate for 45-60 minutes.

  • Washing: Drain the capping solution and wash the resin sequentially with DCM (4 times) and DMF (4 times).

Peptide Chain Elongation: Coupling of Fmoc-Met-OH
  • Fmoc Deprotection: Add 8 mL of 20% piperidine in DMF to the resin. Agitate for 5 minutes, then drain. Add a fresh 8 mL of 20% piperidine in DMF and agitate for an additional 15 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5 times).

  • Amino Acid Activation: In a separate vial, dissolve 3 equivalents of Fmoc-Met-OH, 2.9 equivalents of HBTU, and 3 equivalents of HOBt in a minimal amount of DMF. Add 6 equivalents of DIPEA and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activated Fmoc-Met-OH solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative test (yellow beads) indicates a complete reaction.

  • Washing: Drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).

Cleavage and Deprotection
  • Final Fmoc Deprotection: Perform the Fmoc deprotection step as described in section 2.1.

  • Washing: Wash the resin with DMF (5 times) and DCM (3 times), followed by methanol (3 times). Dry the resin under vacuum.

  • Cleavage: Prepare "Reagent H" by mixing trifluoroacetic acid (81%), phenol (5%), thioanisole (5%), 1,2-ethanedithiol (2.5%), water (3%), dimethylsulfide (2%), and ammonium iodide (1.5% w/w).

  • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin) and agitate for 3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold methyl tert-butyl ether (MTBE).

  • Isolation: Centrifuge the suspension to pellet the crude peptide. Decant the ether and wash the peptide pellet with cold MTBE. Dry the peptide under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualization

The following diagrams illustrate the key workflows and relationships in the solid-phase synthesis of this compound.

SPPS_Workflow cluster_Resin_Prep Resin Preparation & Loading cluster_Elongation Peptide Elongation Cycle cluster_Cleavage Cleavage & Deprotection Resin 2-Chlorotrityl Chloride Resin Swell Swell in DCM Resin->Swell Load Load Fmoc-D-Met-OH Swell->Load Cap Cap with MeOH/DIPEA Load->Cap Wash_Load Wash (DCM, DMF) Cap->Wash_Load Deprotect Fmoc Deprotection (Piperidine/DMF) Wash_Load->Deprotect Wash_Deprotect Wash (DMF) Deprotect->Wash_Deprotect Couple Couple Fmoc-Met-OH (HBTU/HOBt/DIPEA) Wash_Deprotect->Couple Wash_Couple Wash (DMF, DCM) Couple->Wash_Couple Cleave Cleave with Reagent H Wash_Couple->Cleave Precipitate Precipitate in cold MTBE Cleave->Precipitate Isolate Isolate & Dry Precipitate->Isolate Purify Purify (RP-HPLC) Isolate->Purify Final_Product This compound Purify->Final_Product

Caption: Workflow for the solid-phase synthesis of this compound.

Cleavage_Cocktail_Relationship cluster_Components Components cluster_Functions Primary Functions ReagentH Reagent H TFA TFA (81%) ReagentH->TFA Phenol Phenol (5%) ReagentH->Phenol Thioanisole Thioanisole (5%) ReagentH->Thioanisole EDT EDT (2.5%) ReagentH->EDT Water Water (3%) ReagentH->Water DMS DMS (2%) ReagentH->DMS NH4I NH4I (1.5% w/w) ReagentH->NH4I Cleavage Cleavage from Resin TFA->Cleavage Deprotection Side-Chain Deprotection TFA->Deprotection Scavenging Cation Scavenging Phenol->Scavenging Thioanisole->Scavenging EDT->Scavenging DMS->Scavenging Reduction Reduction of Met(O) NH4I->Reduction

Caption: Components and functions of the Reagent H cleavage cocktail.

References

Application Note: High-Purity Purification of H-Met-D-Met-OH Dipeptide Using Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol for the purification of the dipeptide H-Met-D-Met-OH using reverse-phase high-performance liquid chromatography (RP-HPLC). The methodology leverages a C18 stationary phase and a water/acetonitrile gradient system with trifluoroacetic acid as an ion-pairing agent to achieve high resolution and purity. This document outlines the complete workflow, from sample preparation to final lyophilization, and includes expected outcomes and data presentation.

Introduction

This compound is a dipeptide composed of L-methionine and D-methionine. For applications in research and pharmaceutical development, achieving high purity of such peptides is critical to ensure accurate experimental results and safety. Crude synthetic peptides often contain impurities such as deletion sequences, incompletely deprotected molecules, or by-products from synthesis and cleavage.[1]

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for purifying peptides.[1] The separation principle is based on the differential partitioning of the target peptide and its impurities between a nonpolar stationary phase (typically C18-modified silica) and a polar mobile phase.[1][2] Peptides are retained on the column based on their hydrophobicity and eluted by gradually increasing the concentration of an organic solvent, such as acetonitrile (ACN).[1] The addition of an ion-pairing agent like trifluoroacetic acid (TFA) is crucial for sharpening peaks and improving resolution. This protocol details a robust RP-HPLC method optimized for the purification of the this compound dipeptide.

Experimental Protocol

This protocol is designed for analytical to semi-preparative scale purification. Adjustments to column size, flow rate, and sample load can be made for scaling up the process.

Materials and Equipment
  • Chemicals:

    • Crude this compound peptide

    • Acetonitrile (ACN), HPLC grade

    • Trifluoroacetic acid (TFA), HPLC grade

    • Ultrapure water (18.2 MΩ·cm)

  • Equipment:

    • High-Performance Liquid Chromatography (HPLC) system equipped with:

      • Binary gradient pump

      • Autosampler or manual injector

      • Column thermostat

      • Variable wavelength UV-Vis detector

      • Fraction collector

    • Analytical balance

    • Vortex mixer and sonicator

    • Lyophilizer (Freeze-dryer)

    • pH meter

Chromatographic Conditions

The operational parameters for the HPLC system are summarized in the table below.

ParameterConditionRationale
Column C18, 4.6 x 250 mm, 5 µm, 100-120 ÅC18 is the standard stationary phase for small peptide purification due to its hydrophobicity.
Mobile Phase A 0.1% (v/v) TFA in Ultrapure WaterAqueous phase with TFA as an ion-pairing agent to ensure sharp peaks.
Mobile Phase B 0.1% (v/v) TFA in Acetonitrile (ACN)Organic phase for eluting the peptide from the nonpolar column.
Gradient Elution 5% to 45% B over 40 minutesA shallow gradient is optimal for resolving closely eluting peptide impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm inner diameter analytical/semi-preparative column.
Detection Wavelength 215 nmStrong absorbance by the peptide backbone amide bonds, suitable for all peptides.
Column Temperature 30°CElevated temperature can improve peak shape and reproducibility.
Injection Volume 100 µLDependent on sample concentration; can be optimized.
Procedure
  • Mobile Phase Preparation:

    • To prepare Mobile Phase A, add 1 mL of TFA to 999 mL of ultrapure water.

    • To prepare Mobile Phase B, add 1 mL of TFA to 999 mL of ACN.

    • Degas both mobile phases by sonication or helium sparging before use.

  • Sample Preparation:

    • Accurately weigh the crude this compound powder.

    • Dissolve the peptide in Mobile Phase A to a final concentration of approximately 5-10 mg/mL.

    • Ensure complete dissolution using a vortex mixer or brief sonication. The solubility of small peptides is generally good in aqueous media.

    • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

  • Purification Workflow:

    • Equilibration: Equilibrate the C18 column with 5% Mobile Phase B at 1.0 mL/min for at least 15-20 minutes or until a stable baseline is achieved.

    • Injection: Inject the prepared sample onto the column.

    • Elution & Fraction Collection: Start the gradient method. Monitor the chromatogram in real-time and collect fractions corresponding to the main peak, which is the target this compound peptide. Start and end collection at approximately 10-20% of the peak height to avoid collecting overlapping impurities.

    • Purity Analysis: Re-inject a small aliquot (10-20 µL) of each collected fraction into the HPLC using the same or a faster analytical gradient to determine the purity of each fraction.

    • Pooling: Combine the fractions that meet the desired purity specification (e.g., >98%).

    • Lyophilization: Freeze the pooled fractions and lyophilize them to remove the ACN and water, yielding the purified peptide as a white, fluffy powder.

Data Presentation and Expected Results

The purification process should yield a main peak corresponding to this compound. Potential impurities include smaller peaks eluting before or after the main product. Methionine-containing peptides are susceptible to oxidation, which forms methionine sulfoxide; this oxidized form is more polar and typically elutes earlier than the native peptide.

Table of Expected Chromatographic Results
Peak IDIdentityExpected Retention Time (min)Purity by Area % (Post-Purification)
1Early-eluting impurities (e.g., oxidized Met)12-15N/A
2This compound (Target) 18-22 >98%
3Hydrophobic impurities (e.g., synthesis by-products)25-30N/A

Note: Retention times are estimates and will vary based on the specific HPLC system, column batch, and exact mobile phase preparation.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the purification protocol.

RP_HPLC_Purification_Workflow Purification Workflow for this compound A Crude this compound (Solid Powder) B Sample Preparation (Dissolve in 0.1% TFA/H2O) A->B Solubilization C RP-HPLC Separation (C18 Column, ACN Gradient) B->C Injection D UV Detection & Fraction Collection (Monitor at 215 nm) C->D E Purity Analysis of Fractions (Analytical RP-HPLC) D->E Individual Fractions F Pooling of Pure Fractions (Purity >98%) E->F Select Pure Fractions G Solvent Removal (Lyophilization) F->G H Purified this compound (White Powder) G->H

Caption: Workflow for the purification of this compound via RP-HPLC.

Conclusion

The protocol described provides a reliable and effective method for purifying the this compound dipeptide to a high degree of purity using standard reverse-phase HPLC techniques. The use of a C18 column with a water/acetonitrile gradient and TFA as an ion-pairing agent is a well-established approach for peptide separation. By following this protocol, researchers can obtain high-quality peptide material suitable for demanding scientific applications.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of H-Met-D-Met-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide H-Met-D-Met-OH, composed of L-methionine and its D-enantiomer, is a subject of growing interest in various research fields, including drug development and nutritional science. Its stereoisomeric nature presents unique analytical challenges and may confer distinct biological activities compared to its L-L counterpart. Mass spectrometry (MS), coupled with liquid chromatography (LC), is an indispensable tool for the accurate identification and quantification of this dipeptide. This document provides detailed application notes and protocols for the comprehensive analysis of this compound using LC-MS/MS.

Experimental Protocols

Sample Preparation from Biological Matrices

A critical step for accurate quantification is the efficient extraction of the dipeptide from complex biological samples such as plasma, serum, or tissue homogenates.

Materials:

  • Biological matrix (e.g., plasma)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

  • Protein precipitation solution (e.g., 80:20 ACN:MeOH with 0.1% FA)

  • Centrifuge

  • Vortex mixer

  • Syringe filters (0.22 µm)

Protocol:

  • Thawing: Thaw frozen biological samples on ice to prevent degradation.

  • Protein Precipitation: To 100 µL of the sample, add 400 µL of ice-cold protein precipitation solution.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the analyte.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • Solvent Evaporation (Optional): For concentrating the sample, the supernatant can be dried under a gentle stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase.

  • Injection: The sample is now ready for injection into the LC-MS/MS system.

Liquid Chromatography (LC) Method

A robust chromatographic method is essential to separate this compound from other matrix components and to potentially resolve it from its diastereomer, H-Met-L-Met-OH.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

LC Parameters:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temp. 40°C
Gradient 5% B for 1 min, 5-95% B in 8 min, hold at 95% B for 2 min, return to 5% B in 0.1 min, and re-equilibrate for 3 min.
Mass Spectrometry (MS) Method

Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for the quantification of this compound.

Instrumentation:

  • Triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.

MS Parameters:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temp. 150°C
Desolvation Temp. 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

MRM Transitions:

The precursor ion for this compound corresponds to its protonated molecule [M+H]⁺. Product ions are generated by collision-induced dissociation (CID).

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Description
281.1132.115Immonium ion of Methionine
281.1104.120Further fragmentation of the immonium ion
281.174.125Side chain fragment

Data Presentation

Expected Fragmentation Pattern and Influence of Stereochemistry

The fragmentation pattern of peptides can be influenced by the stereochemistry of their constituent amino acids. While this compound and H-Met-L-Met-OH will produce the same product ions, the relative abundance of these ions may differ. This difference can be exploited for their relative quantification and characterization. The presence of a D-amino acid can alter the peptide's conformation, leading to changes in fragmentation efficiencies.[1][2]

Table 1: Hypothetical Relative Abundance of Product Ions for this compound and H-Met-L-Met-OH. This table is an illustrative example of expected results and should be confirmed experimentally.

Precursor Ion (m/z)Product Ion (m/z)This compound (Relative Abundance %)H-Met-L-Met-OH (Relative Abundance %)
281.1132.1100100
281.1104.18570
281.174.16075

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Biological Sample (e.g., Plasma) precipitation Protein Precipitation sample->precipitation centrifugation Centrifugation precipitation->centrifugation collection Supernatant Collection centrifugation->collection filtration Filtration collection->filtration lc Liquid Chromatography (C18 Column) filtration->lc ms Mass Spectrometry (ESI+) lc->ms mrm MRM Analysis ms->mrm quantification Quantification mrm->quantification interpretation Data Interpretation quantification->interpretation

Experimental workflow for this compound analysis.
Signaling Pathway Activated by Met-Met Dipeptide

Recent studies have shown that the Met-Met dipeptide can be transported into cells via the peptide transporter PepT2 and subsequently activate signaling pathways involved in cell proliferation and protein synthesis, such as the JAK2-STAT5 and mTOR pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm pept2 PepT2 jak2 JAK2 pept2->jak2 mTOR mTOR pept2->mTOR met_met This compound met_met->pept2 Transport stat5 STAT5 jak2->stat5 Phosphorylation proliferation Cell Proliferation stat5->proliferation p70s6k p70S6K mTOR->p70s6k Phosphorylation eif4ebp1 4E-BP1 mTOR->eif4ebp1 Phosphorylation protein_synthesis Protein Synthesis p70s6k->protein_synthesis eif4ebp1->protein_synthesis

JAK2-STAT5 and mTOR signaling activated by Met-Met.

References

Application Note: Unraveling the Fragmentation Pattern of H-Met-D-Met-OH in Tandem Mass Spectrometry (MS/MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tandem mass spectrometry (MS/MS) is a cornerstone technique in proteomics and pharmaceutical development for the structural elucidation and sequencing of peptides.[1][2] A critical aspect of this technology is the predictable fragmentation of peptide ions in the gas phase, which provides the necessary information to determine the amino acid sequence.[1][3] Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD) are two of the most common fragmentation techniques employed.[4] In CID, low-energy collisions with an inert gas primarily induce cleavage of the peptide backbone at the amide bonds, resulting in the formation of characteristic b- and y-type fragment ions. HCD, a higher-energy fragmentation method, also produces b- and y-ions but can provide richer fragmentation spectra, including side-chain cleavages and improved detection of low-mass immonium ions.

This application note details the expected fragmentation pattern of the dipeptide H-Met-D-Met-OH, which contains a standard L-methionine at the N-terminus and a D-methionine at the C-terminus. The presence of a D-amino acid can influence the peptide's conformation and, in some cases, the relative intensities of fragment ions in MS/MS spectra, offering potential avenues for stereochemical differentiation. Understanding this fragmentation behavior is crucial for the accurate identification and characterization of peptides containing non-proteinogenic amino acids, which are of increasing interest in drug development for their enhanced stability against enzymatic degradation.

Predicted Fragmentation Pathway of this compound

The fragmentation of this compound in MS/MS is expected to primarily occur along the peptide backbone, yielding specific b and y ions. The precursor ion will be the protonated molecule, [M+H]+. Due to the presence of two methionine residues, characteristic neutral losses from the side chain, such as the loss of methanethiol (CH3SH), are also anticipated.

The primary fragmentation products are expected to be the b1 and y1 ions. The b1 ion results from the cleavage of the peptide bond, retaining the N-terminal methionine residue. The y1 ion is formed by the same cleavage but retains the C-terminal D-methionine residue. Further fragmentation can lead to internal fragments and immonium ions. While the mass-to-charge ratios (m/z) of the primary fragment ions are identical regardless of the stereochemistry of the second methionine residue, the relative abundance of these ions, particularly under HCD conditions, may differ between H-Met-L-Met-OH and this compound due to potential differences in gas-phase ion conformation.

Below is a summary of the expected fragment ions for this compound.

Data Presentation: Expected Fragment Ions

Precursor Ion (m/z)Fragment IonSequenceCalculated m/z
[M+H]+ This compound281.10
b1Met132.05
y1D-Met150.06
Immonium (Met)104.05
a1104.05
b1 - CH3SH84.04
y1 - NH3133.03
y1 - H2O132.05

Visualization of the Fragmentation Pathway

This compound Fragmentation cluster_precursor Precursor Ion cluster_fragments Fragment Ions [M+H]+ This compound [M+H]+: 281.10 b1 b1 Met 132.05 [M+H]+->b1 CID/HCD y1 y1 D-Met 150.06 [M+H]+->y1 CID/HCD imm Immonium (Met) 104.05 b1->imm internal fragmentation b1_nl b1 - CH3SH 84.04 b1->b1_nl neutral loss

References

Application Notes and Protocols for the 1H and 13C NMR Spectral Assignment of H-Met-D-Met-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the determination and assignment of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of the dipeptide H-Met-D-Met-OH. This document outlines the necessary experimental procedures, data analysis, and includes predicted spectral data based on the known chemical shifts of the constituent amino acid, methionine.

Introduction

This compound is a dipeptide composed of one L-methionine and one D-methionine residue. The determination of its three-dimensional structure is crucial for understanding its biological activity and for drug development purposes. NMR spectroscopy is a powerful technique for elucidating the structure and dynamics of peptides in solution.[1][2] A prerequisite for any structural study is the accurate assignment of the ¹H and ¹³C NMR spectra.[2] This document provides a comprehensive guide to achieving this assignment.

Experimental Protocols

A detailed methodology for the NMR analysis of this compound is provided below. These protocols are based on established best practices for peptide NMR spectroscopy.[3][4]

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR data.

  • Peptide Purity: Ensure the this compound sample is of high purity (>95%) to avoid interference from impurities in the NMR spectra.

  • Solvent Selection: For most applications, a deuterated solvent is used. Deuterium oxide (D₂O) is a common choice for biological samples as it mimics physiological conditions. To observe exchangeable amide protons, a solvent mixture of 90% H₂O / 10% D₂O can be used.

  • Concentration: The concentration of the peptide sample should be optimized for the specific NMR experiment. For ¹H NMR, a concentration of 1-5 mM is generally recommended. For ¹³C NMR, which is inherently less sensitive, a higher concentration of 10-50 mg of the peptide dissolved in 0.6-1 mL of solvent is advisable.

  • Buffer System: A phosphate-buffered saline (PBS) system is often a good choice. The total salt concentration should be kept below 200 mM to minimize signal broadening. The pH of the solution should be maintained, typically between 4.0 and 7.0, for optimal results with protein and peptide samples.

  • Internal Standard: An internal chemical shift reference, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP (trimethylsilylpropanoic acid), should be added at a low concentration (e.g., 10 µM) for accurate referencing of the chemical shifts.

  • Sample Filtration: The final solution should be free of any particulate matter. It is recommended to filter the sample through a 0.22 µm filter directly into a high-quality 5 mm NMR tube.

NMR Data Acquisition
  • Spectrometer: Data should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) for better signal dispersion and sensitivity.

  • ¹H NMR: A standard one-dimensional ¹H NMR spectrum should be acquired. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

  • ¹³C NMR: A one-dimensional ¹³C NMR spectrum with proton decoupling should be acquired. Due to the low natural abundance of ¹³C, a larger number of scans will be required.

  • 2D NMR: To aid in the assignment of overlapping signals, two-dimensional (2D) NMR experiments are highly recommended. A ¹H-¹H COSY (Correlation Spectroscopy) experiment is particularly useful for identifying coupled protons within the same amino acid residue. For more complex assignments, other experiments like TOCSY (Total Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed.

Data Presentation: Predicted Spectral Assignment

As no specific literature with the complete NMR assignment for this compound is readily available, the following tables present the predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on the known chemical shifts of L-methionine and general principles of peptide NMR spectroscopy, where the formation of a peptide bond influences the chemical environment of the adjacent nuclei. The order of amino acids in a dipeptide is known to influence the chemical shift of at least the α-protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in D₂O

ProtonPredicted Chemical Shift (ppm)Multiplicity
L-Met Residue
α-H~ 4.0 - 4.2dd
β-H~ 2.1 - 2.3m
γ-H~ 2.6 - 2.8t
ε-CH₃~ 2.1s
D-Met Residue
α-H~ 3.8 - 4.0dd
β-H~ 2.0 - 2.2m
γ-H~ 2.5 - 2.7t
ε-CH₃~ 2.1s

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in D₂O

CarbonPredicted Chemical Shift (ppm)
L-Met Residue
C=O (carbonyl)~ 174 - 176
~ 54 - 56
~ 31 - 33
~ 30 - 32
Cε (S-CH₃)~ 15 - 17
D-Met Residue
C=O (carboxyl)~ 177 - 179
~ 53 - 55
~ 30 - 32
~ 29 - 31
Cε (S-CH₃)~ 15 - 17

Note: The exact chemical shifts can vary depending on the solvent, pH, and temperature.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the NMR spectral assignment of this compound.

G Figure 1: Experimental Workflow for NMR Spectral Assignment cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_data_analysis Data Analysis & Assignment Peptide This compound (>95% Purity) Solvent Deuterated Solvent (e.g., D2O) Peptide->Solvent Buffer Buffer (e.g., PBS, pH 4-7) Solvent->Buffer Standard Internal Standard (DSS/TSP) Buffer->Standard Filtration Filtration Standard->Filtration NMR_Tube NMR Tube Filtration->NMR_Tube NMR_Spec High-Field NMR Spectrometer NMR_Tube->NMR_Spec OneD_H 1D 1H NMR NMR_Spec->OneD_H OneD_C 1D 13C NMR NMR_Spec->OneD_C TwoD_NMR 2D NMR (COSY, etc.) NMR_Spec->TwoD_NMR Processing Data Processing (FT, Phasing, Baseline Correction) OneD_H->Processing OneD_C->Processing TwoD_NMR->Processing Assignment Spectral Assignment Processing->Assignment Structure Structure Elucidation Assignment->Structure G Figure 2: Molecular Structure of this compound with Atom Labeling cluster_L_Met L-Methionine Residue cluster_D_Met D-Methionine Residue L_N H₂N L_Ca CαH L_N->L_Ca L_C C=O L_Ca->L_C L_Cb CβH₂ L_Ca->L_Cb D_N NH L_C->D_N Peptide Bond L_Cg CγH₂ L_Cb->L_Cg L_S S L_Cg->L_S L_Ce CεH₃ L_S->L_Ce D_Ca CαH D_N->D_Ca D_C C=O D_Ca->D_C D_Cb CβH₂ D_Ca->D_Cb D_OH OH D_C->D_OH D_Cg CγH₂ D_Cb->D_Cg D_S S D_Cg->D_S D_Ce CεH₃ D_S->D_Ce

References

Application Notes and Protocols for Determining the Solubility of H-Met-D-Met-OH

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

H-Met-D-Met-OH, a dipeptide composed of L-methionine and D-methionine, is a compound of interest in various research and pharmaceutical development contexts. Understanding its solubility in both aqueous and organic solvents is a critical first step for any application, including in-vitro and in-vivo studies, formulation development, and analytical method development. This document provides a comprehensive guide to determining the solubility of this compound, including theoretical considerations, experimental protocols, and data presentation guidelines.

Theoretical Solubility Profile of this compound

The solubility of a peptide is primarily determined by its amino acid composition, overall charge, and the physicochemical properties of the solvent.[1][2][3]

  • Amino Acid Composition: this compound consists of two methionine residues. Methionine is a nonpolar, hydrophobic amino acid.[3] Peptides with a high proportion of hydrophobic residues may have limited solubility in aqueous solutions.[4]

  • Overall Charge Calculation: To predict the solubility in aqueous solutions, the overall charge of the peptide at a given pH is estimated.

    • N-terminus (NH2): +1

    • C-terminus (COOH): -1

    • L-Methionine side chain: 0

    • D-Methionine side chain: 0

    • Overall Net Charge at neutral pH (around 7): +1 - 1 = 0

Since the overall net charge of this compound is zero, it is considered a neutral peptide. Neutral peptides, especially those containing hydrophobic residues, often exhibit poor solubility in water and may require the addition of organic solvents for dissolution. A patent describing a mixture containing DL-methionyl-DL-methionine notes its low solubility in water (0.4 g/L).

Recommended Solvents for Solubility Testing

Based on the neutral and hydrophobic nature of this compound, the following solvents are recommended for initial solubility screening:

Aqueous Solvents:

  • Deionized Water

  • Phosphate-Buffered Saline (PBS) pH 7.4

Organic Solvents:

  • Dimethyl Sulfoxide (DMSO)

  • Dimethylformamide (DMF)

  • Methanol

  • Ethanol

  • Acetonitrile (ACN)

For highly hydrophobic peptides, initial dissolution in a small amount of a strong organic solvent like DMSO or DMF is often effective, followed by dilution with the desired aqueous buffer.

Experimental Protocol for Solubility Determination

This protocol outlines a systematic approach to determine the solubility of this compound. It is crucial to test the solubility on a small portion of the peptide before dissolving the entire sample.

Materials:

  • This compound (lyophilized powder)

  • Selected aqueous and organic solvents (see section 2)

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Micro-pipettes

  • Analytical balance

  • pH meter

Procedure:

  • Preparation of Peptide Aliquots:

    • Before opening, centrifuge the vial of lyophilized this compound to ensure all the powder is at the bottom.

    • Carefully weigh out a small, precise amount of the peptide (e.g., 1 mg) into several microcentrifuge tubes.

  • Initial Solubility Test in Aqueous Solvents:

    • Add a small, defined volume of the primary aqueous solvent (e.g., deionized water or PBS) to the peptide aliquot to achieve a high concentration (e.g., 10 mg/mL).

    • Vortex the tube vigorously for 30-60 seconds.

    • Visually inspect the solution. If the peptide does not dissolve, sonication for a few minutes may aid dissolution.

    • If the peptide remains insoluble, proceed to the next step.

  • Solubility in Organic Solvents and Co-solvent Systems:

    • For peptides that are insoluble in aqueous solutions, a common strategy is to first dissolve them in a minimal amount of an organic solvent.

    • To a fresh aliquot of this compound, add a small volume of DMSO or DMF (e.g., 20-50 µL) and vortex until the peptide is completely dissolved.

    • Slowly add the desired aqueous buffer (e.g., PBS) dropwise to the organic solution while gently vortexing. This gradual dilution can prevent precipitation.

    • If the solution becomes turbid, it indicates that the solubility limit in that co-solvent mixture has been reached.

  • Quantitative Solubility Determination (Gravimetric Method):

    • Accurately weigh a known amount of this compound (e.g., 10 mg) into a tube.

    • Add a specific volume of the chosen solvent (e.g., 1 mL).

    • Vortex or sonicate the mixture for an extended period (e.g., 1 hour) to ensure equilibrium is reached.

    • Centrifuge the solution at high speed (e.g., 14,000 rpm) for 1 hour to pellet any undissolved peptide.

    • Carefully collect the supernatant.

    • Lyophilize both the supernatant and the precipitate to a constant weight.

    • Calculate the solubility as a percentage or in mg/mL.

Data Presentation

Summarize the quantitative solubility data in a clear and structured table for easy comparison.

Solvent SystemTemperature (°C)Solubility (mg/mL)Observations
Deionized Water25
PBS (pH 7.4)25
Methanol25
Ethanol25
Acetonitrile25
DMSO25
DMF25
5% DMSO in PBS25

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound.

G start Start: Lyophilized this compound aliquot Prepare Small Aliquots (e.g., 1 mg) start->aliquot test_aqueous Test Solubility in Aqueous Solvent (e.g., Water, PBS) aliquot->test_aqueous dissolved_aqueous Soluble in Aqueous Solvent test_aqueous->dissolved_aqueous Yes insoluble_aqueous Insoluble in Aqueous Solvent test_aqueous->insoluble_aqueous No quantify Quantitative Solubility Determination (Gravimetric Method) dissolved_aqueous->quantify test_organic Dissolve in Minimal Organic Solvent (e.g., DMSO, DMF) insoluble_aqueous->test_organic dilute Slowly Dilute with Aqueous Buffer test_organic->dilute dissolved_cosolvent Soluble in Co-solvent dilute->dissolved_cosolvent Clear Solution insoluble_cosolvent Precipitation Occurs dilute->insoluble_cosolvent Turbid dissolved_cosolvent->quantify insoluble_cosolvent->quantify end End: Solubility Profile Determined quantify->end

Caption: Workflow for this compound solubility testing.

This workflow provides a systematic approach, starting with less harsh solvents and progressing to organic co-solvents as needed, culminating in a quantitative assessment.

There are no specific signaling pathways directly associated with this compound in the provided search results. Therefore, a signaling pathway diagram is not applicable at this time. Further research into the biological activity of this specific dipeptide would be required to generate such a visualization.

References

Application Note: High-Throughput Cell Permeability Assays for the Dipeptide H-Met-D-Met-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The assessment of cell permeability is a critical step in the early stages of drug discovery and development. For peptide-based therapeutics, such as the dipeptide H-Met-D-Met-OH, understanding its ability to cross cellular barriers is fundamental to predicting its oral bioavailability and overall in vivo efficacy. This application note provides detailed protocols for three widely used in vitro permeability assays: the Parallel Artificial Membrane Permeability Assay (PAMPA), the Caco-2 cell monolayer assay, and the Madin-Darby Canine Kidney (MDCK) cell monolayer assay. These assays offer complementary information on passive diffusion and active transport mechanisms.

This compound is a small dipeptide, and its transport across the intestinal epithelium could occur via passive diffusion or be mediated by transporters. The assays described herein will help elucidate the primary mechanisms of its permeation.

Overview of Permeability Assays

A variety of in vitro models are available to assess the permeability of drug candidates.[1] The choice of assay depends on the specific questions being addressed, such as the need to evaluate passive permeability versus active transport.

  • PAMPA: This is a non-cell-based assay that models passive, transcellular permeation.[2] It is a cost-effective and high-throughput method to rank compounds based on their lipophilicity and ability to diffuse across an artificial lipid membrane.[2][3][4]

  • Caco-2 Assay: This cell-based assay utilizes human colon adenocarcinoma cells that differentiate into a monolayer of polarized enterocytes, mimicking the intestinal barrier. It provides insights into both passive diffusion and active transport processes, including efflux mediated by transporters like P-glycoprotein (P-gp).

  • MDCK Assay: This assay uses Madin-Darby canine kidney cells, which form tight monolayers and are often used to study both passive and active transport. Genetically engineered MDCK cells overexpressing specific transporters, such as P-gp (MDCK-MDR1), are valuable tools for identifying substrates of efflux pumps.

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method for predicting passive intestinal absorption.

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen™-IP, 0.45 µm)

  • 96-well acceptor plates

  • Lecithin (from soybean)

  • Dodecane

  • Phosphate-buffered saline (PBS), pH 7.4 and pH 6.5

  • This compound

  • Control compounds (e.g., Atenolol - low permeability, Propranolol - high permeability)

  • Plate shaker

  • UV-Vis spectrophotometer or LC-MS/MS

Protocol:

  • Prepare the Artificial Membrane: Dissolve lecithin in dodecane to a final concentration of 20 mg/mL. Pipette 5 µL of the lipid solution onto the filter of each well of the donor plate. Allow the solvent to evaporate for at least 2 hours.

  • Prepare Solutions:

    • Dissolve this compound and control compounds in PBS at the desired starting concentration (e.g., 200 µM).

    • Prepare the acceptor solution (PBS, pH 7.4) and the donor solution (PBS, pH 6.5, to mimic the acidic microclimate of the small intestine).

  • Perform the Assay:

    • Add 300 µL of acceptor solution to each well of the acceptor plate.

    • Carefully place the donor plate on top of the acceptor plate.

    • Add 150 µL of the donor solution containing the test compound to each well of the donor plate.

    • Incubate the plate assembly at room temperature for 4-16 hours on a plate shaker with gentle agitation.

  • Sample Analysis: After incubation, carefully separate the plates. Determine the concentration of this compound and control compounds in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

  • Calculate Apparent Permeability (Papp): The apparent permeability coefficient (Papp) is calculated using the following equation:

    where:

    • Vd = volume of donor well

    • Va = volume of acceptor well

    • A = area of the filter

    • t = incubation time

    • [C]a = concentration in the acceptor well

    • [C]eq = equilibrium concentration = ([C]d * Vd + [C]a * Va) / (Vd + Va)

    • [C]d = concentration in the donor well

Caco-2 Cell Monolayer Assay

This assay is considered the gold standard for in vitro prediction of human intestinal absorption.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin

  • Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound

  • Control compounds (e.g., Atenolol - low permeability, Propranolol - high permeability, Talinolol - P-gp substrate)

  • Lucifer yellow

  • Transepithelial Electrical Resistance (TEER) meter

  • LC-MS/MS

Protocol:

  • Cell Culture and Seeding: Culture Caco-2 cells in T-75 flasks. Seed the cells onto Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².

  • Monolayer Differentiation: Culture the cells for 21-25 days, changing the medium every 2-3 days.

  • Monolayer Integrity Check:

    • Measure the TEER of the monolayers. Values above 250 Ω·cm² generally indicate good monolayer integrity.

    • Perform a Lucifer yellow permeability assay. A Papp of <1.0 x 10⁻⁶ cm/s for Lucifer yellow confirms tight junction formation.

  • Transport Experiment (Bidirectional):

    • Wash the monolayers twice with pre-warmed HBSS.

    • Apical to Basolateral (A-B) Transport: Add HBSS containing this compound and control compounds to the apical (donor) side and fresh HBSS to the basolateral (receiver) side.

    • Basolateral to Apical (B-A) Transport: Add HBSS containing the test compounds to the basolateral (donor) side and fresh HBSS to the apical (receiver) side.

  • Incubation and Sampling: Incubate the plates at 37°C with 5% CO₂ for 2 hours. At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver compartment and replace with fresh HBSS. Take a sample from the donor compartment at the beginning and end of the experiment.

  • Sample Analysis: Analyze the concentration of the compounds in the collected samples by LC-MS/MS.

  • Calculate Papp and Efflux Ratio: Calculate the Papp for both A-B and B-A directions. The efflux ratio (ER) is calculated as:

    An efflux ratio greater than 2 suggests that the compound is a substrate for an efflux transporter.

MDCK Cell Monolayer Assay

This assay is particularly useful for identifying substrates of specific transporters, especially when using transfected cell lines.

Materials:

  • MDCK or MDCK-MDR1 cells

  • DMEM with 10% FBS and 1% penicillin-streptomycin

  • Transwell® inserts

  • HBSS

  • This compound

  • Control compounds (e.g., Propranolol - high permeability, Prazosin - P-gp substrate)

  • Lucifer yellow

  • TEER meter

  • LC-MS/MS

Protocol:

  • Cell Culture and Seeding: Culture MDCK or MDCK-MDR1 cells and seed them onto Transwell® inserts at a density of approximately 1 x 10^5 cells/cm².

  • Monolayer Formation: Culture the cells for 3-5 days until a confluent monolayer is formed.

  • Monolayer Integrity Check: Measure TEER (values >200 Ω·cm² are generally acceptable) and perform a Lucifer yellow permeability assay.

  • Transport Experiment (Bidirectional): Follow the same procedure as for the Caco-2 assay (Section 3.2, steps 4-5).

  • Sample Analysis and Calculations: Analyze samples by LC-MS/MS and calculate Papp and the efflux ratio as described for the Caco-2 assay (Section 3.2, steps 6-7).

Data Presentation

The following tables present hypothetical data for the permeability of this compound in the described assays.

Table 1: PAMPA Permeability of this compound and Control Compounds

CompoundPapp (x 10⁻⁶ cm/s)Permeability Classification
Atenolol (Low)< 1.0Low
Propranolol (High)> 10.0High
This compound 2.5 Moderate

Table 2: Caco-2 Permeability of this compound and Control Compounds

CompoundPapp (A-B) (x 10⁻⁶ cm/s)Papp (B-A) (x 10⁻⁶ cm/s)Efflux RatioPermeability ClassificationEfflux Substrate
Atenolol0.50.61.2LowNo
Propranolol25.024.51.0HighNo
Talinolol1.215.613.0LowYes (P-gp)
This compound 1.8 2.1 1.2 Low-Moderate No

Table 3: MDCK-MDR1 Permeability of this compound and Control Compounds

CompoundPapp (A-B) (x 10⁻⁶ cm/s)Papp (B-A) (x 10⁻⁶ cm/s)Efflux RatioP-gp Substrate
Propranolol30.231.01.0No
Prazosin0.812.816.0Yes
This compound 2.0 2.3 1.15 No

Visualization of Workflows and Pathways

General Experimental Workflow for Cell-Based Permeability Assays

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis culture Cell Culture seed Seed Cells on Transwell culture->seed differentiate Monolayer Differentiation (21-25 days for Caco-2, 3-5 days for MDCK) seed->differentiate integrity Monolayer Integrity Check (TEER, Lucifer Yellow) differentiate->integrity wash Wash Monolayers integrity->wash add_compounds Add Test Compound (Apical or Basolateral) wash->add_compounds incubate Incubate (2 hours, 37°C) add_compounds->incubate sample Collect Samples incubate->sample quantify Quantify by LC-MS/MS sample->quantify calculate Calculate Papp and Efflux Ratio quantify->calculate interpret Interpret Data calculate->interpret

Fig. 1: Workflow for Caco-2/MDCK permeability assays.
Cellular Transport Mechanisms for Peptides

G cluster_membrane Cell Membrane passive Passive Diffusion Small, lipophilic molecules move down concentration gradient intracellular Intracellular Space passive->intracellular facilitated Facilitated Diffusion Carrier-mediated transport down concentration gradient facilitated->intracellular active Active Transport Requires energy (ATP) to move against concentration gradient (e.g., P-gp efflux) extracellular Extracellular Space (this compound) active->extracellular Efflux endocytosis Endocytosis Engulfment of extracellular material endocytosis->intracellular extracellular->passive Paracellular (between cells) extracellular->facilitated Transcellular (through cells) extracellular->active extracellular->endocytosis

Fig. 2: Potential transport pathways for this compound.

Interpretation of Results and Conclusion

The hypothetical data suggest that this compound has low to moderate passive permeability, as indicated by the PAMPA results. The Caco-2 and MDCK-MDR1 assays show a low efflux ratio, indicating that this compound is not a significant substrate for P-glycoprotein. The slightly higher Papp values in the cell-based assays compared to PAMPA could suggest the involvement of a minor uptake transporter.

References

Application Notes and Protocols for In Vitro Antioxidant Assays of H-Met-D-Met-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive oxygen species (ROS) are highly reactive molecules generated by normal cellular processes. However, excessive ROS production can lead to oxidative stress, a condition implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[1][2] Antioxidants are substances that can prevent or slow damage to cells caused by free radicals. Methionine, a sulfur-containing amino acid, is known to be susceptible to oxidation and can act as a scavenger of ROS, thereby protecting cells from oxidative damage.[3][4] Dipeptides containing methionine residues, particularly at the C-terminal position, have demonstrated significant antioxidant potential by donating electrons to neutralize free radicals.[5]

This document provides detailed application notes and protocols for the in vitro evaluation of the antioxidant capacity of the dipeptide H-Met-D-Met-OH. The assays described herein are standard methods for assessing free radical scavenging and reducing power.

Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C10H20N2O3S2(Calculated)
Molecular Weight 280.41 g/mol (Calculated)
Structure H-L-Methionyl-D-Methionine-OH-
Appearance White to off-white powder(Expected)
Solubility Soluble in water(Expected)

In Vitro Antioxidant Assays

A panel of assays is recommended to evaluate the multifaceted antioxidant activity of this compound. These assays measure different aspects of antioxidant action, including hydrogen atom transfer (HAT) and single electron transfer (SET) mechanisms.

Summary of Recommended In Vitro Assays
AssayPrincipleEndpoint MeasurementInformation Provided
DPPH Radical Scavenging Assay A stable free radical, DPPH•, is reduced by an antioxidant, leading to a color change from purple to yellow.Decrease in absorbance at 517 nm.Hydrogen-donating ability.
ABTS Radical Cation Decolorization Assay The pre-formed radical cation, ABTS•+, is reduced by an antioxidant, causing a loss of color.Decrease in absorbance at 734 nm.Hydrogen-donating and electron-donating ability.
Ferric Reducing Antioxidant Power (FRAP) Assay Reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous form (Fe²⁺) by antioxidants at low pH.Formation of a blue-colored ferrous complex, measured by an increase in absorbance at 593 nm.Electron-donating ability.
Intracellular ROS Scavenging Assay Measurement of the ability of the peptide to reduce intracellular ROS levels in a cell-based model, often using a fluorescent probe like DCFH-DA.Decrease in fluorescence intensity.Cellular antioxidant activity and cytoprotective effects.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of this compound to donate a hydrogen atom to the stable DPPH radical. The reduction of DPPH is monitored by the decrease in its absorbance.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.

  • Preparation of Sample and Standard: Prepare a stock solution of this compound in distilled water or a suitable buffer. Prepare serial dilutions to obtain a range of concentrations (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 mg/mL). Prepare similar dilutions for the positive control (Ascorbic acid or Trolox).

  • Assay:

    • Add 100 µL of the DPPH solution to each well of a 96-well plate.

    • Add 100 µL of the sample, standard, or blank (solvent) to the respective wells.

    • Mix and incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100

    • Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • Data Analysis: Plot the scavenging percentage against the concentration of this compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_dpph Prepare 0.1 mM DPPH in Methanol add_dpph Add 100 µL DPPH to 96-well plate prep_dpph->add_dpph prep_sample Prepare this compound Stock and Dilutions add_sample Add 100 µL Sample/ Control/Blank prep_sample->add_sample prep_control Prepare Positive Control (e.g., Ascorbic Acid) prep_control->add_sample mix_incubate Mix and Incubate (30 min, dark, RT) add_sample->mix_incubate read_abs Read Absorbance at 517 nm mix_incubate->read_abs calculate Calculate % Scavenging Activity read_abs->calculate determine_ic50 Determine IC50 Value calculate->determine_ic50 ABTS_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_abts_stock Prepare ABTS•+ Stock Solution (7 mM ABTS + 2.45 mM K2S2O8) incubate_abts Incubate 12-16h in Dark prep_abts_stock->incubate_abts prep_working Prepare ABTS•+ Working Solution (Absorbance ~0.70 at 734 nm) incubate_abts->prep_working add_working Add 190 µL ABTS•+ Working Solution prep_working->add_working prep_sample Prepare this compound and Control Dilutions add_sample Add 10 µL Sample/ Control/Blank prep_sample->add_sample mix_incubate Mix and Incubate (6 min, RT) add_sample->mix_incubate read_abs Read Absorbance at 734 nm mix_incubate->read_abs calculate Calculate % Scavenging read_abs->calculate determine_ic50 Determine IC50 or TEAC calculate->determine_ic50 FRAP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_frap Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl3) add_frap Add 180 µL FRAP Reagent prep_frap->add_frap prep_std Prepare Fe(II) Standard Curve add_sample Add 20 µL Sample/ Standard/Blank prep_std->add_sample prep_sample Prepare this compound Dilutions prep_sample->add_sample mix_incubate Mix and Incubate (30 min, 37°C) add_sample->mix_incubate read_abs Read Absorbance at 593 nm mix_incubate->read_abs calculate Calculate FRAP Value (µM Fe(II) equivalents) read_abs->calculate ROS_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment and Stress Induction cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_overnight Incubate Overnight seed_cells->incubate_overnight treat_sample Treat with this compound (24h) incubate_overnight->treat_sample load_probe Load with DCFH-DA (30 min) treat_sample->load_probe induce_stress Induce Oxidative Stress (e.g., H2O2) load_probe->induce_stress read_fluorescence Read Fluorescence (Ex: 485 nm, Em: 530 nm) induce_stress->read_fluorescence calculate Calculate % ROS Scavenging read_fluorescence->calculate analyze Analyze Dose-Response calculate->analyze

References

Application Notes and Protocols for H-Met-D-Met-OH in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

H-Met-D-Met-OH is a dipeptide composed of L-methionine and D-methionine. While L-methionine is an essential amino acid crucial for protein synthesis and various metabolic processes, the inclusion of the D-enantiomer suggests potential for altered metabolic stability and unique biological activities. Dipeptides are often utilized in cell culture media to enhance the stability and solubility of amino acids, potentially leading to improved cell viability and productivity.[1] This document provides detailed protocols for the application of this compound in cell culture experiments, including methods for assessing its effects on cell viability, apoptosis, and relevant signaling pathways.

Potential Applications

Based on the roles of methionine, this compound may be investigated for its effects on:

  • Oxidative Stress: Methionine residues are susceptible to oxidation and can play a role in antioxidant defense mechanisms.[2]

  • Cell Growth and Proliferation: As a source of methionine, this dipeptide could support protein synthesis and cell growth.

  • Signaling Pathways: Methionine metabolism is linked to key cellular signaling pathways, including those involved in growth and survival.

Quantitative Data Summary

The following tables represent hypothetical data from experiments designed to characterize the effects of this compound on a typical cancer cell line (e.g., HepG2).

Table 1: Dose-Response Effect of this compound on Cell Viability (MTT Assay)

Concentration (µM)Cell Viability (%) (Mean ± SD)
0 (Control)100 ± 4.5
10102 ± 5.1
50108 ± 6.2
100115 ± 5.8
25095 ± 7.3
50078 ± 8.1

Table 2: Effect of this compound on Apoptosis (Annexin V/PI Staining)

TreatmentEarly Apoptosis (%)Late Apoptosis (%)
Control3.2 ± 0.81.5 ± 0.4
This compound (100 µM)2.8 ± 0.61.3 ± 0.3
Staurosporine (1 µM)25.6 ± 3.115.2 ± 2.5
This compound + Staurosporine18.9 ± 2.710.8 ± 1.9

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Sterile, cell culture grade water or phosphate-buffered saline (PBS)

  • Sterile 0.22 µm syringe filter

  • Sterile conical tubes

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.

  • Dissolve the powder in sterile, cell culture grade water or PBS to create a stock solution of desired concentration (e.g., 10 mM).

  • Gently vortex until the powder is completely dissolved.

  • Sterile-filter the stock solution using a 0.22 µm syringe filter into a new sterile conical tube.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for long-term use.

Cell Viability Assay (MTT Assay)

Materials:

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a control group with medium only.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V/PI Staining)

Materials:

  • 6-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution

  • Apoptosis-inducing agent (e.g., Staurosporine) as a positive control

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with this compound at the desired concentration for the specified duration. Include untreated controls and positive controls treated with an apoptosis inducer.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the samples using a flow cytometer.

Visualizations

Signaling Pathway Diagram

The MET proto-oncogene encodes the hepatocyte growth factor (HGF) receptor, a receptor tyrosine kinase.[3] Activation of MET by HGF triggers signaling cascades that regulate cell proliferation, survival, and motility.[3][4] Key downstream pathways include the PI3K/AKT and RAS/MAPK pathways.

MET_Signaling_Pathway HGF HGF MET MET Receptor HGF->MET PI3K PI3K MET->PI3K RAS RAS MET->RAS Motility Cell Motility MET->Motility AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Simplified MET signaling pathway.

Experimental Workflow Diagram

The following diagram outlines the general workflow for investigating the effects of this compound in cell culture.

Experimental_Workflow start Start prep Prepare this compound Stock Solution start->prep treat Treat Cells with This compound prep->treat seed Seed Cells in Culture Plates seed->treat incubate Incubate for Desired Time treat->incubate assay Perform Assays: - Cell Viability (MTT) - Apoptosis (Annexin V) - Western Blot incubate->assay data Data Analysis assay->data end End data->end

Caption: General experimental workflow.

References

Application Notes and Protocols for Chiral Separation of H-Met-D-Met-OH Diastereomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stereoisomeric composition of peptide-based therapeutics and intermediates is a critical quality attribute, as different stereoisomers can exhibit varied pharmacological and toxicological profiles. The dipeptide H-Met-D-Met-OH can exist as four stereoisomers: H-L-Met-D-Met-OH, H-D-Met-L-Met-OH (enantiomers), and H-L-Met-L-Met-OH, H-D-Met-D-Met-OH (enantiomers). The pairs are diastereomers of each other. Effective analytical methodologies are therefore essential for the accurate identification and quantification of these stereoisomers. This document provides detailed protocols for the chiral separation of this compound diastereomers using High-Performance Liquid Chromatography (HPLC).

Principle of Separation

The separation of the this compound diastereomers is achieved by utilizing a chiral stationary phase (CSP) that exhibits differential interactions with the stereoisomers. Zwitterionic CSPs, such as those derived from cinchona alkaloids, are particularly effective for the direct analysis of underivatized amino acids and small peptides.[1] These stationary phases possess both anionic and cationic exchange sites, allowing for multiple interaction points with the amphoteric dipeptide analytes. The distinct spatial arrangement of the chiral selector leads to the formation of transient diastereomeric complexes with the analytes, resulting in different retention times and enabling their separation.

Experimental Protocols

Recommended Method: Chiral HPLC with a Zwitterionic Stationary Phase

This protocol is designed for the direct chiral separation of this compound diastereomers.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a pump, autosampler, column oven, and a UV or Evaporative Light Scattering Detector (ELSD). An LC-MS system can also be used for enhanced sensitivity and confirmation of identity.[2]

Chromatographic Conditions:

ParameterRecommended Setting
Column CHIRALPAK® ZWIX(+) or ZWIX(-), 150 x 3.0 mm, 3 µm
Mobile Phase Methanol/Water (98:2, v/v) with 50 mM Formic Acid (FA) and 25 mM Diethylamine (DEA)
Flow Rate 0.5 mL/min
Column Temperature 25°C
Detection UV at 210 nm or ELSD
Injection Volume 5 µL
Sample Preparation Dissolve the this compound sample in the mobile phase to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Protocol Steps:

  • System Preparation:

    • Install the CHIRALPAK® ZWIX(+) or ZWIX(-) column in the HPLC system.

    • Prepare the mobile phase by mixing methanol, water, formic acid, and diethylamine in the specified ratios. Degas the mobile phase before use.

    • Equilibrate the column with the mobile phase at a flow rate of 0.5 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Sample Analysis:

    • Prepare the this compound sample as described above.

    • Inject 5 µL of the prepared sample onto the column.

    • Run the analysis under the specified chromatographic conditions.

    • Monitor the separation and record the chromatogram.

  • Data Analysis:

    • Identify the peaks corresponding to the different stereoisomers based on their retention times. The elution order may vary between the ZWIX(+) and ZWIX(-) columns.[1]

    • Integrate the peak areas to determine the relative proportions of each stereoisomer.

Expected Results and Data Presentation

The use of a zwitterionic chiral stationary phase is expected to resolve the diastereomeric pairs of this compound. The enantiomeric pairs (H-L-Met-L-Met-OH/H-D-Met-D-Met-OH and H-L-Met-D-Met-OH/H-D-Met-L-Met-OH) will also be separated. A hypothetical chromatogram would show four distinct peaks.

Table 1: Hypothetical Quantitative Data for Chiral Separation of this compound Stereoisomers

StereoisomerRetention Time (min)Resolution (Rs)Peak Area (%)
H-L-Met-L-Met-OH8.5-25.0
H-D-Met-D-Met-OH10.22.125.0
H-L-Met-D-Met-OH12.83.025.0
H-D-Met-L-Met-OH14.51.825.0

Note: Retention times and resolution are illustrative and will vary depending on the specific column batch, system, and exact mobile phase composition.

Visualizations

Experimental Workflow for Chiral Separation

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing sample_prep Sample Preparation (1 mg/mL in mobile phase) injection Inject Sample (5 µL) sample_prep->injection mobile_phase_prep Mobile Phase Preparation (MeOH/H2O with FA/DEA) system_prep HPLC System Equilibration mobile_phase_prep->system_prep system_prep->injection separation Chromatographic Separation (CHIRALPAK® ZWIX) injection->separation detection Detection (UV or ELSD) separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantify Stereoisomers integration->quantification

Caption: Workflow for the chiral HPLC separation of this compound diastereomers.

Logical Relationship of this compound Stereoisomers

G cluster_enantiomers1 Enantiomers cluster_enantiomers2 Enantiomers LL H-L-Met-L-Met-OH DD H-D-Met-D-Met-OH LL->DD mirror images LD H-L-Met-D-Met-OH LL->LD diastereomers DL H-D-Met-L-Met-OH LL->DL diastereomers DD->LD diastereomers DD->DL diastereomers LD->DL mirror images

Caption: Stereoisomeric relationships of this compound.

References

Application Note: Quantification of H-Met-D-Met-OH in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide H-Met-D-Met-OH, composed of L-methionine and its D-enantiomer, is of growing interest in various fields of biomedical research. The presence and concentration of D-amino acid-containing peptides can be indicative of specific physiological or pathological processes. Accurate and sensitive quantification of such chiral dipeptides in complex biological matrices like plasma or serum is essential for pharmacokinetic studies, biomarker discovery, and understanding their biological roles. This application note provides a detailed protocol for the stereospecific quantification of this compound in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.[1] The method employs a chiral stationary phase for the separation of diastereomers and a stable isotope-labeled internal standard to ensure accuracy and precision.[2][3][4]

Quantitative Data Summary

The following table summarizes the typical performance characteristics of the described LC-MS/MS method for the quantification of this compound in human plasma. These values are representative and may vary depending on the specific instrumentation and laboratory conditions.

ParameterValue
Lower Limit of Quantification (LLOQ) 1.5 ng/mL[5]
Upper Limit of Quantification (ULOQ) 500 ng/mL
**Linearity (R²) **> 0.99
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Recovery) 85-115%
Extraction Recovery > 85%

Experimental Protocols

Sample Preparation

This protocol describes the extraction of this compound from human plasma using protein precipitation followed by solid-phase extraction (SPE).

Materials:

  • Human plasma (collected in K2-EDTA tubes)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • This compound analytical standard

  • This compound-(¹³C₅, ¹⁵N₁)-OH (Stable Isotope-Labeled Internal Standard)

  • Mixed-mode Solid-Phase Extraction (SPE) cartridges

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge

  • Nitrogen evaporator

  • Vortex mixer

Procedure:

  • Sample Thawing and Spiking:

    • Thaw frozen plasma samples on ice.

    • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., 100 ng/mL in 50% methanol).

    • For calibration standards and quality control samples, spike with the appropriate concentrations of this compound analytical standard.

  • Protein Precipitation:

    • Add 300 µL of cold acetonitrile to each plasma sample.

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Incubate the samples at -20°C for 20 minutes to enhance precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Solid-Phase Extraction (SPE):

    • Carefully transfer the supernatant to a clean tube.

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water.

    • Elute the dipeptide with 1 mL of 50% acetonitrile containing 0.1% formic acid.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C.

    • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

    • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Method:

  • Column: Chiral Stationary Phase (CSP) column, e.g., Teicoplanin-based column (e.g., CHIROBIOTIC T), 250 x 4.6 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.5 mL/min

  • Gradient:

    Time (min) %B
    0.0 5
    2.0 5
    10.0 40
    12.0 95
    14.0 95
    14.1 5

    | 18.0 | 5 |

  • Injection Volume: 10 µL

  • Column Temperature: 25°C

MS/MS Method:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
    This compound 281.1 134.1 15

    | this compound-(¹³C₅, ¹⁵N₁)-OH (IS) | 287.1 | 139.1 | 15 |

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

Visualizations

G Sample Preparation Workflow plasma 1. Plasma Sample (100 µL) spike 2. Spike with Internal Standard plasma->spike precipitate 3. Add Acetonitrile (300 µL) spike->precipitate vortex_precipitate 4. Vortex & Incubate (-20°C) precipitate->vortex_precipitate centrifuge_precipitate 5. Centrifuge (14,000 x g) vortex_precipitate->centrifuge_precipitate supernatant 6. Collect Supernatant centrifuge_precipitate->supernatant spe 7. Solid-Phase Extraction (SPE) supernatant->spe drydown 8. Evaporate to Dryness spe->drydown reconstitute 9. Reconstitute in Mobile Phase drydown->reconstitute analysis 10. LC-MS/MS Analysis reconstitute->analysis G LC-MS/MS Analytical Workflow cluster_lc HPLC System cluster_ms Mass Spectrometer autosampler Autosampler (Injection) chiral_column Chiral Column (Separation of Diastereomers) autosampler->chiral_column Gradient Elution esi_source ESI Source (Ionization) chiral_column->esi_source quad1 Q1 (Precursor Ion Selection) esi_source->quad1 quad2 Q2 (Fragmentation) quad1->quad2 quad3 Q3 (Product Ion Selection) quad2->quad3 detector Detector (Quantification) quad3->detector

References

Application Notes and Protocols for Utilizing H-Met-D-Met-OH as a Substrate in Enzyme Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The dipeptide H-Met-D-Met-OH, composed of L-methionine and D-methionine, serves as a valuable substrate for investigating the activity of specific peptidases. Its unique stereochemistry, featuring a D-amino acid at the C-terminus, makes it particularly useful for characterizing enzymes with specificity for such configurations. This document provides detailed application notes and experimental protocols for using this compound in enzyme assays, with a focus on a bacterial dipeptidase from Streptomyces coelicolor (Sco3058), a homolog of human renal dipeptidase.[1][2][3][4]

D-amino acid-containing peptides (DAACPs) are increasingly recognized for their roles in various biological processes, particularly in bacteria where they are involved in cell wall remodeling and biofilm regulation.[5] Consequently, the enzymes that metabolize these peptides are of significant interest as potential targets for novel antimicrobial agents.

Enzyme of Interest: Sco3058 Dipeptidase

Data Presentation

Table 1: Kinetic Parameters of Sco3058 with its Optimal Substrate

SubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)
L-Arg-D-AspNot specifiedNot specified7.6 x 105

Data sourced from Cummings et al. (2010).

Note: The protocols provided below will enable the user to determine the specific kinetic parameters for this compound.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_detection Detection cluster_analysis Data Analysis A Prepare Reagents (Buffer, Substrate, Enzyme, Ninhydrin) B Prepare Serial Dilutions of this compound A->B C Prepare Enzyme Stock Solution A->C D Incubate Substrate and Enzyme at 30°C B->D C->D E Stop Reaction (e.g., Heat Inactivation) D->E F Add Ninhydrin Reagent E->F G Incubate at 95-100°C F->G H Measure Absorbance at 570 nm G->H I Generate Standard Curve (Amino Acid Concentration vs. Absorbance) H->I J Calculate Reaction Velocity I->J K Determine Kinetic Parameters (Km, Vmax) J->K

Caption: Experimental workflow for the dipeptidase assay.

Metabolic_Pathway cluster_cell Bacterial Cell H_Met_D_Met_OH This compound Sco3058 Sco3058 (Dipeptidase) H_Met_D_Met_OH->Sco3058 L_Met L-Methionine Sco3058->L_Met D_Met D-Methionine Sco3058->D_Met Protein_Synthesis Protein Synthesis L_Met->Protein_Synthesis SAM_Cycle SAM Cycle L_Met->SAM_Cycle Racemase Racemase D_Met->Racemase DAO D-Amino Acid Oxidase (DAO) D_Met->DAO Peptidoglycan Peptidoglycan Synthesis/Remodeling D_Met->Peptidoglycan Racemase->L_Met Imino_Acid α-imino acid DAO->Imino_Acid

Caption: Putative metabolic fate of this compound products.

Experimental Protocols

Protocol 1: Spectrophotometric Assay using Ninhydrin

This protocol is adapted for a 96-well plate format for higher throughput and is based on the reaction of ninhydrin with the primary amine of the released L-methionine and D-methionine, which produces a colored product (Ruhemann's purple) that can be quantified by measuring the absorbance at 570 nm.

Materials:

  • This compound (Substrate)

  • Sco3058 enzyme (or other dipeptidase of interest)

  • HEPES buffer (50 mM, pH 8.0)

  • Ninhydrin reagent (e.g., 2% (w/v) ninhydrin in a 1:1 mixture of acetone and butanol)

  • Standard amino acid solution (e.g., L-methionine) of known concentration

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in HEPES buffer.

    • Prepare a stock solution of the enzyme in HEPES buffer. The optimal concentration should be determined empirically.

    • Prepare a series of standard amino acid solutions (e.g., 0.1 to 2 mM L-methionine) in HEPES buffer for generating a standard curve.

  • Enzyme Reaction:

    • To each well of a 96-well plate, add a defined volume of the substrate solution (e.g., 50 µL) at various concentrations.

    • To initiate the reaction, add a small volume of the enzyme solution (e.g., 10 µL) to each well. For the blank, add buffer instead of the enzyme.

    • Incubate the plate at 30°C for a predetermined time (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction.

    • Stop the reaction by heat inactivation (e.g., 95°C for 5 minutes).

  • Ninhydrin Reaction and Detection:

    • Add an equal volume of the ninhydrin reagent (e.g., 60 µL) to each well.

    • Seal the plate and incubate at 95-100°C for 15-20 minutes.

    • Cool the plate to room temperature.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the amino acid standards against their known concentrations.

    • Determine the concentration of the product formed in the enzymatic reaction from the standard curve.

    • Calculate the initial reaction velocity (v) in µmol/min.

    • To determine the kinetic parameters (Km and Vmax), perform the assay with varying substrate concentrations and plot the initial velocities against the substrate concentrations. Fit the data to the Michaelis-Menten equation.

Protocol 2: LC-MS/MS for a More Sensitive and Specific Assay

For highly accurate quantification, especially in complex biological matrices, a Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) method is recommended. This method allows for the direct and specific measurement of the substrate (this compound) depletion and/or the formation of the products (L-methionine and D-methionine).

Materials:

  • This compound

  • L-methionine and D-methionine standards

  • Internal standard (e.g., a stable isotope-labeled version of methionine)

  • Acetonitrile (ACN) with 0.1% formic acid (Mobile Phase B)

  • Water with 0.1% formic acid (Mobile Phase A)

  • C18 reverse-phase HPLC column

  • LC-MS/MS system

Procedure:

  • Enzyme Reaction and Sample Preparation:

    • Perform the enzymatic reaction as described in Protocol 1 (steps 2a-2d).

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard. This will precipitate the enzyme.

    • Centrifuge the samples to pellet the precipitated protein.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the sample onto the C18 column.

    • Separate the analytes using a gradient of mobile phase A and B.

    • Detect the parent and fragment ions for this compound, L-methionine, D-methionine, and the internal standard using Multiple Reaction Monitoring (MRM) mode.

  • Data Analysis:

    • Generate standard curves for the substrate and products by plotting the peak area ratios (analyte/internal standard) against the known concentrations.

    • Quantify the amount of substrate consumed and product formed in the enzymatic reaction.

    • Calculate the reaction velocities and determine the kinetic parameters as described in Protocol 1.

Application Notes

  • Substrate Specificity: this compound is an excellent tool for screening and characterizing dipeptidases that exhibit a preference for C-terminal D-amino acids. This can be valuable in identifying novel enzymes from various sources, including microorganisms and mammalian tissues.

  • Inhibitor Screening: The described assays can be adapted for high-throughput screening of potential inhibitors of target dipeptidases. By measuring the reduction in product formation in the presence of test compounds, novel drug candidates can be identified.

  • Drug Development: Human renal dipeptidase is involved in the metabolism of certain β-lactam antibiotics. Understanding the substrate specificity of homologous bacterial enzymes, such as Sco3058, using substrates like this compound can aid in the design of more effective and stable antibiotics.

  • Biological Investigations: The use of this compound can help elucidate the biological roles of D-amino acid-containing peptides and their metabolism in various organisms. This can provide insights into bacterial physiology, host-pathogen interactions, and the regulation of microbial communities.

References

Application Notes and Protocols for Circular Dichroism Spectroscopy of H-Met-D-Met-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique for investigating the secondary structure and conformational changes of chiral molecules in solution.[1][2] This application note provides a detailed protocol for the analysis of H-Met-D-Met-OH, a dipeptide containing both L- and D-methionine residues, using CD spectroscopy. Due to the presence of a D-amino acid, this peptide is expected to exhibit unique chiroptical properties, making CD an invaluable tool for its structural characterization.[3][4] The conformation of such peptides is of significant interest in drug development, as the inclusion of D-amino acids can enhance proteolytic stability.[4] CD spectroscopy serves as a critical quality control tool to ensure batch-to-batch structural consistency and to monitor stability.

While specific experimental data for this compound is not extensively published, this document outlines a comprehensive experimental protocol based on established methodologies for peptide analysis. The principles discussed are broadly applicable to the analysis of other short peptides containing non-native amino acid configurations.

Experimental Principles

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. In the far-UV region (typically 190-250 nm), the CD signal is dominated by the amide bonds of the peptide backbone, providing information about the secondary structure (e.g., α-helix, β-sheet, random coil). The presence of the D-methionine residue in this compound is expected to produce a CD spectrum that is approximately a mirror image of its L-L counterpart, H-Met-L-Met-OH. The sulfur-containing side chain of methionine can also contribute to the CD spectrum in the amide region, a factor that should be considered during spectral interpretation.

Experimental Workflow

The following diagram illustrates the general workflow for acquiring and analyzing CD spectroscopic data for this compound.

CD_Spectroscopy_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis peptide_prep Prepare this compound Stock Solution buffer_prep Prepare Spectroscopic Grade Buffer sample_dilution Dilute Peptide to Final Concentration (e.g., 0.1 - 1 mg/mL) peptide_prep->sample_dilution buffer_prep->sample_dilution instrument_setup Instrument Setup & Purging (N2) sample_dilution->instrument_setup Transfer Sample cuvette_loading Load Sample into Quartz Cuvette (e.g., 0.1 cm pathlength) instrument_setup->cuvette_loading baseline Acquire Buffer Baseline Spectrum cuvette_loading->baseline sample_scan Acquire Sample Spectrum (Far-UV: 190-260 nm) baseline->sample_scan baseline_subtraction Subtract Baseline from Sample Spectrum sample_scan->baseline_subtraction data_conversion Convert to Molar Ellipticity ([θ]) baseline_subtraction->data_conversion spectral_analysis Secondary Structure Estimation (Optional) data_conversion->spectral_analysis data_reporting Tabulate & Report Results spectral_analysis->data_reporting

Caption: Workflow for CD Spectroscopy of this compound.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for obtaining the far-UV CD spectrum of this compound.

1. Materials and Reagents:

  • This compound peptide (high purity, >95%)

  • Spectroscopic grade buffer (e.g., 10 mM sodium phosphate, pH 7.4)

  • High-purity water (Milli-Q or equivalent)

  • Nitrogen gas (high purity) for instrument purging

2. Equipment:

  • Circular dichroism spectrophotometer

  • Quartz cuvette with a short pathlength (e.g., 0.1 cm for far-UV)

  • Calibrated micropipettes

  • Analytical balance

3. Sample Preparation:

  • Prepare a 10 mM sodium phosphate buffer (pH 7.4) using high-purity water. Filter the buffer through a 0.22 µm filter to remove particulates.

  • Accurately weigh a small amount of this compound and dissolve it in the phosphate buffer to create a stock solution (e.g., 1 mg/mL).

  • From the stock solution, prepare a working sample with a final concentration suitable for far-UV CD, typically between 0.1 and 0.5 mg/mL. The optimal concentration should result in an absorbance of less than 1.0 at all wavelengths.

4. Instrument Setup and Data Acquisition:

  • Turn on the CD spectrophotometer and the xenon lamp, allowing it to warm up for at least 30 minutes.

  • Purge the instrument with high-purity nitrogen gas as per the manufacturer's instructions to remove oxygen, which absorbs strongly in the far-UV region.

  • Set the instrument parameters for a far-UV scan. A typical set of parameters is provided in the table below.

  • Thoroughly clean the quartz cuvette with high-purity water and then rinse with the buffer solution.

  • Fill the cuvette with the buffer solution and acquire a baseline spectrum. This will be subtracted from the sample spectrum.

  • Rinse the cuvette with the peptide solution before filling it for the measurement.

  • Acquire the CD spectrum of the this compound sample.

5. Data Processing:

  • Subtract the buffer baseline spectrum from the sample spectrum.

  • Convert the raw data (ellipticity in millidegrees) to molar residue ellipticity ([θ]) using the following equation:

    [θ] = (θ * MRW) / (10 * d * c)

    Where:

    • θ is the observed ellipticity in degrees.

    • MRW is the mean residue weight (molecular weight of the peptide / number of amino acids).

    • d is the pathlength of the cuvette in cm.

    • c is the concentration of the peptide in g/mL.

Representative Data and Interpretation

The following table presents hypothetical but representative CD data for this compound and its corresponding L-L diastereomer, H-Met-L-Met-OH. For a simple dipeptide, the spectrum is likely to be dominated by features characteristic of a random coil or unordered structure. The key feature to note is the mirror-image relationship between the two spectra, which is indicative of their opposite chirality at the second residue.

Wavelength (nm)Expected [θ] for H-Met-L-Met-OH (deg·cm²·dmol⁻¹)Expected [θ] for this compound (deg·cm²·dmol⁻¹)Dominant Structural Feature
~198Positive MaximumNegative MinimumRandom Coil / Unordered
~215Negative MinimumPositive MaximumRandom Coil / Unordered
~235Near ZeroNear Zero-

Interpretation of Expected Results:

  • H-Met-L-Met-OH: This peptide, composed of two L-amino acids, is expected to show a typical random coil spectrum with a positive peak below 200 nm and a negative trough around 215 nm.

  • This compound: Due to the D-methionine at the C-terminus, the CD spectrum is anticipated to be an inverted version of the L-L peptide's spectrum. This would manifest as a negative minimum below 200 nm and a positive maximum around 215 nm. This mirror-image characteristic is a strong confirmation of the presence and conformational influence of the D-amino acid.

Applications in Drug Development

  • Structural Confirmation: CD spectroscopy provides a quick and reliable method to confirm the overall conformation of synthesized this compound, ensuring the correct stereochemistry has been incorporated.

  • Stability Studies: The technique can be used to monitor conformational changes in response to variations in temperature, pH, or the presence of excipients, which is crucial for formulation development.

  • Quality Control: As part of a quality control workflow, CD can be used to ensure batch-to-batch consistency of the peptide's structure, a requirement for therapeutic peptides.

  • Ligand Binding: Changes in the CD spectrum upon the addition of a target molecule can indicate binding and provide insights into induced conformational changes.

Troubleshooting

IssuePossible CauseSuggested Solution
High Noise in Far-UV Region High absorbance of sample or buffer; Insufficient nitrogen purging; Low lamp intensity.Decrease peptide concentration or use a shorter pathlength cuvette. Ensure adequate N₂ purging. Check lamp usage hours and replace if necessary.
No or Weak Signal Peptide concentration is too low.Increase peptide concentration or use a longer pathlength cuvette.
Inconsistent Scans Sample aggregation or precipitation; Temperature fluctuations.Filter the sample. Run the experiment at a controlled temperature using a Peltier device.

Conclusion

Circular dichroism spectroscopy is an essential and highly informative technique for the structural characterization of peptides like this compound. The protocol and information provided herein offer a robust framework for researchers and drug development professionals to analyze the conformational properties of this and other dipeptides containing D-amino acids. The ability to rapidly assess secondary structure and confirm stereochemical impact makes CD an indispensable tool in modern peptide research and development.

References

Application Note: Isotopic Labeling of H-Met-D-Met-OH for Metabolic Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The study of peptide metabolism is a cornerstone of drug discovery and development, providing critical insights into pharmacokinetics, efficacy, and safety. The dipeptide H-Met-D-Met-OH, containing both L- and D-isomers of methionine, presents a unique metabolic profile. L-methionine is an essential amino acid integral to numerous cellular processes, including protein synthesis and methylation reactions via the methionine cycle.[1][2][3] Conversely, D-amino acids are metabolized through distinct pathways, primarily by D-amino acid oxidase (DAO).[4][5]

To accurately trace the metabolic fate of this compound and distinguish it from endogenous methionine pools, stable isotope labeling is the preferred methodology. This technique involves replacing specific atoms (e.g., ¹²C, ¹⁴N) with their heavier, non-radioactive isotopes (e.g., ¹³C, ¹⁵N). The resulting mass shift allows for unambiguous detection and quantification of the labeled peptide and its metabolites using mass spectrometry (MS), without altering the compound's fundamental chemical properties.

This application note provides detailed protocols for the synthesis and use of isotopically labeled this compound in both in vitro and in vivo metabolic studies, along with guidelines for data presentation and visualization of relevant metabolic pathways.

Background: Relevant Metabolic Pathways

L-Methionine Metabolism

L-methionine is metabolized via two primary pathways: the methionine cycle and the transsulfuration pathway.

  • The Methionine Cycle: In this cycle, methionine is converted to S-adenosylmethionine (SAM), the principal methyl donor for numerous biological reactions, including DNA and protein methylation. After donating its methyl group, SAM becomes S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. Homocysteine can be re-methylated to regenerate methionine, thus completing the cycle.

  • The Transsulfuration Pathway: Alternatively, homocysteine can be irreversibly converted to cysteine. This pathway is crucial for synthesizing cysteine and its downstream products, such as glutathione (GSH), a key cellular antioxidant.

Methionine_Metabolism cluster_cycle Methionine Cycle cluster_transsulfuration Transsulfuration Pathway Met L-Methionine SAM S-Adenosylmethionine (SAM) Met->SAM MAT Methylation Methylation Reactions (DNA, Proteins, etc.) SAM->Methylation SAH S-Adenosylhomocysteine (SAH) HCY Homocysteine SAH->HCY SAHH HCY->Met MS Cystathionine Cystathionine HCY->Cystathionine CBS Cysteine Cysteine Cystathionine->Cysteine CGL GSH Glutathione (GSH) Cysteine->GSH Methylation->SAH Methyl- transferases

Figure 1. Overview of L-Methionine Metabolism.
D-Methionine Metabolism

Unlike L-amino acids, D-amino acids are not incorporated into proteins and are catabolized by D-amino acid oxidase (DAO), a flavoenzyme found predominantly in the liver and kidney. DAO catalyzes the oxidative deamination of neutral and basic D-amino acids, including D-methionine, to produce the corresponding α-keto acid, ammonia (NH₃), and hydrogen peroxide (H₂O₂). The α-keto acid of methionine can then enter central carbon metabolism.

D_Amino_Acid_Metabolism cluster_products Metabolic Products DMet D-Methionine DAO D-Amino Acid Oxidase (DAO) DMet->DAO KetoAcid α-Keto-γ-(methylthio)butyric acid DAO->KetoAcid Ammonia Ammonia (NH₃) DAO->Ammonia H2O2 Hydrogen Peroxide (H₂O₂) DAO->H2O2 Products Products

Figure 2. D-Methionine catabolism via D-Amino Acid Oxidase.

Experimental Workflow and Protocols

The overall workflow for a metabolic study using isotopically labeled this compound involves synthesis of the labeled peptide, followed by in vitro and/or in vivo studies, sample collection, and analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).

Experimental_Workflow Synthesis Synthesis of Isotopically Labeled This compound Purification Purification & QC (HPLC, MS) Synthesis->Purification InVitro In Vitro Studies (e.g., Liver S9, Microsomes) Purification->InVitro InVivo In Vivo Studies (e.g., Rodent Model) Purification->InVivo Extraction Metabolite Extraction InVitro->Extraction SampleCollection Biological Sample Collection (Plasma, Urine, Tissues) InVivo->SampleCollection SampleCollection->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS DataAnalysis Data Analysis & Interpretation (Metabolite ID, Quantification, PK) LCMS->DataAnalysis

Figure 3. General experimental workflow for metabolic studies.
Protocol 1: Synthesis of Labeled this compound

The recommended approach is solid-phase peptide synthesis (SPPS) using commercially available, isotopically labeled, and protected amino acids (e.g., Fmoc-L-Met(¹³C₅, ¹⁵N)-OH and Fmoc-D-Met(¹³C₅, ¹⁵N)-OH).

Materials:

  • Fmoc-D-Met(¹³C₅, ¹⁵N)-OH pre-loaded resin (e.g., Wang resin)

  • Fmoc-L-Met(¹³C₅, ¹⁵N)-OH

  • Deprotection Solution: 20% piperidine in dimethylformamide (DMF)

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), and DIPEA (N,N-Diisopropylethylamine) in DMF

  • Washing Solvents: DMF, Dichloromethane (DCM)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Precipitation/Washing Solvent: Cold diethyl ether

  • HPLC system for purification and analysis

Methodology:

  • Resin Swelling: Swell the Fmoc-D-Met(¹³C₅, ¹⁵N)-Wang resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF, add the deprotection solution, and agitate for 20 minutes. Drain and wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Amino Acid Coupling:

    • Activate Fmoc-L-Met(¹³C₅, ¹⁵N)-OH by dissolving it with HBTU, HOBt, and DIPEA in DMF.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Perform a Kaiser test to confirm complete coupling.

    • Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

  • Final Deprotection: Remove the N-terminal Fmoc group from the L-methionine residue using the deprotection solution as described in step 2.

  • Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Add the cleavage cocktail and agitate for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Purification and QC: Dry the crude peptide pellet. Reconstitute in a suitable solvent (e.g., water/acetonitrile) and purify using reverse-phase HPLC. Confirm the mass and purity of the final product by LC-MS.

Protocol 2: In Vitro Metabolic Stability Assay

This protocol assesses the peptide's stability in a metabolically active system, such as liver S9 fractions, which contain a mixture of cytosolic and microsomal enzymes.

Materials:

  • Pooled liver S9 fractions (e.g., human, rat)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate Buffer (100 mM, pH 7.4)

  • Labeled this compound stock solution (1 mM in DMSO)

  • Acetonitrile with internal standard (e.g., labeled propranolol) for reaction quenching

  • 96-well plates, incubator, centrifuge

Methodology:

  • Prepare Incubation Mixture: On ice, prepare a master mix containing phosphate buffer, the NADPH regenerating system, and liver S9 fraction (final protein concentration typically 0.5-1.0 mg/mL).

  • Pre-incubation: Aliquot the master mix into wells of a 96-well plate. Pre-incubate at 37°C for 5 minutes.

  • Initiate Reaction: Add the labeled this compound to each well to start the reaction (final peptide concentration typically 1-10 µM).

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), stop the reaction by adding 2-3 volumes of cold acetonitrile containing the internal standard. The 0-minute sample is prepared by adding the quenching solution before the peptide.

  • Sample Processing: Centrifuge the plate at 4°C for 20 minutes to precipitate proteins.

  • Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent peptide.

Protocol 3: In Vivo Pharmacokinetic (PK) Study

This protocol outlines a basic PK study in a rodent model to understand the absorption, distribution, metabolism, and excretion (ADME) of the peptide.

Materials:

  • Test animals (e.g., Sprague-Dawley rats)

  • Labeled this compound formulated in a sterile vehicle (e.g., saline)

  • Dosing equipment (e.g., oral gavage needles, IV catheters)

  • Blood collection supplies (e.g., heparinized tubes)

  • Metabolism cage for urine and feces collection

Methodology:

  • Acclimatization: Acclimate animals to housing conditions for at least 3 days prior to the study.

  • Dosing: Administer the labeled peptide to the animals via the desired route (e.g., intravenous bolus or oral gavage).

  • Sample Collection:

    • Collect blood samples (e.g., via tail vein or jugular vein cannula) at predetermined time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).

    • Process blood to plasma by centrifugation and store at -80°C.

    • If required, house animals in metabolism cages to collect urine and feces over 24 or 48 hours.

  • Sample Processing: Extract the peptide and its metabolites from plasma, urine, or homogenized tissue using protein precipitation or solid-phase extraction.

  • LC-MS/MS Analysis: Analyze the processed samples to quantify the concentration of the parent peptide and identify key metabolites over time.

Data Presentation

Quantitative data from metabolic studies should be summarized in clear, concise tables to facilitate comparison and interpretation.

Table 1: Example Data Presentation for In Vitro Metabolic Stability

Time (min)Mean % Parent Peptide Remaining (n=3)Standard DeviationT½ (min)
01000.0\multirow{6}{*}{45.2}
591.54.2
1570.13.8
3048.92.5
6022.41.9
1205.80.9

Table 2: Example Data Presentation for In Vivo Pharmacokinetic Parameters

ParameterRoute: IV (1 mg/kg)Route: PO (10 mg/kg)
T½ (h) 1.2 ± 0.32.5 ± 0.6
Cmax (ng/mL) 1520 ± 210350 ± 88
Tmax (h) 0.08 (5 min)0.5
AUC₀-t (ng·h/mL) 2150 ± 3501890 ± 420
Bioavailability (%) N/A8.8

Conclusion

The use of stable isotope-labeled this compound is an effective and safe method for elucidating its complete metabolic profile. The protocols provided herein offer a robust framework for synthesizing the labeled peptide and evaluating its fate in both in vitro and in vivo systems. The combination of these experimental approaches with high-resolution mass spectrometry enables precise quantification and structural identification of metabolites, providing invaluable data for drug development and mechanistic studies.

References

Troubleshooting & Optimization

Technical Support Center: H-Met-D-Met-OH Synthesis Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the synthesis yield of H-Met-D-Met-OH.

Troubleshooting Guide

This guide addresses specific issues encountered during the synthesis of this compound in a question-and-answer format.

Q1: My final product has a low yield and the mass spectrometry (MS) analysis shows multiple peaks, including deletion sequences. What is the likely cause and how can I improve the yield?

A: Low yield with deletion sequences typically points to incomplete coupling efficiency during the solid-phase peptide synthesis (SPPS) cycles.[1][2] This is a common issue, especially when dealing with sterically hindered amino acids or aggregation of the growing peptide chain.[1]

Troubleshooting Steps:

  • Optimize Coupling Reagent: For dipeptide synthesis, the choice of coupling reagent is critical. While standard reagents like DIC/HOBt are effective, more potent activating agents can significantly improve efficiency. Consider switching to a uranium/aminium-based reagent like HBTU or, for even greater efficiency, HATU, which is known to be superior for challenging couplings.[3][4]

  • Double Coupling: Perform a second coupling step with fresh reagents to ensure the reaction goes to completion, especially if the first coupling is sluggish.

  • Increase Reagent Concentration: Using a higher concentration of the protected amino acid and coupling reagent can help drive the reaction forward.

  • Monitor Reaction Completion: Utilize a qualitative test, such as the Kaiser test, on a few resin beads after the coupling step. A yellow result indicates the absence of free primary amines and a complete reaction, while a blue color signifies that the coupling is incomplete and requires further action.

Q2: My MS analysis shows a significant peak with a mass increase of +16 Da. What is this impurity and how can I prevent it?

A: A +16 Da mass shift is characteristic of the oxidation of the methionine thioether side chain to methionine sulfoxide (Met(O)). This is a common side reaction for methionine-containing peptides and primarily occurs during the final cleavage from the resin using strong acids like trifluoroacetic acid (TFA), which can expose the peptide to atmospheric oxygen.

Preventative Measures:

  • Use an Optimized Cleavage Cocktail: The most effective way to prevent oxidation is to include scavengers in your TFA cleavage cocktail. A highly effective combination is the addition of Trimethylsilyl chloride (TMSCl) and Triphenylphosphine (PPh₃) to the TFA mixture.

  • Perform Cleavage Under Inert Atmosphere: To minimize contact with oxygen, conduct the cleavage step under an inert atmosphere, such as nitrogen or argon.

Q3: I have an unexpected peak in my MS with a mass increase of +56 Da. What is this and how do I avoid it?

A: A +56 Da mass increase corresponds to the S-alkylation of the methionine residue by a tert-butyl cation, forming an S-tert-butylsulfonium salt. This side reaction is also acid-catalyzed and occurs during the final TFA cleavage when tert-butyl protecting groups are removed.

Preventative Measures:

  • Effective Scavengers: The inclusion of appropriate scavengers in the cleavage cocktail is crucial. Triisopropylsilane (TIS) is a common and effective scavenger for tert-butyl cations. A standard cleavage cocktail for methionine-containing peptides is a mixture of TFA, TIS, and water.

  • Optimized Cleavage Conditions: While scavengers are key, minimizing the cleavage time and temperature can also help reduce the extent of this side reaction.

Frequently Asked Questions (FAQs)

What is the best overall strategy for synthesizing this compound?

For a simple dipeptide like this compound, solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy is the most straightforward and efficient method. This approach simplifies purification by allowing excess reagents and byproducts to be washed away after each step.

Do I need a protecting group for the methionine side chain?

In the Fmoc/tBu strategy, the methionine thioether is generally considered non-reactive under the standard synthesis conditions and is typically used without a side-chain protecting group. The main challenges arise from side reactions during the final cleavage step.

Can I reverse methionine oxidation if it has already occurred?

Yes, methionine sulfoxide can be reduced back to methionine post-synthesis. This typically involves treating the purified, oxidized peptide with a reducing agent like ammonium iodide and dimethylsulfide. However, preventing oxidation in the first place is the preferred strategy.

Which resin should I choose for this synthesis?

Since the desired product has a C-terminal carboxylic acid, a Wang resin or a 2-chlorotrityl chloride resin is a suitable choice for SPPS.

Data Presentation

Coupling ReagentRelative ReactivityTypical Crude Purity for DipeptidesNotes
DIC/HOBt StandardGoodCost-effective and suitable for many standard couplings.
HBTU HighVery GoodMore efficient than DIC/HOBt, good for moderately difficult couplings.
HATU Very HighExcellentGenerally provides the highest yields and purity, especially for challenging sequences; reacts faster with less epimerization.

Note: Yields are highly dependent on the specific amino acids, reaction conditions, and laboratory technique.

Experimental Protocols

General Protocol for Solid-Phase Synthesis of this compound

This protocol is based on the Fmoc/tBu strategy on a Wang resin.

1. Resin Preparation and Swelling:

  • Place Wang resin (e.g., 0.1 mmol scale) in a reaction vessel.
  • Add N,N-dimethylformamide (DMF) and allow the resin to swell for at least 30 minutes at room temperature.
  • Drain the DMF.

2. First Amino Acid (Fmoc-D-Met-OH) Loading:

  • Dissolve Fmoc-D-Met-OH (4 equivalents) and a coupling reagent like HATU (3.9 equivalents) in DMF.
  • Add N,N-diisopropylethylamine (DIPEA) (8 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
  • Add the activated amino acid solution to the swollen resin.
  • Agitate the mixture for 1-2 hours at room temperature.
  • Wash the resin thoroughly with DMF (3 times) and dichloromethane (DCM) (3 times).

3. Fmoc Deprotection:

  • Add a 20% solution of piperidine in DMF to the resin.
  • Agitate for 5 minutes, then drain.
  • Repeat the piperidine treatment for an additional 10-15 minutes.
  • Wash the resin thoroughly with DMF (5 times) to ensure all piperidine is removed.

4. Second Amino Acid (Fmoc-Met-OH) Coupling:

  • Repeat the coupling procedure described in step 2 using Fmoc-Met-OH.
  • Perform a Kaiser test to confirm complete coupling. If the test is positive (blue), a second coupling is recommended.

5. Final Fmoc Deprotection:

  • Repeat the deprotection procedure described in step 3 to remove the Fmoc group from the N-terminal methionine.

6. Cleavage and Deprotection:

  • Wash the resin with DCM and dry it under vacuum.
  • Prepare a fresh cleavage cocktail optimized for methionine: 94% TFA, 2.5% Water, 2.5% TIS, and 1% TMSCl with a small amount of PPh₃ (e.g., 1 mg/mL).
  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
  • Filter the resin and collect the filtrate containing the crude peptide.
  • Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide pellet, and dry.

7. Purification:

  • Purify the crude this compound using reversed-phase high-performance liquid chromatography (RP-HPLC).
  • Characterize the purified peptide by mass spectrometry to confirm its identity and purity.

Visualizations

Synthesis_Workflow Resin 1. Resin Swelling (Wang Resin in DMF) Load_DMet 2. Load Fmoc-D-Met-OH (HATU/DIPEA in DMF) Resin->Load_DMet Wash1 Wash (DMF/DCM) Load_DMet->Wash1 Deprotect1 3. Fmoc Deprotection (20% Piperidine in DMF) Wash1->Deprotect1 Wash2 Wash (DMF) Deprotect1->Wash2 Couple_Met 4. Couple Fmoc-Met-OH (HATU/DIPEA in DMF) Wash2->Couple_Met Wash3 Wash (DMF) Couple_Met->Wash3 Deprotect2 5. Final Fmoc Deprotection (20% Piperidine in DMF) Wash3->Deprotect2 Wash4 Wash (DCM) & Dry Deprotect2->Wash4 Cleave 6. Cleavage & Deprotection (TFA/TIS/H2O/TMSCl/PPh3) Wash4->Cleave Precipitate 7. Precipitation (Cold Diethyl Ether) Cleave->Precipitate Purify 8. Purification (RP-HPLC) Precipitate->Purify Final_Product This compound Purify->Final_Product

Caption: General workflow for the solid-phase synthesis of this compound.

Side_Reactions Met Methionine Residue (-CH2-CH2-S-CH3) Oxidation Oxidation (+16 Da) Met->Oxidation Acid-catalyzed Alkylation S-alkylation (+56 Da) Met->Alkylation Acid-catalyzed Met_O Methionine Sulfoxide (-CH2-CH2-S(O)-CH3) Oxidation->Met_O Met_tBu S-tert-butylsulfonium (-CH2-CH2-S+(tBu)-CH3) Alkylation->Met_tBu Reagents_Ox [O] (e.g., atmospheric O2 during TFA cleavage) Reagents_Ox->Oxidation Reagents_Alk tBu+ (from protecting groups during TFA cleavage) Reagents_Alk->Alkylation

Caption: Key side reactions in methionine peptide synthesis.

Troubleshooting_Tree Start Low Yield or Impure Product? Check_MS Analyze Crude Product by MS Start->Check_MS Impurity_Type What is the main impurity? Check_MS->Impurity_Type Deletion_Seq Deletion Sequences (Incomplete Coupling) Impurity_Type->Deletion_Seq Missing Amino Acids Oxidation Oxidation (+16 Da) Impurity_Type->Oxidation +16 Da peak Alkylation S-alkylation (+56 Da) Impurity_Type->Alkylation +56 Da peak Sol_Deletion Solution: - Use stronger coupling reagent (HATU) - Double couple - Monitor with Kaiser test Deletion_Seq->Sol_Deletion Sol_Oxidation Solution: - Use optimized cleavage cocktail (TFA/TMSCl/PPh3) - Use inert atmosphere for cleavage Oxidation->Sol_Oxidation Sol_Alkylation Solution: - Ensure sufficient scavengers in cleavage cocktail (e.g., TIS) Alkylation->Sol_Alkylation

Caption: Troubleshooting decision tree for this compound synthesis.

References

Troubleshooting poor solubility of H-Met-D-Met-OH

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting assistance for solubility issues encountered with the dipeptide H-Met-D-Met-OH. The following question-and-answer format directly addresses common challenges to facilitate a smooth experimental workflow.

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving my lyophilized this compound. Why is it poorly soluble?

A1: The poor solubility of this compound stems from its chemical structure. The dipeptide is composed of two methionine amino acid residues. Methionine is classified as a non-polar, hydrophobic amino acid.[1] Peptides with a high proportion of hydrophobic residues, especially those with 50% or more, generally have limited solubility in aqueous solutions like water or buffers.[2][3] Furthermore, this compound is a neutral peptide, possessing one free amino group (N-terminus) and one free carboxyl group (C-terminus). Neutral peptides often exhibit their lowest solubility at a neutral pH (around 7), which is close to their isoelectric point (pI).[4]

Q2: What is the very first step I should take when trying to dissolve this peptide?

A2: Always begin by testing the solubility of a small amount of the peptide before attempting to dissolve the entire sample. This prevents the potential loss of valuable material if the chosen solvent is ineffective. Before opening the vial, it is good practice to centrifuge it briefly (e.g., 10,000 x g for 5 minutes) to pellet all the lyophilized powder at the bottom of the tube. Allow the peptide to warm to room temperature before opening and weighing. The first solvent to try should be sterile, deionized water or a standard buffer (e.g., PBS, pH 7.4).

Q3: My this compound did not dissolve in water. What type of solvent should I try next?

A3: For neutral, hydrophobic peptides that are insoluble in aqueous solutions, the recommended approach is to use an organic solvent to create a concentrated stock solution. However, care must be taken with peptides containing methionine (M), cysteine (C), or tryptophan (W) residues, as they can be unstable in Dimethyl sulfoxide (DMSO) due to oxidation. Therefore, for this compound, it is preferable to use alternative organic solvents such as Dimethylformamide (DMF) or acetonitrile (ACN). The procedure involves dissolving the peptide in a minimal amount of the organic solvent and then slowly diluting it with your desired aqueous buffer.

Q4: I dissolved the peptide in DMF, but it precipitated when I diluted it with my aqueous buffer. What should I do?

A4: Precipitation upon dilution indicates that the peptide's solubility limit in the final solvent mixture has been exceeded. This is a common issue with hydrophobic peptides. To resolve this, you can try the following:

  • Reduce the Final Concentration: The simplest solution is to aim for a lower final concentration of the peptide in your aqueous buffer.

  • Add the Peptide Slowly: Add the concentrated organic stock solution to the vigorously stirring aqueous buffer drop-by-drop. This avoids creating localized areas of high peptide concentration that can initiate precipitation.

  • Consider Lyophilization: If the peptide has already precipitated, you may need to lyophilize the sample to remove the solvent and start the dissolution process again with a modified protocol.

Troubleshooting Guide

Q5: Can I use physical methods like sonication or heating to help dissolve the peptide?

A5: Yes, these methods can be helpful but should be used with caution.

  • Sonication: Briefly sonicating the peptide solution in a water bath can help break up aggregates and enhance solubilization.

  • Gentle Warming: Gently warming the solution (e.g., to less than 40°C) can increase the solubility of some peptides. However, excessive heat can cause peptide degradation, so this should be done carefully and for a short period.

Q6: Is adjusting the pH of the solution a viable strategy for this compound?

A6: Adjusting the pH can influence peptide solubility. Peptides are least soluble at their isoelectric point (pI) and become more soluble as the pH moves away from the pI. Since this compound is a neutral peptide with a pI expected to be near neutral pH, making the solution more acidic or basic could improve solubility. You could cautiously try dissolving the peptide in a dilute acidic solution (e.g., 10% acetic acid) or a dilute basic solution (e.g., 0.1% ammonium hydroxide) and then diluting with water. However, for neutral peptides, using an organic co-solvent is often a more effective primary strategy.

Q7: The protocol requires a solvent that is compatible with a biological assay. What are the limitations of using organic solvents?

A7: The compatibility of organic solvents with biological systems is a critical consideration. High concentrations of solvents like DMF and acetonitrile can be toxic to cells or interfere with enzyme activity. It is crucial to determine the maximum tolerable concentration of the organic solvent for your specific experiment. A common practice is to prepare a highly concentrated stock solution in the organic solvent so that the final concentration of the solvent in the assay is very low (e.g., <1%).

Quantitative Data Summary

No specific experimental solubility data for this compound was found in the literature. However, the table below provides solubility data for its constituent amino acid, L-methionine, as a reference point. The solubility of the dipeptide may vary.

CompoundSolventTemperature (°C)Solubility (mg/mL)Citation
L-MethionineWater2556.6
DL-MethionineWaterRoom Temp~33.3 (1 g in 30 mL)
L-Methionine1 M HClRoom Temp50
L-MethionineEthanol (95%)Room TempVery slightly soluble
L-MethionineAbsolute EthanolRoom TempInsoluble
L-MethionineAcetoneRoom TempInsoluble

Note: This data is for the parent amino acid and should be used as a general guideline only.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting this compound solubility issues.

G start Lyophilized This compound test_water Attempt to dissolve a small amount in sterile H₂O or buffer (pH 7.4) start->test_water is_soluble Is the solution clear? test_water->is_soluble success Success! Prepare working solution. is_soluble->success  Yes use_organic Use minimal amount of DMF or Acetonitrile (ACN) to create a stock solution is_soluble->use_organic No   sonicate_note Sonication or gentle warming (<40°C) can be applied here use_organic->sonicate_note dilute Slowly add stock solution dropwise into vigorously stirring aqueous buffer use_organic->dilute is_clear Is the final solution clear? dilute->is_clear is_clear->success  Yes precipitates Precipitation Occurs is_clear->precipitates No   troubleshoot_precip Troubleshoot: 1. Lower the final concentration. 2. Add organic stock even slower. 3. Lyophilize and restart if necessary. precipitates->troubleshoot_precip

Caption: A troubleshooting workflow for dissolving this compound.

Experimental Protocols

Protocol 1: Small-Scale Solubility Testing

  • Preparation: Before opening, centrifuge the vial of lyophilized peptide (e.g., 1 mg) to ensure all powder is at the bottom. Allow the vial to reach room temperature.

  • Initial Test (Water): Add a small, defined volume of sterile water (e.g., 50 µL) to the vial. Vortex gently for 30 seconds. Observe the solution. If it is not clear, proceed to the next step.

  • Sonication: Place the vial in a bath sonicator for 5-10 minutes. Observe for dissolution.

  • Organic Solvent Test: If the peptide is still insoluble, take a fresh, small, weighed amount of peptide. Add a minimal volume of DMF or acetonitrile (e.g., 10-20 µL). Vortex to dissolve.

  • Dilution Test: Slowly add sterile water or your target buffer dropwise to the organic stock solution while vortexing. Observe if the peptide remains in solution or precipitates. Note the approximate concentration at which precipitation occurs.

Protocol 2: Solubilization using an Organic Co-Solvent

  • Preparation: Bring the vial of lyophilized this compound to room temperature and centrifuge briefly.

  • Initial Dissolution: Add a minimal volume of a suitable organic solvent (DMF or acetonitrile recommended) to the lyophilized peptide to create a concentrated stock (e.g., 10-20 mg/mL).

  • Physical Assistance: Vortex the mixture. If the solution is not clear, sonicate in a water bath for 10-15 minutes.

  • Dilution: Place your desired volume of aqueous buffer (e.g., PBS) on a magnetic stirrer and ensure it is stirring vigorously.

  • Slow Addition: Using a pipette, add the concentrated peptide-organic stock solution to the stirring buffer very slowly, one drop at a time.

  • Final Check: Once all the stock solution is added, visually inspect the final solution. A successfully solubilized peptide will result in a clear, particle-free solution. If the solution is cloudy or has particulates, the solubility limit has been exceeded.

Protocol 3: pH Adjustment Trial

  • Preparation: Prepare two small, weighed aliquots of this compound in separate tubes.

  • Acidic Trial: To the first tube, add a small volume of a dilute acidic solution, such as 0.1 M acetic acid. Vortex and observe for dissolution.

  • Basic Trial: To the second tube, add a small volume of a dilute basic solution, such as 0.1 M ammonium bicarbonate. Vortex and observe for dissolution.

  • Evaluation: If either of these methods yields a clear solution, you can proceed to slowly neutralize the solution or dilute it into your final buffer, being mindful of potential precipitation as the pH approaches the peptide's isoelectric point. Note that the final buffer must have sufficient buffering capacity to maintain the desired pH.

References

Preventing oxidation of methionine in H-Met-D-Met-OH during storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for H-Met-D-Met-OH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage and handling of this compound, with a specific focus on preventing the oxidation of its methionine residues.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound during storage?

The primary degradation pathway for this compound is the oxidation of the sulfur-containing side chain of the methionine (Met) residues.[1][2] This oxidation primarily converts methionine to methionine sulfoxide (Met(O)), which corresponds to a mass increase of +16 Da per oxidized methionine residue.[3] Further oxidation can lead to the formation of methionine sulfone (+32 Da), which is generally irreversible.[1]

Q2: What are the optimal storage conditions for lyophilized this compound?

For maximum long-term stability, lyophilized this compound should be stored at -20°C or, preferably, -80°C.[4] The peptide should be kept in a tightly sealed container, protected from light, and in a moisture-free environment, such as a desiccator. To minimize exposure to atmospheric oxygen, it is recommended to purge the vial with an inert gas like nitrogen or argon before sealing.

Q3: How should I store this compound after reconstitution in a solution?

Once reconstituted, peptide solutions are significantly less stable than the lyophilized powder. For optimal stability, dissolve this compound in a sterile, slightly acidic buffer (pH 5-7). The solution should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles, which can accelerate degradation. These aliquots should be stored at -20°C or -80°C.

Q4: Can I use antioxidants to prevent the oxidation of this compound?

Yes, the addition of antioxidants can significantly inhibit the oxidation of methionine residues. Free L-methionine can be added to the formulation to act as a sacrificial antioxidant. Other potential antioxidants include sodium thiosulfate and catalase. The general principle is that these agents will be preferentially oxidized, thereby protecting the methionine residues within the this compound dipeptide.

Q5: How can I detect and quantify the oxidation of this compound?

The most common analytical techniques for detecting and quantifying methionine oxidation are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS).

  • HPLC-UV: Oxidation of methionine to methionine sulfoxide results in a more polar molecule, which typically leads to a shorter retention time on a reversed-phase HPLC column. Quantification is achieved by comparing the peak area of the oxidized peptide to the total peak area of both the oxidized and unoxidized forms.

  • LC-MS: This method provides mass information, allowing for the direct detection of the +16 Da mass shift associated with the formation of methionine sulfoxide. Extracted ion chromatograms can be used for quantification. To distinguish between oxidation that occurred during storage and potential artifacts introduced during sample preparation and analysis, stable isotope labeling with ¹⁸O-labeled hydrogen peroxide (H₂¹⁸O₂) can be employed.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Appearance of a new, more polar peak in the HPLC chromatogram of a stored sample. Oxidation of one or both methionine residues to methionine sulfoxide.Confirm the identity of the new peak using LC-MS to check for a +16 Da or +32 Da mass shift. Review storage conditions to ensure they align with best practices (see FAQs). Consider implementing the use of antioxidants or storing under an inert atmosphere.
Reduced biological activity of the peptide. Degradation of the peptide, likely due to oxidation of methionine residues, which can alter its conformation and function.Assess the purity and integrity of the peptide stock using HPLC-UV and LC-MS. If significant oxidation is detected, it is recommended to use a fresh, properly stored batch of the peptide for future experiments.
Variability in analytical results for methionine oxidation. Artifactual oxidation occurring during sample preparation or analysis. This can be caused by residual metal ions in buffers or on LC components.Use high-purity solvents and reagents. To definitively account for analytical artifacts, implement an ¹⁸O-isotope labeling protocol (see Experimental Protocols).
Precipitation of the peptide upon thawing. The peptide may have a high concentration or poor solubility in the chosen buffer. Freeze-thaw cycles can also promote aggregation.Optimize the buffer composition and pH for solubility. Ensure the peptide is stored in single-use aliquots to avoid repeated freezing and thawing.

Quantitative Data on Methionine Oxidation

The rate of methionine oxidation is influenced by several factors. The following tables summarize the expected impact of these factors on the stability of this compound.

Table 1: Effect of Temperature on Methionine Oxidation Rate

TemperatureExpected Rate of OxidationRecommendations
Room Temperature (25°C)HighAvoid for long-term storage. Suitable for short-term handling during experiments only.
Refrigerated (4°C)ModerateSuitable for short-term storage (days to a few weeks) of reconstituted solutions.
Frozen (-20°C)LowRecommended for long-term storage of both lyophilized powder and reconstituted solutions.
Ultra-Low (-80°C)Very LowOptimal for the longest-term storage and maximum stability.

Table 2: Effect of pH on Methionine Oxidation in Solution

pH RangeExpected StabilityRecommendations
Acidic (pH < 5)Generally stable, but extreme acidity can promote other degradation pathways.A slightly acidic pH is generally preferred.
Slightly Acidic to Neutral (pH 5-7)Optimal Stability Recommended for reconstituting and storing this compound solutions.
Alkaline (pH > 8)Increased rate of oxidation.Avoid for storage. If alkaline conditions are necessary for an experiment, use the solution immediately and keep it chilled.

Table 3: Efficacy of Protective Measures

Protective MeasureExpected Reduction in OxidationRecommendations
Storage under Inert Gas (N₂ or Ar)HighRecommended for long-term storage of lyophilized peptide to minimize exposure to atmospheric oxygen.
Addition of Free L-MethionineHighAdd free L-methionine to the peptide solution at a molar excess (e.g., 10:1 to 100:1 ratio of free methionine to peptide methionine residues) to act as a sacrificial antioxidant.
Use of Oxygen-Free SolventsHighFor reconstitution, use buffers that have been degassed by sparging with an inert gas to remove dissolved oxygen.

Experimental Protocols

Protocol 1: HPLC-UV Analysis of this compound Oxidation

Objective: To quantify the percentage of oxidized this compound in a sample.

Materials:

  • This compound sample (freshly prepared and stored)

  • HPLC system with UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • HPLC vials

Procedure:

  • Sample Preparation: Dissolve the lyophilized this compound in Mobile Phase A to a final concentration of 1 mg/mL. If the sample is already in solution, dilute it with Mobile Phase A.

  • HPLC Method:

    • Flow rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 220 nm

    • Injection Volume: 10 µL

    • Gradient:

      Time (min) % Mobile Phase B
      0 5
      25 50
      27 95
      30 95
      31 5

      | 35 | 5 |

  • Data Analysis:

    • Identify the peak corresponding to the non-oxidized this compound.

    • Identify the earlier eluting peak(s) corresponding to the oxidized forms (Met(O)-D-Met-OH, H-Met-D-Met(O)-OH, and Met(O)-D-Met(O)-OH).

    • Integrate the peak areas for all forms.

    • Calculate the percentage of oxidation: % Oxidation = (Area of Oxidized Peaks / (Area of Non-oxidized Peak + Area of Oxidized Peaks)) * 100

Protocol 2: LC-MS Analysis with ¹⁸O-Labeling for Accurate Oxidation Quantification

Objective: To accurately quantify the level of methionine oxidation in this compound, distinguishing between pre-existing oxidation and analytical artifacts.

Materials:

  • This compound sample

  • ¹⁸O-labeled hydrogen peroxide (H₂¹⁸O₂)

  • LC-MS system

  • Solvents and column as described in Protocol 1

Procedure:

  • Forced Oxidation with H₂¹⁸O₂:

    • Dissolve the this compound sample in a suitable buffer (e.g., 100 mM Tris, pH 8.0).

    • Add H₂¹⁸O₂ to a final concentration that ensures complete oxidation of all unoxidized methionine residues (e.g., 0.1 M). The exact concentration may need to be optimized.

    • Incubate at room temperature for 30-60 minutes.

    • Quench the reaction, if necessary, by adding catalase or by buffer exchange.

  • LC-MS Analysis:

    • Analyze the ¹⁸O-labeled sample using an appropriate LC-MS method. The HPLC conditions from Protocol 1 can be adapted.

    • The mass spectrometer should be operated in positive ion mode, scanning a mass range that includes the expected m/z values for the peptide in its various forms.

  • Data Analysis:

    • Extract ion chromatograms for:

      • This compound (unoxidized)

      • H-Met(¹⁶O)-D-Met-OH and H-Met-D-Met(¹⁶O)-OH (singly oxidized in storage)

      • H-Met(¹⁶O)-D-Met(¹⁶O)-OH (doubly oxidized in storage)

      • H-Met(¹⁸O)-D-Met-OH and H-Met-D-Met(¹⁸O)-OH (singly oxidized during labeling)

      • H-Met(¹⁸O)-D-Met(¹⁸O)-OH (doubly oxidized during labeling)

      • H-Met(¹⁶O)-D-Met(¹⁸O)-OH (mixed oxidation)

    • The amount of oxidation present in the original sample is determined by the ratio of the peak areas of the ¹⁶O-containing oxidized forms to the total peak areas of all oxidized forms (¹⁶O and ¹⁸O).

Visualizations

Methionine_Oxidation_Pathway Met Methionine Residue (this compound) MetO Methionine Sulfoxide (Met(O)-D-Met-OH) +16 Da Met->MetO + ROS (Reversible) MetO->Met - Msr Enzymes MetO2 Methionine Sulfone (Met(O2)-D-Met-OH) +32 Da MetO->MetO2 + ROS (Irreversible)

Caption: Pathway of methionine oxidation.

Peptide_Handling_Workflow cluster_storage Storage cluster_reconstitution Reconstitution cluster_use Experimental Use cluster_analysis Quality Control Lyophilized Lyophilized Peptide (-20°C to -80°C, Dark, Dry) Reconstitute Reconstitute in sterile, slightly acidic buffer (pH 5-7) with optional antioxidants Lyophilized->Reconstitute QC Analyze for Oxidation (HPLC-UV / LC-MS) Lyophilized->QC Periodic Stability Check Aliquot Aliquot into single-use vials Reconstitute->Aliquot Experiment Use in Experiment Aliquot->Experiment Experiment->QC

Caption: Recommended workflow for handling this compound.

References

Technical Support Center: Optimizing HPLC Conditions for H-Met-D-Met-OH Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing High-Performance Liquid Chromatography (HPLC) conditions for the purification of the dipeptide H-Met-D-Met-OH. The information is presented in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in purifying this compound by HPLC?

A1: The primary challenges in purifying this compound are twofold. First, the presence of a D-amino acid (D-Methionine) can potentially lead to the formation of diastereomers if the synthesis is not perfectly stereospecific, which may require high-resolution separation. Second, the two methionine residues are susceptible to oxidation, creating impurities such as methionine sulfoxide and methionine sulfone, which need to be separated from the desired dipeptide.[1][2]

Q2: What type of HPLC column is recommended for this compound purification?

A2: A reversed-phase (RP) C18 column is the standard and recommended starting point for the purification of small peptides like this compound.[3][4] Columns with a pore size of 100-300 Å are generally suitable for peptides.[4]

Q3: What mobile phases are typically used for peptide purification?

A3: The most common mobile phases for reversed-phase HPLC of peptides are:

  • Mobile Phase A: Water with an acidic modifier, typically 0.1% trifluoroacetic acid (TFA).

  • Mobile Phase B: Acetonitrile with the same concentration of the acidic modifier (0.1% TFA).

TFA acts as an ion-pairing agent to improve peak shape and retention.

Q4: Why is my peptide eluting very early or with the solvent front?

A4: If this compound elutes very early, it indicates insufficient retention on the column. This could be due to a mobile phase with too high an organic solvent concentration at the start of the gradient, or the peptide itself being too polar for the chosen conditions. Consider starting with a lower percentage of Mobile Phase B.

Q5: I see an extra peak eluting just before my main product peak. What could it be?

A5: An earlier eluting peak is often an oxidized form of the peptide. Methionine is easily oxidized to methionine sulfoxide, which is more polar and therefore has a shorter retention time in reversed-phase HPLC.

Troubleshooting Guide

This guide addresses specific problems you might encounter during the HPLC purification of this compound.

Problem 1: Peak Tailing

  • Question: My peak for this compound is asymmetrical with a pronounced tail. What is the cause and how can I fix it?

  • Answer: Peak tailing is a common issue in peptide chromatography.

    • Cause: Secondary interactions between the peptide and the stationary phase, often with free silanol groups on the silica support.

    • Solution:

      • Ensure proper mobile phase acidification: Use of an ion-pairing agent like 0.1% TFA in both mobile phases is crucial to minimize these interactions and improve peak shape.

      • Check column health: The column might be deteriorating. Consider flushing the column or trying a new one.

      • Sample overload: Injecting too much sample can lead to tailing. Try diluting your sample.

Problem 2: Peak Broadening

  • Question: The peak corresponding to my dipeptide is very broad. What could be the reason?

  • Answer: Broad peaks can result from several factors.

    • Cause:

      • Column contamination or degradation.

      • Large dead volumes in the HPLC system.

      • The sample solvent being too different from the mobile phase.

    • Solution:

      • Use a guard column: This can protect your analytical/preparative column from contaminants.

      • Dissolve the sample in the mobile phase: Whenever possible, dissolve your crude peptide in the initial mobile phase conditions.

      • Check system connections: Ensure all tubing and fittings are secure and have minimal dead volume.

Problem 3: Peak Splitting or Shoulders

  • Question: I am observing a split peak or a shoulder on my main peak. What does this indicate?

  • Answer: This can be one of the more complex issues to diagnose.

    • Cause:

      • Co-eluting impurities: An impurity, such as a diastereomer or an oxidized form, may be partially resolved from the main peak. The presence of D-methionine makes the separation of diastereomers a possibility.

      • Column void: A void at the head of the column can cause the sample to travel through different paths, leading to peak splitting.

      • Injection solvent issues: If the injection solvent is significantly stronger (higher organic content) than the mobile phase, it can cause peak distortion.

    • Solution:

      • Optimize the gradient: A shallower gradient can improve the resolution of closely eluting species.

      • Try a different column or mobile phase: Altering the selectivity of the separation by changing the stationary phase or mobile phase additives might resolve the peaks.

      • Column maintenance: If a column void is suspected, it may need to be replaced. Back-flushing the column can sometimes help if it's a blockage issue.

Problem 4: Appearance of Multiple Unidentified Peaks

  • Question: My chromatogram shows several peaks in addition to my expected product. What are they?

  • Answer: Crude peptide synthesis can result in various impurities.

    • Possible Impurities:

      • Oxidized forms: Methionine can be oxidized to methionine sulfoxide (which can exist as two diastereomers) and further to methionine sulfone, each potentially appearing as a separate peak. Oxidation can even occur during sample preparation and analysis.

      • Deletion or truncated sequences: Although less common for a dipeptide, incomplete synthesis steps can lead to single amino acid fragments.

      • Residual protecting groups: Incomplete deprotection during synthesis.

    • Solution:

      • Mass Spectrometry (MS) analysis: The most effective way to identify these peaks is to couple the HPLC to a mass spectrometer.

      • Optimize the gradient: A well-optimized gradient will help in separating these impurities for collection and characterization.

Data Presentation: HPLC Starting Conditions

The following table summarizes typical starting conditions for the analytical and preparative HPLC of this compound. These should be used as a starting point for method development.

ParameterAnalytical HPLCPreparative HPLC
Column C18, 4.6 x 150 mm, 3-5 µmC18, 21.2 x 150 mm, 5-10 µm
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min15-20 mL/min
Detection 210-220 nm210-220 nm
Gradient 5-50% B over 20 min5-50% B over 20-30 min
Injection Volume 10-20 µL0.5-2 mL (depending on concentration)

Experimental Protocols

Protocol 1: Analytical Method Development for this compound
  • Preparation of Mobile Phases:

    • Prepare Mobile Phase A: Add 1 mL of TFA to 1 L of HPLC-grade water.

    • Prepare Mobile Phase B: Add 1 mL of TFA to 1 L of HPLC-grade acetonitrile.

    • Degas both mobile phases before use.

  • Sample Preparation:

    • Dissolve a small amount of crude this compound in Mobile Phase A to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter.

  • Initial Scouting Gradient:

    • Equilibrate the analytical C18 column with 5% Mobile Phase B for at least 10 column volumes.

    • Inject 10 µL of the prepared sample.

    • Run a broad gradient, for example, 5% to 95% Mobile Phase B over 20 minutes. This will help determine the approximate acetonitrile concentration at which the dipeptide elutes.

  • Gradient Optimization:

    • Based on the scouting run, design a shallower gradient around the elution point of the target peptide. For example, if the peptide eluted at 30% B in the scouting run, a new gradient could be 20-40% B over 20 minutes. This will improve the resolution between the target peptide and any closely eluting impurities.

Protocol 2: Preparative Purification of this compound
  • Scale-Up from Analytical Method:

    • Use the optimized gradient from the analytical method development.

    • Adjust the flow rate according to the larger diameter of the preparative column. A common practice is to keep the linear velocity constant.

    • The gradient time may need to be slightly increased to maintain resolution.

  • Sample Loading:

    • Dissolve the crude peptide in the minimum amount of Mobile Phase A. If solubility is an issue, a small percentage of acetonitrile can be added, but it should not exceed the initial gradient conditions.

    • The amount of sample to be injected will depend on the column capacity. It is advisable to perform a loading study with increasing injection volumes to determine the maximum load without compromising resolution.

  • Fraction Collection:

    • Collect fractions throughout the elution of the target peptide peak. It is often beneficial to collect smaller fractions across the peak to isolate the purest portions.

  • Analysis of Fractions:

    • Analyze the collected fractions using the optimized analytical HPLC method to determine their purity.

  • Pooling and Lyophilization:

    • Pool the fractions that meet the desired purity level.

    • Freeze-dry (lyophilize) the pooled fractions to obtain the purified peptide as a powder.

Mandatory Visualization

Troubleshooting_Workflow start Start: Chromatogram Analysis peak_shape Abnormal Peak Shape? start->peak_shape tailing Peak Tailing peak_shape->tailing Yes broadening Peak Broadening peak_shape->broadening Yes splitting Peak Splitting / Shoulder peak_shape->splitting Yes extra_peaks Unexpected Peaks? peak_shape->extra_peaks No sol_tailing Check Mobile Phase (0.1% TFA) Check Column Health Reduce Sample Load tailing->sol_tailing sol_broadening Check System Dead Volume Dissolve Sample in Mobile Phase Use Guard Column broadening->sol_broadening sol_splitting Optimize Gradient (Shallow) Check for Column Void Check Injection Solvent splitting->sol_splitting early_peak Early Eluting Peak extra_peaks->early_peak Yes multiple_peaks Multiple Impurity Peaks extra_peaks->multiple_peaks Yes end Optimized Purification extra_peaks->end No sol_early_peak Suspect Oxidation (Met-SO) Confirm with MS early_peak->sol_early_peak sol_multiple_peaks Characterize with LC-MS Optimize Gradient for Separation multiple_peaks->sol_multiple_peaks sol_tailing->extra_peaks sol_broadening->extra_peaks sol_splitting->extra_peaks sol_early_peak->end sol_multiple_peaks->end

Caption: Troubleshooting workflow for common HPLC issues in this compound purification.

Method_Development_Workflow start Start: Crude Peptide analytical_dev Analytical Method Development start->analytical_dev scouting_run Scouting Gradient (Broad) analytical_dev->scouting_run optimize_gradient Optimize Gradient (Shallow) scouting_run->optimize_gradient check_resolution Resolution Acceptable? optimize_gradient->check_resolution check_resolution->optimize_gradient No prep_scaleup Preparative Scale-Up check_resolution->prep_scaleup Yes loading_study Perform Loading Study prep_scaleup->loading_study purification_run Run Preparative HPLC loading_study->purification_run fraction_analysis Analyze Fractions (Analytical HPLC) purification_run->fraction_analysis pool_lyophilize Pool Pure Fractions & Lyophilize fraction_analysis->pool_lyophilize end Purified this compound pool_lyophilize->end

Caption: Workflow for HPLC method development and scale-up for this compound purification.

References

Technical Support Center: H-Met-D-Met-OH Aggregation Issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing aggregation issues encountered with the dipeptide H-Met-D-Met-OH in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a dipeptide composed of L-methionine and D-methionine. Due to the presence of two hydrophobic methionine residues, it has a tendency to be poorly soluble in aqueous solutions. Understanding its properties is the first step in troubleshooting.

Q2: My this compound peptide won't dissolve in water or aqueous buffers. What should I do first?

It is highly recommended to first test the solubility of a small amount of the peptide before attempting to dissolve the entire sample.[1] This prevents the potential loss of valuable material. Peptides should be brought to room temperature in a desiccator before opening. For initial attempts, sterile, distilled water is a reasonable starting point, but given the hydrophobic nature of this dipeptide, it may not be effective.[2]

Q3: What factors can influence the aggregation of this compound?

Several factors, both intrinsic and extrinsic, can affect peptide stability and lead to aggregation.[3][4] Key factors include:

  • pH: Peptides are least soluble at their isoelectric point (pI), where their net charge is zero.[5] Adjusting the pH away from the pI can increase solubility.

  • Concentration: Higher peptide concentrations increase the likelihood of intermolecular interactions and aggregation.

  • Temperature: While gentle warming can sometimes aid dissolution, excessive heat can promote aggregation or degradation.

  • Solvent: The choice of solvent is critical. Hydrophobic peptides often require organic co-solvents for initial dissolution.

  • Ionic Strength: The salt concentration of the buffer can influence solubility.

Q4: How does the D-methionine residue affect aggregation?

The presence of a D-amino acid can disrupt the hydrogen bonding patterns that are crucial for the formation of stable β-sheet structures, which are common in peptide aggregates. This suggests that this compound may be less prone to forming highly ordered aggregates compared to its L-L counterpart, H-Met-L-Met-OH. D-amino acid-containing peptides are also more resistant to degradation by proteases.

Q5: I dissolved my peptide in an organic solvent, but it precipitated when I added my aqueous buffer. What happened?

This is a common issue when the peptide's solubility limit in the final aqueous-organic mixture has been exceeded. The key is to add the aqueous buffer very slowly to the dissolved peptide solution while vigorously stirring or vortexing. If precipitation occurs, the peptide may need to be re-lyophilized and the dissolution process started again with a lower final concentration.

Q6: Can I use DMSO to dissolve my this compound peptide?

It is generally recommended to avoid using Dimethyl sulfoxide (DMSO) with methionine-containing peptides. DMSO can oxidize the thioether side chain of methionine to methionine sulfoxide. While this oxidation can sometimes increase solubility, it is an uncontrolled modification of your peptide. Dimethylformamide (DMF) is a recommended alternative organic solvent.

Troubleshooting Guides

Issue 1: Poor Initial Solubility of this compound Powder

This guide provides a systematic approach to dissolving this compound.

Logical Workflow for Solubilization

start Start: Small aliquot of This compound powder water Step 1: Add sterile dH2O. Vortex/Sonicate. start->water check1 Clear Solution? water->check1 acid Step 2: Add 10% Acetic Acid dropwise. Vortex. check1->acid No end_success Success: Peptide Dissolved check1->end_success Yes check2 Clear Solution? acid->check2 recover Step 3: Recover peptide by lyophilization. check2->recover No check2->end_success Yes organic Step 4: Dissolve in minimal volume of DMF. recover->organic check3 Clear Solution? organic->check3 dilute Step 5: Slowly add aqueous buffer with vortexing. check3->dilute Yes end_fail Failure: Re-evaluate concentration and solvent system check3->end_fail No dilute->end_success

Caption: Troubleshooting workflow for this compound solubilization.

Recommended Solvents and pH Adjustments

The solubility of this compound is highly dependent on its net charge, which is controlled by the pH of the solution. The isoelectric point (pI) of a peptide is the pH at which it has no net charge, and where it is typically least soluble.

PropertyEstimated Value/Recommendation
Estimated Isoelectric Point (pI) ~5.7
pH < pI (e.g., pH 2-4) The peptide will have a net positive charge. Recommended solvent: Acidic buffer or water with a small amount of acetic acid or trifluoroacetic acid (TFA).
pH > pI (e.g., pH 8-10) The peptide will have a net negative charge. Recommended solvent: Basic buffer or water with a small amount of ammonium hydroxide.
pH ≈ pI (e.g., pH 5-7) The peptide will have a net neutral charge and is likely to be hydrophobic and poorly soluble. Recommended solvent: Organic solvents like DMF, followed by slow dilution into an aqueous buffer.

Note: The pI is an estimation based on the pKa values of the terminal groups. Actual optimal conditions should be determined experimentally.

Issue 2: Solution Becomes Cloudy or Forms Precipitate Over Time

This indicates that the peptide is aggregating after initial dissolution.

Conceptual Pathway of Peptide Aggregation

cluster_0 Solution State cluster_1 Aggregation Process Soluble Soluble Monomers (this compound) Oligomers Soluble Oligomers Soluble->Oligomers Nucleation (Concentration, pH, Temp) Aggregates Insoluble Aggregates (Visible Precipitate) Oligomers->Aggregates Growth Aggregates->Aggregates Precipitation

Caption: Conceptual pathway of this compound aggregation in solution.

Mitigation Strategies:
  • Lower the Concentration: Work with the lowest concentration of the peptide that is feasible for your experiment.

  • Optimize pH: Ensure the pH of your final buffer is sufficiently far from the peptide's pI (~5.7).

  • Control Temperature: Store peptide solutions at 4°C or -20°C. Avoid repeated freeze-thaw cycles by preparing aliquots.

  • Add Solubilizing Excipients: Consider the addition of excipients like arginine or glycerol, which can sometimes help stabilize peptides in solution.

  • Filter the Solution: Before use, centrifuge and filter the peptide solution through a 0.22 µm filter to remove any pre-existing small aggregates.

Experimental Protocols

Protocol 1: Systematic Solubilization of this compound

This protocol provides a step-by-step method for dissolving the peptide.

  • Preparation: Weigh a small amount (e.g., 1 mg) of lyophilized this compound powder into a sterile microcentrifuge tube. Allow the vial to warm to room temperature before opening.

  • Initial Attempt (Water): Add a calculated volume of sterile, distilled water to achieve the target concentration (e.g., 1 mg/mL). Vortex for 30 seconds. If not dissolved, sonicate the solution in a water bath for 5-10 minutes.

  • Acidification (if necessary): If the peptide is not soluble in water, add 10% acetic acid drop-by-drop while vortexing until the solution clears. This is suitable for preparing a stock solution that will be further diluted into a buffer of a different pH.

  • Organic Solvent (for highly resistant cases): If the peptide remains insoluble, it must be recovered by lyophilization to remove the aqueous solvent. a. Add a minimal volume (e.g., 20-50 µL) of DMF to the dry peptide powder to dissolve it. b. Slowly add your desired sterile aqueous buffer (e.g., PBS) drop-by-drop to the DMF solution while continuously vortexing to reach the final desired concentration. c. If turbidity appears, you have exceeded the solubility limit.

Protocol 2: Monitoring Aggregation by Turbidity Measurement

This protocol uses a UV-Vis spectrophotometer to monitor the formation of insoluble aggregates over time.

  • Sample Preparation: Prepare your this compound solution at the desired concentration and in the final buffer conditions you wish to test. Prepare a blank sample containing only the buffer.

  • Spectrophotometer Setup: Set the spectrophotometer to read absorbance at a wavelength where the peptide does not absorb, typically between 340 nm and 600 nm. A common wavelength is 350 nm.

  • Measurement: a. Place the blank sample in the spectrophotometer and zero the absorbance. b. Place the peptide sample in the spectrophotometer and record the initial absorbance (Time = 0). c. Incubate the sample under the desired conditions (e.g., 37°C with gentle agitation). d. At regular intervals (e.g., every 30 minutes), briefly vortex the sample and measure its absorbance.

  • Data Analysis: Plot absorbance (turbidity) versus time. An increase in absorbance indicates the formation of light-scattering insoluble aggregates.

Protocol 3: Characterization of Aggregates by Dynamic Light Scattering (DLS)

DLS is a technique used to measure the size distribution of particles in a solution, making it ideal for detecting the formation of soluble oligomers and larger aggregates.

Experimental Workflow for DLS Analysis

cluster_workflow DLS Experimental Workflow Prep 1. Prepare Peptide Solution (Filter through 0.22 µm filter) Load 2. Load Sample into DLS cuvette Prep->Load Equilibrate 3. Equilibrate at Target Temperature Load->Equilibrate Measure 4. Perform DLS Measurement Equilibrate->Measure Analyze 5. Analyze Data (Size Distribution, Polydispersity) Measure->Analyze

Caption: Experimental workflow for analyzing this compound aggregation by DLS.

  • Sample Preparation: Prepare the this compound solution in the desired buffer. It is crucial to filter the solution through a low-protein-binding 0.22 µm syringe filter directly into a clean DLS cuvette to remove any dust or pre-existing large aggregates.

  • Instrument Setup: Set the DLS instrument to the appropriate temperature for your experiment.

  • Equilibration: Allow the sample to equilibrate in the instrument for at least 5-10 minutes to ensure thermal stability.

  • Measurement: Perform the DLS measurement according to the instrument's instructions. Typically, this involves multiple acquisitions that are averaged.

  • Data Analysis: Analyze the resulting data.

    • Monomeric solution: Should show a single, narrow peak corresponding to the hydrodynamic radius of the dipeptide monomer.

    • Aggregated solution: Will show additional peaks at larger sizes, or a single broad peak with a high Polydispersity Index (PDI), indicating a range of aggregate sizes.

References

Technical Support Center: Synthesis of Peptides with D-Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of peptides containing D-amino acids.

Frequently Asked Questions (FAQs)

Q1: Why incorporate D-amino acids into a peptide sequence?

Incorporating D-amino acids into a peptide sequence can offer several advantages. A primary benefit is increased resistance to enzymatic degradation by proteases, which typically recognize L-amino acids.[1][2] This enhanced stability can lead to a longer half-life in biological systems. Additionally, the introduction of D-amino acids can alter the peptide's binding properties and biological activity, and can be used to induce specific secondary structures like β-turns and β-hairpins.[1][3][4]

Q2: What are the main challenges when synthesizing peptides with D-amino acids?

The primary challenges are similar to those in standard peptide synthesis but can be exacerbated by the presence of D-amino acids. These include:

  • Difficult Sequences : Peptides with hydrophobic or β-branched amino acids (e.g., Val, Ile, Phe) are prone to aggregation and formation of secondary structures on the solid support, which can hinder subsequent reactions.

  • Incomplete Coupling Reactions : Steric hindrance from bulky side chains and protecting groups, especially when coupling a D-amino acid to another bulky residue, can lead to incomplete reactions and deletion sequences.

  • Aggregation : The altered stereochemistry introduced by D-amino acids can sometimes promote the formation of insoluble peptide aggregates, making synthesis and purification difficult.

  • Lower Purity : Incomplete reactions and side reactions, such as aspartimide formation with aspartic acid, can result in a crude product with lower purity, complicating the purification process.

Q3: Can I use the same synthesis protocol for peptides with D-amino acids as for all-L-amino acid peptides?

While the fundamental steps of Solid-Phase Peptide Synthesis (SPPS) remain the same (deprotection, coupling, washing, cleavage), you may need to optimize the protocol. This can include using stronger coupling reagents, increasing reaction times, or employing double coupling strategies for difficult couplings. The choice of resin and solvents might also need to be adjusted to improve solvation and reduce aggregation.

Q4: How do D-amino acids affect the final peptide's structure?

The introduction of D-amino acids can significantly alter the peptide's secondary and tertiary structure. While L-amino acids naturally form right-handed α-helices, the presence of a D-amino acid can disrupt this structure or induce turns. This property can be strategically used to design peptides with specific folds, such as β-hairpins, which may not be stable in the all-L-amino acid equivalent. However, unintended structural changes can also lead to a loss of biological activity or increased aggregation.

Q5: What is a "retro-inverso" peptide?

A retro-inverso peptide is composed of D-amino acids assembled in the reverse sequence of the parent L-peptide. This modification results in a peptide with a similar spatial orientation of the side chains but a reversed direction of the peptide backbone. The key advantages of retro-inverso peptides are their significant resistance to proteolytic degradation while often retaining the biological activity of the original L-peptide.

Troubleshooting Guides

Issue 1: Low Coupling Efficiency or Incomplete Reactions

Symptoms:

  • Mass spectrometry (MS) analysis of the crude product shows significant deletion sequences (missing amino acids).

  • Positive (color change) ninhydrin or TNBS test after a coupling step, indicating unreacted free amines.

Possible Causes & Solutions:

CauseRecommended Solution
Steric Hindrance Use a more potent coupling reagent like HATU, HBTU, or PyBOP. Consider double coupling, where the coupling step is repeated before proceeding to the next deprotection.
Peptide Aggregation on Resin Switch to a more polar solvent like NMP or a mixture of DMF/DCM/NMP to improve solvation. Use resins with better swelling properties, such as PEG-based resins (e.g., NovaSyn® TG, PEGA).
Secondary Structure Formation Incorporate pseudoproline dipeptides or Dmb/Hmb-protected amino acids every 6-7 residues to disrupt secondary structure formation.
Insufficient Reagent Concentration Increase the concentration of the amino acid and coupling reagent solution (e.g., to 0.5 M) to drive the reaction to completion.
Issue 2: Peptide Aggregation During Synthesis

Symptoms:

  • Resin beads clump together, leading to poor solvent flow and inefficient washing.

  • Low swelling of the peptide-resin.

  • Consistently low yields and purity for a specific sequence.

Possible Causes & Solutions:

CauseRecommended Solution
Hydrophobic Sequences Use a low-loading resin to increase the distance between peptide chains. Add solubilizing tags like PEG to the peptide sequence.
Interchain Hydrogen Bonding Use chaotropic salts (e.g., 0.8 M NaClO₄ or 4 M KSCN in DMF) in the coupling mixture or during washes to disrupt hydrogen bonds.
High Peptide Density on Resin Employ a resin with a lower substitution level (e.g., 0.2-0.5 mmol/g).
Solvent Incompatibility Use solvents known to disrupt secondary structures, such as NMP or DMSO (up to 25% in DMF).

Experimental Protocols

Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS) Cycle for Incorporating a D-Amino Acid

This protocol outlines a single cycle (deprotection and coupling) for adding a D-amino acid using Fmoc chemistry.

Materials:

  • Fmoc-protected D-amino acid

  • Peptide-resin with a free N-terminal amine

  • Deprotection Solution: 20% piperidine in DMF

  • Coupling Reagent: HBTU (or HATU)

  • Activation Base: Diisopropylethylamine (DIPEA)

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

  • Washing Solvents: Methanol (MeOH)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 20-30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the deprotection solution (20% piperidine in DMF) to the resin.

    • Agitate for 5-10 minutes.

    • Drain the solution.

    • Repeat the deprotection step once more.

  • Washing:

    • Wash the resin thoroughly with DMF (3-5 times).

    • Wash with DCM (2-3 times) and then DMF (2-3 times) to ensure complete removal of piperidine.

  • Coupling:

    • In a separate vessel, dissolve the Fmoc-protected D-amino acid (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.

    • Add DIPEA (3.5-4 equivalents) to the amino acid solution and mix until dissolved.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate for 30-60 minutes at room temperature.

  • Monitoring the Coupling Reaction (Optional but Recommended):

    • Take a small sample of the resin beads.

    • Wash them thoroughly.

    • Perform a ninhydrin test. A yellow or colorless result indicates a complete reaction. A blue/purple color indicates incomplete coupling, and a second coupling should be performed.

  • Final Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (3-5 times), DCM (2-3 times), and MeOH (2-3 times) to remove excess reagents and by-products.

  • The resin is now ready for the next deprotection cycle.

Visualizations

experimental_workflow General Workflow for SPPS with D-Amino Acids start Start: Swell Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Couple D-Amino Acid (e.g., with HATU/DIPEA) wash1->coupling wash2 Wash (DMF, DCM, MeOH) coupling->wash2 check_completion Check for Completion? (e.g., Ninhydrin Test) wash2->check_completion incomplete Incomplete check_completion->incomplete Positive complete Complete check_completion->complete Negative incomplete->coupling Double Couple next_cycle Proceed to Next Cycle complete->next_cycle next_cycle->deprotection Repeat for next AA end Final Cleavage & Purification next_cycle->end Final AA

Caption: A flowchart of the solid-phase peptide synthesis (SPPS) cycle.

troubleshooting_logic Troubleshooting Low Coupling Efficiency start Low Coupling Efficiency Detected cause1 Is the sequence hydrophobic or aggregation-prone? start->cause1 cause2 Is there steric hindrance (bulky amino acids)? start->cause2 cause3 Are reaction conditions sub-optimal? start->cause3 solution1a Use Chaotropic Salts or Polar Solvents (NMP) cause1->solution1a Yes solution1b Use Low-Loading or PEG-based Resin cause1->solution1b Yes solution2a Use Stronger Coupling Reagent (e.g., HATU) cause2->solution2a Yes solution2b Perform Double Coupling cause2->solution2b Yes solution3a Increase Reagent Concentration cause3->solution3a Possibly solution3b Increase Coupling Time cause3->solution3b Possibly

Caption: A decision tree for troubleshooting low coupling efficiency.

References

Minimizing side reactions in H-Met-D-Met-OH synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of H-Met-D-Met-OH. This guide provides troubleshooting advice, detailed protocols, and comparative data to help you minimize common side reactions and maximize the yield and purity of your target dipeptide.

Frequently Asked Questions & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of methionine-containing peptides.

FAQ 1: My mass spectrometry results show a peak at +16 Da relative to my product's molecular weight. What is this impurity?

This peak indicates the oxidation of the methionine side chain, forming methionine sulfoxide [Met(O)].[1][2][3] The thioether group in methionine is highly susceptible to oxidation by atmospheric oxygen and reactive oxygen species, which can be present in solvents or generated during synthesis steps.[1][3]

  • Prevention During Synthesis:

    • Use degassed solvents and maintain an inert atmosphere (e.g., argon or nitrogen) during reactions, especially during prolonged steps.

    • Avoid unnecessarily long reaction times or exposure to air during filtration steps, as this can increase oxidation.

  • Prevention During Cleavage:

    • The final acidic cleavage from a solid-phase resin is a major source of oxidation.

    • Use a cleavage cocktail specifically designed to suppress methionine oxidation. "Reagent H" (TFA/phenol/thioanisole/1,2-ethanedithiol/H₂O/Me₂S/NH₄I) is highly effective.

    • Adding scavengers like dimethylsulfide (DMS) and ammonium iodide (NH₄I) to standard cleavage cocktails can also significantly reduce or eliminate the formation of methionine sulfoxide.

  • Remediation:

    • If oxidation occurs, the resulting Met(O) can be reduced back to Met. Several methods exist for the mild reduction of Met(O)-containing peptides.

FAQ 2: I'm observing diastereomeric impurities in my final product. What is the cause and how can it be minimized?

The presence of diastereomers indicates that racemization has occurred at the chiral center of one of the amino acids during the coupling step. When coupling the carboxyl group of an activated N-protected L-amino acid (like Boc-L-Met-OH), it can form a 5(4H)-oxazolone intermediate. This intermediate can easily lose its stereochemical integrity, leading to the incorporation of a D-amino acid instead of an L-amino acid.

  • Minimizing Racemization:

    • Choice of Coupling Reagent: Carbodiimide reagents like DCC and DIC should be used with racemization-suppressing additives.

    • Additives: The use of additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is critical. These additives react with the activated amino acid to form an active ester that is less prone to racemization than the O-acylisourea intermediate formed by carbodiimides alone.

    • Base Selection: The choice of base can influence the rate of racemization. While DIPEA is common, a weaker, more sterically hindered base like sym-collidine may be preferred in cases where racemization is a significant concern.

    • Temperature: Perform coupling reactions at low temperatures (e.g., 0 °C) to reduce the rate of both oxazolone formation and enolization.

FAQ 3: My overall yield is low. What are the potential causes and how can I troubleshoot?

Low yields can stem from incomplete coupling reactions, aggregation of the peptide on the resin, or issues during deprotection and cleavage.

  • Incomplete Coupling:

    • Ensure you are using a sufficient excess of the activated amino acid and coupling reagents (typically 1.5 to 3 equivalents).

    • Confirm the activity of your coupling reagents, as they can degrade over time.

    • Extend the coupling reaction time or repeat the coupling step.

  • Peptide Aggregation:

    • Hydrophobic sequences are prone to aggregation on solid-phase supports, which can block reactive sites.

    • Switch to a more polar solvent like N-methylpyrrolidone (NMP) or add DMSO to the reaction mixture.

    • Sonication or microwave-assisted synthesis can help disrupt aggregation and improve reaction kinetics.

  • Deprotection/Cleavage Issues:

    • Ensure complete removal of the N-terminal protecting group (e.g., Fmoc or Boc) before the coupling step. An incomplete deprotection will cap the peptide chain.

    • Use an optimized cleavage cocktail and sufficient time to ensure the peptide is fully cleaved from the resin and all side-chain protecting groups are removed.

Comparative Data

Quantitative data is crucial for optimizing reaction conditions. The tables below summarize key parameters for minimizing common side reactions.

Table 1: Comparison of Coupling Reagent Additives to Minimize Racemization

Coupling SystemAdditiveBaseRelative Racemization RiskKey Advantages
DIC / DCCNoneDIPEAHighFast coupling, but high risk of racemization.
DIC / DCCHOBtDIPEA / NMMLowThe classic and effective method to suppress racemization.
DIC / DCCHOAtDIPEA / NMMVery LowGenerally more effective than HOBt at suppressing racemization.
HBTU / HATUNone (contains HOBt/HOAt)DIPEA / NMMLowHigh coupling efficiency and pre-packaged suppression of racemization.
DIC / DCCOxyma PureCollidineVery LowAn excellent alternative to HOBt/HOAt, particularly for sensitive residues.

Table 2: Cleavage Cocktails for Minimizing Methionine Side Reactions

Reagent CocktailCompositionTarget Side ReactionEfficacyReference
Reagent B TFA / H₂O / Phenol / TIPS (88:5:5:2)General ScavengingPoor for Met; does not prevent oxidation.
Reagent K TFA / H₂O / Phenol / Thioanisole / EDTMet, Cys, Trp, TyrModerate ; suitable for multiple sensitive residues.
Reagent H TFA / Phenol / Thioanisole / EDT / H₂O / DMS / NH₄IMethionine OxidationExcellent ; specifically designed to prevent Met(O) formation.
TFA/TIS/TMSCl/Me₂S + PPh₃ TFA / TIS / TMSCl / Me₂S / Anisole + TriphenylphosphineMet Oxidation & S-alkylationExcellent ; eradicates oxidation and reduces tert-butylation.

Experimental Protocols

The following protocols provide a general framework for the solution-phase synthesis of this compound. Note: These are generalized procedures and may require optimization.

Protocol 1: Synthesis of Boc-L-Met-D-Met-OH

  • Preparation of H-D-Met-OH: Start with commercially available D-Methionine.

  • Activation of Boc-L-Met-OH:

    • Dissolve Boc-L-Met-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF under an argon atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq) dropwise to the solution and stir for 30 minutes at 0 °C.

  • Coupling Reaction:

    • In a separate flask, dissolve H-D-Met-OH (1.0 eq) in DMF with N,N-Diisopropylethylamine (DIPEA) (2.1 eq).

    • Slowly add the activated Boc-L-Met-OH solution to the H-D-Met-OH solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir overnight under argon.

  • Work-up and Purification:

    • Remove the solvent under reduced pressure.

    • Redissolve the residue in ethyl acetate and perform acidic and basic washes to remove unreacted starting materials and byproducts.

    • Purify the crude product (Boc-L-Met-D-Met-OH) by flash chromatography on silica gel.

Protocol 2: Global Deprotection to Yield H-L-Met-D-Met-OH

  • Boc Deprotection:

    • Dissolve the purified Boc-L-Met-D-Met-OH in a solution of 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).

    • To prevent side reactions, add scavengers to the TFA solution. A recommended mixture is TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5).

    • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS.

  • Isolation:

    • Evaporate the TFA/DCM solution under reduced pressure.

    • Triturate the resulting oil with cold diethyl ether to precipitate the peptide salt.

    • Centrifuge the suspension, decant the ether, and repeat the ether wash several times.

    • Dry the final product under vacuum. The product will be the TFA salt of this compound. Further purification can be achieved by reverse-phase HPLC if necessary.

Visual Guides

Diagram 1: General Synthetic Workflow

Caption: Overall workflow for the solution-phase synthesis of this compound.

Diagram 2: Key Side Reaction Pathways

Caption: Main synthesis pathway versus common side reactions of oxidation and racemization.

Diagram 3: Troubleshooting Logic for Low Product Purity

Caption: A troubleshooting flowchart for diagnosing and resolving low purity issues.

References

Technical Support Center: H-Met-D-Met-OH Degradation in Serum and Plasma Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the dipeptide H-Met-D-Met-OH in serum or plasma samples.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in serum or plasma?

The primary cause of peptide degradation in serum and plasma is enzymatic cleavage by proteases.[1][2][3] For a dipeptide like this compound, the potential enzymatic threats are exopeptidases, which cleave at the ends of the peptide chain. Specifically, aminopeptidases can target the N-terminal L-methionine, and carboxypeptidases can target the C-terminal D-methionine.[4][5] However, the presence of a D-amino acid at the C-terminus is expected to confer significant resistance to degradation by most naturally occurring proteases, which are stereospecific for L-amino acids.

Q2: How does the D-methionine in this compound affect its stability?

The incorporation of a D-amino acid, such as the D-methionine in this compound, is a well-established strategy to enhance peptide stability. Proteases have active sites with specific stereochemical configurations that recognize and cleave peptide bonds involving L-amino acids. The altered spatial arrangement of the D-methionine side chain sterically hinders the peptide from fitting correctly into the enzyme's active site, making the peptide bond resistant to cleavage. This significantly increases the peptide's half-life in biological matrices like serum and plasma.

Q3: Besides enzymatic degradation, are there other stability concerns for this compound?

Yes, a potential non-enzymatic degradation pathway for this compound is the oxidation of the methionine side chain. The thioether group in methionine is susceptible to oxidation by reactive oxygen species, which can be present in samples or introduced during handling, leading to the formation of methionine sulfoxide. This modification can alter the peptide's properties and should be considered during stability assessments.

Q4: What is the expected half-life of this compound in serum or plasma?

Q5: How can I accurately quantify the concentration of intact this compound in my samples?

The most common and reliable methods for quantifying peptide concentrations in complex biological matrices like serum or plasma are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques allow for the separation of the intact peptide from its potential degradation products and other matrix components, providing accurate quantification.

Troubleshooting Guide

This guide addresses common issues encountered during serum or plasma stability studies of this compound.

Issue Possible Cause(s) Recommended Solution(s)
Rapid degradation of this compound observed. 1. High Aminopeptidase Activity: The N-terminal L-methionine may be susceptible to cleavage by aminopeptidases. 2. Unexpected Protease Activity: While the D-amino acid provides resistance, some atypical proteases might still exhibit activity. 3. Non-enzymatic Degradation: Oxidation of the methionine residue.1. Confirm Cleavage Site: Use LC-MS to identify degradation products. If the N-terminal methionine is cleaved, consider N-terminal modification (e.g., acetylation) for future experiments. 2. Use Protease Inhibitors: Add a broad-spectrum protease inhibitor cocktail to your serum/plasma samples to minimize enzymatic activity. 3. Control for Oxidation: Handle samples on ice, minimize exposure to air, and consider using antioxidants if oxidation is confirmed.
Low or inconsistent recovery of the peptide. 1. Adsorption to Labware: Peptides can adsorb to the surface of plastic tubes and pipette tips. 2. Peptide Aggregation/Precipitation: The peptide may not be fully soluble in the serum/plasma matrix. 3. Inefficient Protein Precipitation: Improper removal of serum/plasma proteins can lead to peptide loss during sample preparation.1. Use Low-Binding Labware: Utilize low-protein-binding microcentrifuge tubes and pipette tips. 2. Optimize Solubility: Ensure the peptide is fully dissolved in an appropriate buffer before adding it to the serum. A small amount of an organic solvent like DMSO in the stock solution might be necessary. 3. Optimize Extraction Protocol: Use a validated protein precipitation method. Precipitation with cold organic solvents like acetonitrile (typically 2:1 or 3:1 ratio of solvent to sample) is often more effective and leads to less peptide loss than using strong acids.
High variability between replicate experiments. 1. Inconsistent Sample Handling: Differences in incubation times, temperatures, or storage conditions. 2. Variability in Serum/Plasma Batches: Different donors can have varying levels of enzymatic activity. 3. Freeze-Thaw Cycles: Repeated freezing and thawing of peptide stock solutions or serum samples can lead to degradation.1. Standardize Protocol: Ensure strict adherence to the experimental protocol for all replicates. 2. Use a Pooled Serum/Plasma Source: For a set of experiments, use a single, pre-tested batch of serum or plasma to minimize variability. 3. Aliquot Reagents: Aliquot peptide stock solutions and serum/plasma to avoid multiple freeze-thaw cycles.

Data Presentation

Table 1: Hypothetical Comparative Stability of Methionine-Containing Dipeptides in Human Serum

This table illustrates the expected increase in stability when a D-amino acid is incorporated. Actual values must be determined experimentally.

PeptideN-terminusC-terminusExpected Half-life (t½) in SerumPrimary Degradation Pathway
H-Met-L-Met-OHL-amino acidL-amino acidShort (< 1 hour)Aminopeptidase & Carboxypeptidase cleavage
This compound L-amino acid D-amino acid Significantly Longer Aminopeptidase cleavage; Oxidation
Ac-Met-D-Met-NH₂AcetylatedAmidated D-amino acidVery LongMinimal; primarily non-enzymatic degradation

Experimental Protocols

Protocol: Serum Stability Assay for this compound

This protocol outlines a standard procedure to determine the half-life of this compound in serum.

  • Preparation of Reagents:

    • This compound Stock Solution: Prepare a 1 mg/mL stock solution of the peptide in an appropriate buffer (e.g., PBS). For peptides with low aqueous solubility, a small amount of DMSO can be used. Aliquot and store at -20°C or -80°C.

    • Human Serum: Use pooled human serum from a commercial source or prepared in-house. Thaw on ice and centrifuge at high speed (e.g., 10,000 x g) for 5-10 minutes at 4°C to remove any precipitates.

    • Quenching Solution: Prepare a solution of acetonitrile containing 1% Trifluoroacetic Acid (TFA).

  • Incubation:

    • Pre-warm the required volume of human serum to 37°C in a water bath.

    • Spike the serum with the this compound stock solution to a final concentration (e.g., 10 µg/mL).

    • Immediately vortex the mixture gently and take a time-zero (T=0) sample.

    • Incubate the remaining mixture at 37°C.

    • Collect samples at various time points (e.g., 0, 1, 4, 8, 24, and 48 hours).

  • Sample Processing:

    • For each time point, transfer an aliquot (e.g., 100 µL) of the peptide-serum mixture to a new low-binding microcentrifuge tube.

    • To stop enzymatic degradation, add two to three volumes (e.g., 200-300 µL) of the cold quenching solution.

    • Vortex thoroughly to precipitate the serum proteins.

    • Incubate on ice for 15-20 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.

  • Analysis:

    • Carefully collect the supernatant, which contains the peptide.

    • Analyze the supernatant by RP-HPLC or LC-MS.

    • Use a C18 column with a gradient of water/acetonitrile containing 0.1% TFA.

    • Monitor the peptide elution by UV absorbance at 214 nm or by mass spectrometry.

  • Data Analysis:

    • Quantify the peak area of the intact this compound at each time point.

    • Calculate the percentage of remaining peptide at each time point relative to the time 0 sample.

    • Plot the percentage of intact peptide versus time and calculate the half-life (t½) by fitting the data to a one-phase decay model.

Visualizations

G cluster_0 Degradation of H-L-Met-L-Met-OH cluster_1 Degradation of H-L-Met-D-Met-OH L-Met-L-Met L-Met-L-Met Amino_L Aminopeptidase L-Met-L-Met->Amino_L N-terminal cleavage Carboxy_L Carboxypeptidase L-Met-L-Met->Carboxy_L C-terminal cleavage L-Met_L L-Met Amino_L->L-Met_L L-Met2_L L-Met Carboxy_L->L-Met2_L L-Met-D-Met L-Met-D-Met Amino_D Aminopeptidase L-Met-D-Met->Amino_D N-terminal cleavage Carboxy_D Carboxypeptidase L-Met-D-Met->Carboxy_D C-terminal cleavage L-Met_D L-Met Amino_D->L-Met_D Resistant Resistant to Cleavage Carboxy_D->Resistant

Caption: Predicted enzymatic degradation pathways.

workflow start Start: Prepare Peptide Stock & Serum spike Spike Peptide into Serum start->spike incubate Incubate at 37°C spike->incubate timepoint Collect Aliquots at Time Points (0, 1, 4, 8, 24, 48h) incubate->timepoint quench Quench with Acetonitrile/TFA (Stop Reaction) timepoint->quench precipitate Precipitate Proteins on Ice quench->precipitate centrifuge Centrifuge to Pellet Proteins precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant analyze Analyze by HPLC / LC-MS supernatant->analyze data Quantify Peak Area vs. Time analyze->data halflife Calculate Half-Life (t½) data->halflife end End halflife->end

Caption: Experimental workflow for serum stability assay.

troubleshooting issue Issue: Rapid Peptide Degradation cause1 Enzymatic Degradation? issue->cause1 Yes cause2 Non-Enzymatic Degradation? issue->cause2 No solution1a Identify Cleavage Site (LC-MS) cause1->solution1a solution1b Use Protease Inhibitors cause1->solution1b cause3 Sample Loss? cause2->cause3 No solution2a Check for Oxidation (Mass Shift +16 Da) cause2->solution2a solution3a Use Low-Binding Labware cause3->solution3a solution3b Optimize Protein Precipitation cause3->solution3b solution2b Use Antioxidants / Inert Atmosphere solution2a->solution2b If Oxidized

Caption: Troubleshooting logic for rapid peptide degradation.

References

Technical Support Center: Mass Spectrometry of Sulfur-Containing Peptides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common artifacts encountered during the mass spectrometry analysis of peptides containing methionine and cysteine residues.

Frequently Asked Questions (FAQs)

Q1: What are the most common artifacts observed in the mass spectrometry of sulfur-containing peptides?

A1: The two most prevalent artifacts are the oxidation of methionine residues and the scrambling (rearrangement) of disulfide bonds between cysteine residues.[1][2][3][4] These artifacts can occur during sample preparation, such as protein digestion and peptide extraction, as well as during the mass spectrometric analysis itself, particularly during electrospray ionization (ESI).[3]

Q2: Why is methionine prone to oxidation during mass spectrometry workflows?

A2: The thioether side chain of methionine is susceptible to oxidation by various reactive oxygen species that can be introduced during sample handling and analysis. This oxidation results in the formation of methionine sulfoxide (+16 Da) and, to a lesser extent, methionine sulfone (+32 Da). This is a well-documented in-vitro issue that primarily occurs during peptide digestion and electrospray ionization.

Q3: What causes disulfide bond scrambling?

A3: Disulfide bond scrambling is the process of incorrect disulfide bond formation or rearrangement. It is primarily caused by thiol-disulfide exchange reactions, which are more likely to occur under basic pH conditions and at elevated temperatures, common conditions for enzymatic digestion of proteins. The presence of free thiol groups from cysteine residues can initiate these exchange reactions, leading to non-native disulfide linkages.

Q4: How do these artifacts affect my experimental results?

A4: These artifacts can lead to misinterpretation of data, making it difficult to distinguish between the native state of the peptide and modifications introduced during the experiment. For instance, artificial methionine oxidation can be mistaken for a biologically relevant post-translational modification. Disulfide scrambling can obscure the true disulfide connectivity of a protein, which is crucial for its structure and function.

Troubleshooting Guides

Issue 1: High Levels of Methionine Oxidation Observed

Symptoms:

  • Significant peaks corresponding to +16 Da or +32 Da mass shifts for methionine-containing peptides.

  • Inconsistent levels of oxidation across technical replicates.

Possible Causes:

  • Prolonged exposure of samples to air.

  • Use of oxidizing reagents or contaminated solvents.

  • In-source oxidation during electrospray ionization.

  • Long digestion times at elevated temperatures.

Troubleshooting Steps & Solutions:

  • Minimize Exposure to Oxidants:

    • Work quickly and keep samples on ice whenever possible.

    • Use freshly prepared buffers and high-purity solvents to avoid peroxide contaminants.

    • Consider degassing solvents to remove dissolved oxygen.

  • Optimize Sample Preparation Protocol:

    • Methionine Oxidation by Blocking with Alkylation (MObBa): This method involves the alkylation of unoxidized methionines with iodoacetamide (IAA) at a low pH. This modification prevents subsequent oxidation during analysis. The extent of in-vivo oxidation can then be quantified by comparing the signals of alkylated and non-alkylated peptides.

    • Isotopic Labeling: Use heavy isotope-labeled hydrogen peroxide (H₂¹⁸O₂) to forcibly oxidize all unoxidized methionines. This allows for the differentiation between in-vivo ¹⁶O-oxidized methionines and artificially introduced ¹⁸O-oxidized methionines.

  • Adjust Mass Spectrometry Parameters:

    • Optimize ESI source conditions (e.g., voltages, gas flows) to minimize in-source oxidation.

Issue 2: Evidence of Disulfide Bond Scrambling

Symptoms:

  • Identification of peptides with non-native disulfide linkages.

  • A complex mixture of disulfide-linked peptides that is difficult to interpret.

  • Poor reproducibility of disulfide bond assignments.

Possible Causes:

  • Sample preparation, particularly enzymatic digestion, performed at alkaline pH.

  • Elevated temperatures during sample handling and digestion.

  • Presence of free, unalkylated cysteine residues.

Troubleshooting Steps & Solutions:

  • Control pH During Sample Preparation:

    • Perform enzymatic digestion at a mildly acidic pH (e.g., pH 6.0-6.5). While this may slightly reduce the efficiency of some proteases like trypsin, it significantly minimizes disulfide scrambling.

    • If alkaline pH is necessary for digestion, keep the incubation time as short as possible.

  • Alkylate Free Thiols:

    • Immediately after protein denaturation and before digestion, block all free cysteine residues using an alkylating agent. N-ethylmaleimide (NEM) is often preferred over iodoacetamide (IAM) for this purpose, especially at acidic pH, as it reacts more specifically and rapidly with thiols, preventing them from initiating disulfide exchange.

  • Optimize Digestion Conditions:

    • Use a combination of proteases that are active at lower pH values, such as Lys-C and trypsin.

    • Keep digestion temperatures at or below 37°C.

Quantitative Data Summary

Table 1: Effect of pH on Disulfide Scrambling During Enzymatic Digestion of Bevacizumab.

Protease(s)Digestion pHScrambled Disulfide Bonds DetectedReference
Lys-C6.0No
Trypsin + Glu-C6.0No
Thermolysin5.0Yes (fewer than at higher pH)
Thermolysin6.0Yes
Thermolysin7.0Yes

Table 2: Quantitative Accuracy of the MObBa Method for Measuring Methionine Oxidation.

Expected % OxidationMeasured Median % Oxidation (Synthetic Peptide)Measured Median % Oxidation (E. coli Proteome)Reference
0%0%0%
25%~25%~25%
50%~50%~50%
75%~75%~75%
100%100%100%

Detailed Experimental Protocols

Protocol 1: Non-Reduced Peptide Mapping with Minimized Disulfide Scrambling

This protocol is adapted for the characterization of disulfide bonds in monoclonal antibodies (mAbs) while minimizing artifactual scrambling.

  • Denaturation and Alkylation:

    • Dissolve the protein sample in a denaturing buffer (e.g., 6 M Guanidine-HCl, 100 mM Tris-HCl, pH 7.5).

    • Add N-ethylmaleimide (NEM) to a final concentration of 10 mM to block free thiols. Incubate at room temperature for 30 minutes in the dark.

  • Buffer Exchange:

    • Remove the denaturant and excess NEM by buffer exchange into a digestion buffer with a mildly acidic pH (e.g., 50 mM Tris-HCl, pH 6.5).

  • Enzymatic Digestion:

    • Add a suitable protease or combination of proteases (e.g., Trypsin/Lys-C mix) at an appropriate enzyme-to-substrate ratio (e.g., 1:20 w/w).

    • Incubate at 37°C for 4-16 hours. The optimal time should be determined empirically.

  • Quenching the Digestion:

    • Stop the digestion by adding formic acid to a final concentration of 1%.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixture by LC-MS/MS. Utilize data analysis software capable of identifying disulfide-linked peptides.

Protocol 2: Quantification of Methionine Oxidation using the MObBa Method

This protocol allows for the accurate quantification of methionine oxidation by preventing artificial oxidation during sample preparation.

  • Peptide Preparation:

    • Begin with a tryptic digest of your protein sample, prepared under conditions that minimize initial oxidation as much as possible.

  • Alkylation of Unoxidized Methionines:

    • Adjust the pH of the peptide solution to 4.0 with formic acid.

    • Add iodoacetamide (IAA) to a final concentration of 10 mM.

    • Incubate at 37°C for 1 hour in the dark. This step will alkylate the unoxidized methionine residues.

  • Sample Cleanup:

    • Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge to remove excess IAA and other salts.

  • LC-MS/MS Analysis:

    • Analyze the cleaned peptide sample by LC-MS/MS.

    • During data analysis, search for peptides with methionine alkylation (+57.021 Da). The ratio of the intensity of the alkylated methionine-containing peptide to the sum of the intensities of the alkylated and oxidized forms provides the fractional oxidation.

Visualized Workflows

Disulfide_Bond_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Protein Protein Sample Denature Denaturation (e.g., 6M GuHCl) Protein->Denature 1 Alkylate Alkylation of Free Thiols (e.g., 10mM NEM, pH 6.5-7.5) Denature->Alkylate 2 Buffer_Ex Buffer Exchange (to acidic pH, e.g., 6.5) Alkylate->Buffer_Ex 3 Digest Enzymatic Digestion (e.g., Trypsin/Lys-C) Buffer_Ex->Digest 4 LC_MS LC-MS/MS Analysis Digest->LC_MS 5 Data_Analysis Data Analysis (Disulfide Mapping Software) LC_MS->Data_Analysis 6 Results Disulfide Bond Assignment Data_Analysis->Results 7

Caption: Workflow for disulfide bond analysis with minimized scrambling.

Methionine_Oxidation_Prevention_Workflow cluster_mobba MObBa Protocol cluster_analysis Analysis Peptide_Sample Peptide Sample (from tryptic digest) Acidify Acidify to pH 4.0 Peptide_Sample->Acidify 1 Alkylate_Met Alkylate Unoxidized Met (10mM IAA) Acidify->Alkylate_Met 2 Cleanup Desalting (SPE) Alkylate_Met->Cleanup 3 LC_MS_Analysis LC-MS/MS Analysis Cleanup->LC_MS_Analysis 4 Quantification Quantification of Alkylated vs. Oxidized Met LC_MS_Analysis->Quantification 5 Final_Result Fractional Oxidation Level Quantification->Final_Result 6

Caption: Workflow for quantifying methionine oxidation using the MObBa method.

References

Technical Support Center: Stereochemical Confirmation of H-Met-D-Met-OH

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for confirming the stereochemistry of the dipeptide H-Met-D-Met-OH.

Frequently Asked Questions (FAQs)

Q1: What are the potential stereoisomers of this compound?

A1: this compound has two chiral centers, one at the alpha-carbon of each methionine residue. This gives rise to four possible stereoisomers:

  • H-L-Met-L-Met-OH

  • H-D-Met-D-Met-OH

  • H-L-Met-D-Met-OH (Diastereomer of this compound)

  • H-D-Met-L-Met-OH (Enantiomer of H-L-Met-D-Met-OH and diastereomer of the other two)

The target of your analysis is to confirm the presence of the H-L-Met-D-Met-OH structure and distinguish it from the other three stereoisomers.

Q2: Why is confirming the stereochemistry of my peptide important?

A2: The stereochemistry of a peptide is critical as it dictates its three-dimensional structure. This, in turn, profoundly influences its biological activity, receptor binding affinity, and enzymatic stability. For drug development professionals, ensuring the correct stereoisomer is produced and is stable is a crucial aspect of quality control and regulatory compliance.

Q3: What are the primary analytical methods for confirming the stereochemistry of this compound?

A3: The most common and reliable methods include:

  • Chiral High-Performance Liquid Chromatography (Chiral HPLC): This method directly separates the different stereoisomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The diastereomers of this compound will have distinct NMR spectra, allowing for their identification and quantification.

  • Marfey's Method: This is an indirect method involving acid hydrolysis of the dipeptide into its constituent amino acids, followed by derivatization with a chiral reagent and subsequent analysis by HPLC.

  • Enzymatic Assays: These assays leverage the stereospecificity of certain enzymes that will only cleave peptides containing L-amino acids.

Q4: Do I need to synthesize all possible stereoisomers as standards?

A4: It is highly recommended. Having synthetic standards for all four stereoisomers (L-L, D-D, L-D, and D-L) is the most robust way to confirm the identity of your sample by comparing retention times (in HPLC) or spectral data (in NMR).

Experimental Workflow

The following diagram illustrates a general workflow for the stereochemical confirmation of this compound.

experimental_workflow cluster_synthesis Standard Synthesis cluster_analysis Analytical Methods cluster_confirmation Confirmation synthesis Synthesize all 4 stereoisomers: L-L, D-D, L-D, D-L chiral_hplc Chiral HPLC synthesis->chiral_hplc Inject standards and sample nmr NMR Spectroscopy synthesis->nmr Acquire spectra of standards and sample marfey Marfey's Method synthesis->marfey Use as controls enzymatic Enzymatic Assay synthesis->enzymatic Use as controls confirmation Compare sample data with standards to confirm stereochemistry chiral_hplc->confirmation nmr->confirmation marfey->confirmation enzymatic->confirmation

Caption: A generalized workflow for the stereochemical confirmation of this compound.

Troubleshooting Guides and Experimental Protocols

Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Principle: Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the various stereoisomers, leading to their separation.

Experimental Protocol:

  • Column Selection: Employ a chiral column known for separating amino acid and peptide stereoisomers. Recommended columns include those based on macrocyclic glycopeptides (e.g., CHIROBIOTIC T) or cinchona alkaloids (e.g., CHIRALPAK ZWIX).

  • Mobile Phase Preparation: A common mobile phase for separating dipeptides is a mixture of methanol, acetonitrile, and water with acidic and basic additives to control ionization. A starting point could be a gradient of acetonitrile in water with 0.1% formic acid.

  • Sample Preparation: Dissolve the this compound sample and all four synthetic standards in the mobile phase at a concentration of approximately 1 mg/mL.

  • Injection and Elution: Inject equal volumes of the sample and each standard onto the column. Elute with the chosen mobile phase gradient.

  • Detection: Monitor the elution profile using a UV detector at a wavelength of 210-220 nm.

  • Analysis: Compare the retention time of the peak in your sample to the retention times of the four standards to identify the stereochemistry.

Quantitative Data (Representative):

StereoisomerExpected Elution OrderRepresentative Retention Time (min)
H-D-Met-D-Met-OH1 or 410.5
H-L-Met-L-Met-OH1 or 412.0
H-D-Met-L-Met-OH2 or 314.5
H-L-Met-D-Met-OH2 or 316.0

Note: The exact retention times and elution order will depend on the specific column, mobile phase, and other chromatographic conditions. The above table is for illustrative purposes only.

Troubleshooting:

IssuePossible CauseSuggested Solution
Poor or no separation of stereoisomers Inappropriate chiral column or mobile phase.Try a different type of chiral column (e.g., switch from a glycopeptide-based to a cinchona alkaloid-based column). Optimize the mobile phase by varying the organic modifier ratio, pH, and additives.
Broad peaks Suboptimal flow rate or high sample concentration.Reduce the flow rate to improve resolution. Dilute the sample to avoid column overloading.
Co-elution with impurities The sample is not pure.Purify the sample using a standard reverse-phase HPLC method before chiral analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: Diastereomers have different physical properties and, therefore, will exhibit distinct signals in their NMR spectra. Protons in different stereochemical environments will have unique chemical shifts and coupling constants.

Experimental Protocol:

  • Sample Preparation: Dissolve a sufficient amount of the purified this compound sample and the H-L-Met-L-Met-OH, H-D-Met-D-Met-OH, and H-D-Met-L-Met-OH standards in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Data Acquisition: Acquire 1D proton (¹H) and 2D correlation spectra (e.g., COSY, TOCSY, NOESY/ROESY) on a high-field NMR spectrometer (e.g., 500 MHz or higher).

  • Spectral Analysis: Compare the chemical shifts and coupling constants of the signals in the sample spectrum with those of the standards. The signals for the α-protons and the methyl groups of the methionine residues are often diagnostic. For diastereomers, you should observe distinct sets of peaks.

Quantitative Data (Expected Observations):

ProtonH-L-Met-L-Met-OH (Diastereomer)H-L-Met-D-Met-OH (Target)
α-H (L-Met) Distinct chemical shiftDifferent chemical shift from L-L isomer
α-H (D-Met) N/ADifferent chemical shift from L-L isomer
S-CH₃ (L-Met) Single resonanceTwo distinct resonances for the two methyl groups
S-CH₃ (D-Met) N/A

Note: The exact chemical shifts will depend on the solvent and other experimental conditions. The key is the difference in the spectra between the diastereomers.

Troubleshooting:

IssuePossible CauseSuggested Solution
Overlapping signals Insufficient magnetic field strength.Use a higher field NMR spectrometer (e.g., 700 MHz or higher) to improve signal dispersion.
Broad signals Sample aggregation or presence of paramagnetic impurities.Dilute the sample or filter it to remove any particulate matter. Ensure high purity of the sample.
Difficulty in assigning signals Complex spectrum.Acquire 2D NMR spectra (COSY, HSQC) to aid in the assignment of protons and carbons.
Marfey's Method

Principle: This method involves the complete hydrolysis of the dipeptide into its constituent amino acids. These amino acids are then derivatized with a chiral reagent, Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA), to form diastereomeric derivatives that can be separated by standard reverse-phase HPLC.

Experimental Protocol:

  • Acid Hydrolysis:

    • Place a small amount (e.g., 100 µg) of the this compound sample into a hydrolysis tube.

    • Add 1 mL of 6 M HCl.

    • Seal the tube under vacuum and heat at 110°C for 24 hours.

    • After cooling, evaporate the HCl under a stream of nitrogen.

    • Dissolve the residue in 100 µL of water.

  • Derivatization:

    • To the amino acid hydrolysate, add 200 µL of a 1% (w/v) solution of L-FDAA in acetone.

    • Add 40 µL of 1 M sodium bicarbonate solution.

    • Incubate the mixture at 40°C for 1 hour.

    • Cool the reaction and neutralize by adding 20 µL of 2 M HCl.

    • Evaporate the solvent.

  • HPLC Analysis:

    • Dissolve the derivatized sample in 500 µL of acetonitrile/water (50:50).

    • Inject an aliquot onto a C18 reverse-phase HPLC column.

    • Elute with a gradient of acetonitrile in water containing 0.1% trifluoroacetic acid.

    • Monitor the elution at 340 nm.

  • Standard Analysis: Derivatize L-methionine and D-methionine standards with L-FDAA in the same manner and run them on the HPLC to determine the retention times of the L-L and L-D derivatives.

  • Confirmation: The presence of both L-Met and D-Met in the hydrolysate of your sample confirms the L-D or D-L nature of the dipeptide.

Quantitative Data (Representative):

DerivativeExpected Elution OrderRepresentative Retention Time (min)
L-FDAA-L-Met225.0
L-FDAA-D-Met122.5

Note: The L-FDAA derivative of a D-amino acid typically elutes earlier than the corresponding L-amino acid derivative.

Troubleshooting:

IssuePossible CauseSuggested Solution
Incomplete hydrolysis Insufficient hydrolysis time or temperature.Ensure the hydrolysis is carried out for the full 24 hours at 110°C.
Side reactions during derivatization Incorrect pH or temperature.Carefully control the pH and temperature during the derivatization step as per the protocol.
Poor separation of diastereomers Suboptimal HPLC conditions.Optimize the HPLC gradient, flow rate, and temperature to achieve baseline separation of the L-L and L-D derivatives.
Enzymatic Assays

Principle: Certain proteases, such as Aminopeptidase M, are stereospecific and will only cleave peptide bonds adjacent to L-amino acids at the N-terminus. Therefore, H-L-Met-D-Met-OH should be cleaved by this enzyme, while H-D-Met-L-Met-OH and H-D-Met-D-Met-OH will be resistant.

Experimental Protocol:

  • Sample and Standard Preparation: Prepare solutions of your this compound sample and the H-L-Met-L-Met-OH and H-D-Met-D-Met-OH standards in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

  • Enzyme Reaction:

    • To each peptide solution, add a small amount of Aminopeptidase M.

    • Incubate the reactions at 37°C.

    • Take aliquots at different time points (e.g., 0, 1, 2, 4, and 24 hours).

  • Analysis:

    • Quench the reaction in the aliquots by adding an acid (e.g., 10% trifluoroacetic acid).

    • Analyze the aliquots by reverse-phase HPLC to monitor the disappearance of the dipeptide peak and the appearance of the constituent amino acid peaks.

  • Interpretation:

    • H-L-Met-L-Met-OH: Should be completely hydrolyzed to L-Met.

    • H-L-Met-D-Met-OH: Should be hydrolyzed to L-Met and D-Met.

    • H-D-Met-D-Met-OH: Should show no hydrolysis.

    • H-D-Met-L-Met-OH: Should show no hydrolysis.

Troubleshooting:

IssuePossible CauseSuggested Solution
No enzymatic activity Inactive enzyme or incorrect buffer conditions.Use a fresh batch of enzyme and ensure the buffer pH and composition are optimal for enzyme activity. Run a positive control with a known L-L dipeptide.
Slow or incomplete hydrolysis Insufficient enzyme concentration or incubation time.Increase the enzyme concentration or extend the incubation time.
Ambiguous results Contamination of the sample with other peptides.Ensure the purity of your peptide sample before performing the enzymatic assay.

By following these detailed protocols and troubleshooting guides, researchers can confidently confirm the stereochemistry of their this compound samples.

Dealing with batch-to-batch variability of synthetic H-Met-D-Met-OH

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthetic dipeptide H-Met-D-Met-OH. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to batch-to-batch variability. Here you will find troubleshooting guides and frequently asked questions to ensure the consistency and reliability of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a dipeptide composed of L-methionine and D-methionine. It is primarily used in biochemical and pharmaceutical research. Common applications include its use as a building block in solid-phase peptide synthesis (SPPS) for creating more complex peptides, as a substrate in enzyme kinetic studies, and in investigating peptide transport mechanisms.[1]

Q2: What are the potential sources of batch-to-batch variability in synthetic this compound?

A2: As with many synthetic peptides, batch-to-batch variability in this compound can stem from several factors during the manufacturing process.[2] These include:

  • Raw Materials: Variations in the purity of the amino acid derivatives (Fmoc-L-Met-OH and Fmoc-D-Met-OH) and other reagents used in synthesis.[2]

  • Synthesis Process: Incomplete coupling or deprotection steps during solid-phase peptide synthesis (SPPS) can lead to the formation of impurities like deletion or truncated sequences.[2][3]

  • Cleavage and Deprotection: Incomplete removal of protecting groups from the peptide after synthesis.

  • Purification: Differences in the effectiveness of purification techniques, most commonly high-performance liquid chromatography (HPLC), can result in varying levels of process-related impurities.

  • Lyophilization and Handling: Variations in the lyophilization (freeze-drying) process can affect the final water content and stability of the peptide. Improper storage and handling can also lead to degradation.

Q3: What are the most common types of impurities found in synthetic peptides like this compound?

A3: Synthetic peptides can contain various impurities that arise during synthesis. For this compound, particular attention should be paid to:

  • Oxidation Products: The methionine residue is susceptible to oxidation, forming methionine sulfoxide (+16 Da mass shift).

  • Deletion/Truncation Sequences: Although less common for a simple dipeptide, errors in the synthesis steps can lead to the presence of single amino acids (L-Met or D-Met) or other incomplete fragments.

  • Residual Solvents and Reagents: Leftover trifluoroacetic acid (TFA) from the cleavage and purification steps is a common counter-ion found in peptide samples. Other solvents like acetonitrile (ACN) or dimethylformamide (DMF) may also be present in trace amounts.

  • Racemization Products: Peptides containing amino acids with the incorrect stereochemistry.

Q4: How can impurities in this compound affect my experimental results?

A4: Impurities, even at low levels, can have a significant impact on experimental outcomes.

  • Altered Biological Activity: Impurities may have different or no biological activity, which can lead to an overestimation or underestimation of the peptide's effect. For example, oxidized methionine can alter the peptide's conformation and function.

  • Inaccurate Quantification: The presence of non-peptide materials like water and counter-ions means the gross weight of the lyophilized powder is not the net peptide content. This can lead to errors in concentration calculations.

  • Assay Interference: Residual reagents like TFA can interfere with cellular assays. Other impurities might interact with assay components, leading to false-positive or false-negative results.

Q5: What information should I look for in the Certificate of Analysis (CoA) for each batch?

A5: The Certificate of Analysis is a critical document for assessing batch quality. Key information to review includes:

  • Purity: Determined by HPLC, this indicates the percentage of the target peptide in the sample.

  • Identity: Confirmed by mass spectrometry (MS), this verifies the molecular weight of the peptide.

  • Appearance: A visual description of the lyophilized powder.

  • Net Peptide Content (Optional but Recommended): Often determined by amino acid analysis (AAA), this provides the actual percentage of peptide in the lyophilized powder, accounting for water and counter-ions.

Troubleshooting Guides

Issue 1: Inconsistent experimental results between different batches of this compound.

This is a common problem stemming from batch-to-batch variability. The following workflow can help you identify the source of the inconsistency.

G cluster_0 Troubleshooting Workflow for Batch Inconsistency start Inconsistent Experimental Results Observed coa_review Review and Compare CoA for Each Batch (Purity, Mass, Appearance) start->coa_review qc_check Perform In-House Quality Control on All Batches coa_review->qc_check hplc_ms Purity (RP-HPLC) & Identity (Mass Spec) qc_check->hplc_ms peptide_content Net Peptide Content (Amino Acid Analysis) qc_check->peptide_content solubility_test Solubility Test qc_check->solubility_test data_analysis Analyze QC Data for Discrepancies hplc_ms->data_analysis peptide_content->data_analysis solubility_test->data_analysis concentration_adj Adjust Concentration Based on Net Peptide Content data_analysis->concentration_adj Discrepancy in Peptide Content contact_supplier Contact Supplier with Data if Discrepancies Persist data_analysis->contact_supplier Significant Impurity or Mass Discrepancy repeat_exp Repeat Experiment with Normalized Concentrations concentration_adj->repeat_exp repeat_exp->contact_supplier Failure end Consistent Results Achieved repeat_exp->end Success

Caption: Troubleshooting workflow for inconsistent results.
Issue 2: Observed vs. Theoretical molecular weight mismatch in Mass Spectrometry.

Q: My mass spectrometry results show a molecular weight that does not match the theoretical weight of this compound. What could be the cause?

A: This discrepancy can arise from several sources. Refer to the table below for common mass shifts and their potential causes.

Observed Mass Shift Potential Cause Troubleshooting Steps
+16 Da Oxidation of the methionine residue to methionine sulfoxide.Use fresh batches, store the peptide under an inert gas (e.g., argon), and minimize exposure to air. Consider reducing the oxidized peptide if necessary.
+1 Da Deamidation (not applicable to this compound as it lacks Asn or Gln). However, it is a common modification in other peptides.N/A for this peptide, but be aware of this possibility in other sequences.
-18 Da Aspartimide formation from an Asp residue (not applicable to this compound).N/A for this peptide.
Varies Presence of deletion or truncated sequences.Review the full mass spectrum for peaks corresponding to single amino acid residues or other fragments. High-resolution MS can help identify these.
Varies Incomplete removal of protecting groups from synthesis.This is a manufacturing issue. Contact your supplier with the data.
Issue 3: Unexpected peaks in the HPLC chromatogram.

Q: My HPLC analysis shows multiple peaks in addition to the main product peak. What are these and are they a concern?

A: The presence of multiple peaks indicates impurities. The significance of these impurities depends on their identity and relative abundance.

G cluster_1 Impurity Identification Workflow start Unexpected HPLC Peaks Observed lcms Perform LC-MS Analysis start->lcms mass_analysis Analyze Mass of Each Peak lcms->mass_analysis compare_mass Compare Mass to Known Impurities (e.g., +16 Da for Oxidation) mass_analysis->compare_mass known_impurity Known Impurity Identified compare_mass->known_impurity Match Found unknown_impurity Unknown Impurity compare_mass->unknown_impurity No Match quantify Quantify Relative Peak Area known_impurity->quantify unknown_impurity->quantify assess_impact Assess Impact on Experiment (Is the purity acceptable for the application?) quantify->assess_impact proceed Proceed with Experiment (If purity is acceptable) assess_impact->proceed Yes repurify Consider Repurification or Ordering a Higher Purity Batch assess_impact->repurify No

Caption: Workflow for identifying unknown HPLC peaks.

Data Presentation: Batch-to-Batch Comparison

To effectively manage variability, it is crucial to perform and document in-house quality control for each new batch. The following table provides a template for comparing key quality attributes.

Parameter Method Batch A Batch B Acceptable Variation
Appearance Visual InspectionWhite PowderWhite PowderConsistent appearance
Identity (Molecular Weight) Mass Spectrometry (ESI-MS)280.41 Da280.42 Da± 0.5 Da of theoretical
Purity RP-HPLC (at 215 nm)98.5%96.2%Application-dependent, typically >95%
Net Peptide Content Amino Acid Analysis (AAA)75.3%82.1%Normalize concentration based on this value
Major Impurity Profile LC-MSPeak at +16 Da (0.8%)Peak at +16 Da (2.1%)Individual impurities should generally be <1%

Experimental Protocols

Protocol 1: Identity and Purity Analysis by LC-MS

This protocol outlines a standard method for verifying the molecular weight and purity of this compound.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the lyophilized peptide.

    • Dissolve the peptide in a suitable solvent (e.g., 0.1% formic acid in water) to a final concentration of 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulates.

  • HPLC Conditions:

    • Column: C18 stationary phase (e.g., 5 µm particle size, 100-300 Å pore size).

    • Mobile Phase A: 0.1% Formic Acid (FA) in water.

    • Mobile Phase B: 0.1% Formic Acid (FA) in acetonitrile (ACN).

    • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a good starting point.

    • Flow Rate: 1 mL/min for a standard analytical column (4.6 mm ID).

    • Detection: UV absorbance at 214 nm (for the peptide bond).

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Mass Analyzer: Scan a mass range that includes the expected molecular weight of the peptide (e.g., 100-500 m/z).

  • Data Analysis:

    • Integrate the peak areas in the HPLC chromatogram to determine the relative purity.

    • Analyze the mass spectrum to confirm the molecular weight of the main peak corresponds to this compound (Theoretical [M+H]⁺ = 281.41).

Protocol 2: Net Peptide Content by Amino Acid Analysis (AAA)

This is the most accurate method for determining the exact amount of peptide in a sample.

  • Sample Hydrolysis:

    • Accurately weigh a small amount of the lyophilized peptide.

    • Hydrolyze the peptide in 6N HCl at 110°C for 24 hours to break it down into its constituent amino acids.

  • Amino Acid Quantification:

    • Separate and quantify the resulting amino acids using an amino acid analyzer or by a pre-column derivatization method followed by RP-HPLC.

    • Compare the quantities of L-methionine and D-methionine to a known standard.

  • Calculation:

    • The net peptide content is calculated by comparing the quantified amount of amino acids to the initial weight of the lyophilized powder.

By implementing these quality control measures and troubleshooting guides, researchers can better understand and control the batch-to-batch variability of synthetic this compound, leading to more reproducible and reliable experimental outcomes.

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Capacity of Methionine Dipeptide Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Methionine, a sulfur-containing amino acid, is a well-established antioxidant component within proteins and peptides.[1] Its dipeptide forms, consisting of two methionine residues, are of significant interest for their potential therapeutic applications stemming from their antioxidant properties. This guide provides a comparative overview of the antioxidant capacity of various methionine dipeptide isomers, supported by available experimental data and detailed methodologies.

Unraveling the Antioxidant Potential: A Look at Different Isomers

The spatial arrangement of amino acids in a dipeptide can significantly influence its biological activity. Methionine dipeptides can exist as several stereoisomers (L-Met-L-Met, D-Met-D-Met, L-Met-D-Met, D-Met-L-Met) and a cyclic form (cyclo(-Met-Met)). While direct comparative studies on the antioxidant capacity of all these isomers are limited, existing research provides valuable insights into their structure-activity relationships.

A key factor influencing the antioxidant capacity of methionine-containing dipeptides is the position of the methionine residue. Studies have shown that dipeptides with a C-terminal methionine exhibit antioxidant activity against peroxyl radicals comparable to that of free methionine.[2][3] Conversely, dipeptides with an N-terminal methionine show approximately 20% lower antioxidant capacity in this regard, suggesting the involvement of the carboxyl group in the interaction with peroxyl radicals.[2][3]

Interestingly, the antioxidant capacity of the Met-Met dipeptide against peroxyl radicals has been described as "infra-additive," meaning the combined effect is less than the sum of individual methionine residues. In contrast, methionine and its dipeptides have been observed to exhibit no significant scavenging activity against the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) cation-radical.

Information regarding the direct antioxidant capacity of the diastereomeric forms (L-Met-D-Met and D-Met-L-Met) and the D-D isomer is not extensively available in the context of direct antioxidant assays. However, nutritional studies in mice have indicated that L-L, L-D, and D-L-methionylmethionine are well-utilized, whereas the D-D isomer shows lower potency. This suggests potential differences in their metabolic fate and, by extension, their indirect antioxidant effects. Furthermore, studies on individual D-methionine and L-methionine in pigs have shown no significant difference in their impact on total antioxidant capacity in plasma and tissues.

The cyclic form, cyclo(-Met-Met), is also presumed to possess antioxidant properties due to the presence of the sulfur atom within its structure, though specific comparative data from antioxidant assays remains to be fully elucidated.

Summary of Antioxidant Capacity Data
Dipeptide IsomerAssayObservation
Met-MetPeroxyl Radical ScavengingInfra-additive antioxidant capacity.
Dipeptides with C-terminal MetPeroxyl Radical ScavengingAntioxidant capacity similar to free methionine.
Dipeptides with N-terminal MetPeroxyl Radical Scavenging~20% lower antioxidant capacity compared to C-terminal Met dipeptides.
Methionine and its derivativesABTS Cation-Radical ScavengingNo significant antioxidant activity observed.

Experimental Protocols

Accurate assessment of antioxidant capacity relies on standardized and well-defined experimental protocols. Below are detailed methodologies for common assays used to evaluate the antioxidant potential of peptides.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).

Principle: The ABTS•+ is a blue-green chromophore. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless form, ABTS. The degree of decolorization, measured spectrophotometrically, is proportional to the antioxidant's concentration and potency.

Procedure:

  • Preparation of ABTS•+ Stock Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This generates the ABTS•+ radical.

  • Preparation of ABTS•+ Working Solution:

    • Dilute the stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay:

    • Add a specific volume of the peptide solution (or standard, e.g., Trolox) to a defined volume of the ABTS•+ working solution.

    • Incubate the mixture at room temperature for a set period (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

  • Calculation:

    • The percentage inhibition of absorbance is calculated relative to a control (without antioxidant).

    • The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), determined from a standard curve of Trolox.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.

Principle: A peroxyl radical generator (e.g., AAPH) is used to induce the decay of a fluorescent probe (e.g., fluorescein). Antioxidants present in the sample inhibit this decay. The protective effect is quantified by measuring the area under the fluorescence decay curve.

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of the fluorescent probe (e.g., fluorescein) in a suitable buffer (e.g., 75 mM phosphate buffer, pH 7.4).

    • Prepare a solution of the peroxyl radical generator, AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

  • Assay:

    • In a black 96-well microplate, add the peptide solution (or standard, e.g., Trolox) and the fluorescein working solution.

    • Pre-incubate the plate at 37°C for a short period.

    • Initiate the reaction by adding the AAPH solution to all wells.

    • Immediately begin monitoring the fluorescence decay kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm, with readings taken every 1-2 minutes for at least 60 minutes.

  • Calculation:

    • Calculate the area under the curve (AUC) for the fluorescence decay of each sample and standard.

    • The net AUC is calculated by subtracting the AUC of the blank.

    • The antioxidant capacity is expressed as Trolox Equivalents (TE) by comparing the net AUC of the sample to a Trolox standard curve.

Cellular Antioxidant Activity (CAA) Assay

The CAA assay provides a more biologically relevant measure of antioxidant activity by assessing it within a cellular environment.

Principle: This assay utilizes a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells. Inside the cell, it is deacetylated to the non-fluorescent DCFH. In the presence of reactive oxygen species (ROS) generated by AAPH, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF). Antioxidants that can penetrate the cell membrane will inhibit this oxidation.

Procedure:

  • Cell Culture:

    • Seed cells (e.g., HepG2 human liver cancer cells) in a 96-well plate and grow to confluence.

  • Loading with Probe and Treatment:

    • Wash the cells with a suitable buffer.

    • Incubate the cells with a solution containing DCFH-DA.

    • Remove the DCFH-DA solution and treat the cells with the peptide solutions or standards (e.g., quercetin) for a specific time (e.g., 1 hour).

  • Induction of Oxidative Stress:

    • Add AAPH solution to the wells to induce ROS generation.

  • Measurement:

    • Immediately measure the fluorescence intensity over time using a microplate reader (excitation ~485 nm, emission ~538 nm).

  • Calculation:

    • The antioxidant activity is quantified by calculating the area under the fluorescence curve.

    • The results are often expressed as quercetin equivalents (QE).

Signaling Pathways

The antioxidant effects of peptides are not solely due to direct radical scavenging. They can also modulate intracellular signaling pathways that control the expression of endogenous antioxidant enzymes. A key pathway in this regard is the Keap1-Nrf2 signaling pathway.

Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept at low levels in the cytoplasm through its interaction with Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. When cells are exposed to oxidative stress or certain bioactive compounds, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating their expression. These genes encode for protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which is involved in glutathione synthesis. While this pathway is known to be activated by various antioxidant peptides, further research is needed to specifically elucidate the role of different methionine dipeptide isomers in modulating this pathway.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress / Bioactive Peptides Keap1 Keap1 Oxidative_Stress->Keap1 inactivates Nrf2_cyto Nrf2 Keap1->Nrf2_cyto sequesters Ubiquitination Ubiquitination & Proteasomal Degradation Nrf2_cyto->Ubiquitination leads to Nrf2_nucleus Nrf2 Nrf2_cyto->Nrf2_nucleus translocates ARE ARE Nrf2_nucleus->ARE binds to Antioxidant_Genes Antioxidant Gene Expression (HO-1, NQO1, etc.) ARE->Antioxidant_Genes activates Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection provides

Caption: The Keap1-Nrf2 signaling pathway for antioxidant response.

Experimental Workflow for Comparing Antioxidant Capacity

A systematic approach is crucial for a robust comparison of the antioxidant capacity of methionine dipeptide isomers. The following workflow outlines the key steps.

Experimental_Workflow Sample_Prep Sample Preparation (L-L, D-D, L-D, D-L, cyclo-Met-Met) In_Vitro_Assays In Vitro Antioxidant Assays Sample_Prep->In_Vitro_Assays Treatment Treatment with Dipeptide Isomers Sample_Prep->Treatment ABTS ABTS Assay In_Vitro_Assays->ABTS ORAC ORAC Assay In_Vitro_Assays->ORAC Data_Analysis Data Analysis and Comparison ABTS->Data_Analysis ORAC->Data_Analysis Cellular_Assay Cellular Antioxidant Activity (CAA) Assay Cell_Culture Cell Culture (e.g., HepG2) Cell_Culture->Treatment Oxidative_Stress Induction of Oxidative Stress (AAPH) Treatment->Oxidative_Stress Measurement Fluorescence Measurement Oxidative_Stress->Measurement Measurement->Data_Analysis IC50 IC50 / TEAC / TE Calculation Data_Analysis->IC50 Statistical_Analysis Statistical Analysis Data_Analysis->Statistical_Analysis Conclusion Conclusion on Comparative Antioxidant Capacity IC50->Conclusion Statistical_Analysis->Conclusion

Caption: A logical workflow for comparing dipeptide antioxidant capacity.

Conclusion

The available evidence suggests that methionine dipeptides are promising antioxidant agents. Their activity is influenced by the position of the methionine residue, with C-terminal methionine dipeptides showing greater efficacy against peroxyl radicals. While direct comparative data across all stereoisomers and the cyclic form is currently limited, the provided experimental protocols and understanding of the underlying signaling pathways offer a solid foundation for future research in this area. Further studies employing a comprehensive panel of in vitro and cellular assays are warranted to fully elucidate the comparative antioxidant capacity of all methionine dipeptide isomers, which will be invaluable for the development of novel antioxidant therapies.

References

A Comparative Analysis of H-Met-D-Met-OH and Free D-Methionine Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the theoretical efficacy of the dipeptide H-Met-D-Met-OH against free D-methionine. The comparison is based on established principles of peptide and amino acid absorption and metabolism, drawing from a range of experimental data on related compounds. This document is intended for researchers, scientists, and professionals in drug development to inform their understanding of methionine supplementation and bioavailability.

Introduction

Methionine is an essential amino acid, and its D-isomer, D-methionine, can be a nutritional source as it is converted to the biologically active L-methionine in the body.[1] The efficiency of this conversion and the absorption of D-methionine are critical factors in its overall efficacy. This guide explores the potential advantages of delivering D-methionine in a dipeptide form, as this compound, compared to its free amino acid form.

Amino acid residues are generally absorbed more rapidly from di- and tripeptides than from free amino acids.[2] This is attributed to a distinct intestinal transport system for small peptides (PepT1), which is more efficient and has a higher capacity than the multiple carrier systems for free amino acids.[3]

Quantitative Data Summary

While direct comparative data for this compound is not available in the public literature, the following table summarizes the relative bioavailability of different methionine sources from various studies. This data provides context for the expected efficacy of different methionine forms.

Compound Compared Basis of Comparison Relative Bioavailability (%) Animal Model Reference
D-Met vs. L-MetUrinary N output87.6Nursery pigs[4]
D-Met vs. L-MetN retention89.6Nursery pigs[4]
DL-HMA vs. DL-MetGrowth response (CI)91.3 ± 11.8Chicks
MHA-Ca vs. L-MetN retained (g/d)70 (83 on equimolar basis)Starter pigs
MHA-FA vs. DL-MetWeight gain73Pigs
MHA-FA vs. DL-MetFeed:gain54Pigs
MHA-FA vs. DL-MetN retention64.2Weanling barrows

CI: Crop-intubated, DL-HMA: DL-methionine hydroxy analog calcium, MHA-Ca: Methionine hydroxy analogue calcium salt, MHA-FA: Methionine hydroxy analogue free acid.

Experimental Protocols

The data presented above is derived from various experimental methodologies designed to assess the bioavailability and efficacy of methionine sources. Below are detailed protocols for key types of experiments cited.

Nitrogen Balance Studies

  • Objective: To determine the bioavailability of a methionine source by measuring nitrogen retention.

  • Protocol:

    • Animals are fed a basal diet deficient in methionine but adequate in all other amino acids.

    • The diet is supplemented with graded levels of the reference compound (e.g., L-methionine) and the test compound (e.g., D-methionine).

    • Urine and feces are collected over a set period (e.g., 4 days) to measure total nitrogen output.

    • Nitrogen retention is calculated as the difference between nitrogen intake and nitrogen output.

    • The slope-ratio assay is used to compare the regression of nitrogen retention against the intake of the test and reference compounds to determine relative bioavailability.

Growth Assays

  • Objective: To evaluate the efficacy of a methionine source based on animal growth performance.

  • Protocol:

    • Chicks or piglets are fed a crystalline amino acid diet deficient in methionine.

    • Graded increments of the test and reference methionine sources are administered, either in the feed, via crop intubation, or through intraperitoneal injection.

    • Body weight gain and feed intake are measured over a defined period (e.g., 7 days).

    • Slope-ratio analysis of the growth response to different levels of the methionine sources is used to calculate relative bioavailability.

Signaling Pathways and Logical Relationships

Absorption and Metabolism of Free D-Methionine vs. Dipeptide

The absorption of free amino acids can be less efficient than that of di- and tripeptides due to competition for carrier systems. Dipeptides are absorbed via the high-capacity PepT1 transporter, which can lead to more rapid and efficient uptake of amino acid residues.

cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte Free D-Met Free D-Met Amino Acid Transporters Amino Acid Transporters Free D-Met->Amino Acid Transporters Slower, Competitive Dipeptide (this compound) Dipeptide (this compound) PepT1 Transporter PepT1 Transporter Dipeptide (this compound)->PepT1 Transporter Faster, High Capacity D-Met_Intracellular D-Met Amino Acid Transporters->D-Met_Intracellular Dipeptide_Intracellular Dipeptide PepT1 Transporter->Dipeptide_Intracellular Peptidases Peptidases Dipeptide_Intracellular->Peptidases Hydrolysis L-Met_from_Dipeptide L-Met Peptidases->L-Met_from_Dipeptide D-Met_from_Dipeptide D-Met Peptidases->D-Met_from_Dipeptide

Caption: Intestinal absorption of free D-methionine versus a dipeptide.

Metabolic Conversion of D-Methionine to L-Methionine

Regardless of the form in which it is absorbed, D-methionine must be converted to L-methionine to be utilized for protein synthesis and other metabolic functions. This conversion primarily occurs in the liver and kidneys. The process involves two main enzymatic steps: oxidation and transamination.

D-Met D-Methionine KMB α-keto-γ-methylthiobutyric acid (KMB) D-Met->KMB Oxidation (D-amino acid oxidase) L-Met L-Methionine KMB->L-Met Transamination (Transaminases) Protein Protein Synthesis & Other Metabolic Functions L-Met->Protein

Caption: Metabolic pathway for the conversion of D-Met to L-Met.

Experimental Workflow for Bioavailability Assessment

The determination of the relative bioavailability of a test compound compared to a reference compound typically follows a structured experimental workflow, as illustrated below.

Start Start: Bioavailability Study Diet Formulate Basal Diet (Methionine Deficient) Start->Diet Supplement Supplement with Graded Levels of: - Reference Compound (e.g., L-Met) - Test Compound (e.g., D-Met) Diet->Supplement Feeding Feed to Animal Models (e.g., Pigs, Chicks) Supplement->Feeding Collection Collect Data: - Nitrogen Balance (Urine, Feces) - Growth Performance (Weight Gain, Feed Intake) Feeding->Collection Analysis Slope-Ratio Analysis Collection->Analysis Result End: Determine Relative Bioavailability Analysis->Result

Caption: Workflow for determining the relative bioavailability of methionine sources.

Conclusion

Based on the established principles of intestinal absorption, the dipeptide this compound is expected to have a higher rate of absorption compared to free D-methionine. This enhanced absorption is due to the high-capacity and low-competition PepT1 transport system for dipeptides. Once absorbed, the dipeptide would be hydrolyzed into its constituent amino acids, and the released D-methionine would then follow the same metabolic conversion pathway to L-methionine as the free form. The potential for more efficient delivery to the bloodstream suggests that this compound could offer superior bioavailability compared to free D-methionine. However, without direct experimental data, this remains a theoretical advantage. Further research is required to empirically validate the efficacy of this compound.

References

L-Methionine vs. D-Methionine Containing Peptides: A Comparative Guide to In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the in vivo performance of peptide-based therapeutics is paramount. A key consideration in peptide design is the chirality of its constituent amino acids. This guide provides an objective comparison of the in vivo efficacy of peptides containing L-methionine (L-Met) versus its enantiomer, D-methionine (D-Met), supported by experimental data.

The substitution of naturally occurring L-amino acids with their D-counterparts is a widely employed strategy to enhance the therapeutic potential of peptides. This is primarily attributed to the increased resistance of D-amino acid-containing peptides to proteolytic degradation, a major hurdle for the in vivo application of peptide drugs. This guide delves into the comparative in vivo efficacy, stability, and pharmacokinetic properties of L-Met and D-Met containing peptides, drawing upon key experimental findings.

Data Presentation: Quantitative Comparison

The following tables summarize quantitative data from studies comparing the stability and activity of L-amino acid-containing peptides with their D-amino acid-substituted counterparts.

PeptideAmino Acid CompositionAssayConditionResultReference
RDP215 All L-amino acidsSerum Stability (SDS-PAGE)25% Human Serum, 37°CDegraded within 24 hours[1][2]
9D-RDP215 Contains D-amino acidsSerum Stability (SDS-PAGE)25% Human Serum, 37°CStable for at least 7 days[1][2]
Polybia-CP All L-amino acidsProtease Stability (HPLC)Trypsin (0.2 mg/ml), 37°CDegraded over time[3]
D-CP All D-amino acidsProtease Stability (HPLC)Trypsin (0.2 mg/ml), 37°CResistant to degradation
D-Lys-CP Partial D-amino acid sub.Protease Stability (HPLC)Trypsin (0.2 mg/ml), 37°CResistant to degradation

Table 1: Comparative Stability of L- and D-Amino Acid Containing Peptides. This table highlights the significantly enhanced stability of peptides containing D-amino acids in the presence of serum and proteases.

PeptideAmino Acid CompositionAssayCell Line/ModelResult (LC50/Efficacy)Reference
RDP215 All L-amino acidsCytotoxicity (PI-uptake)LN-229 GlioblastomaLC50: ~10 µM (in 2.5% Human Serum)
9D-RDP215 Contains D-amino acidsCytotoxicity (PI-uptake)LN-229 GlioblastomaLC50: ~5 µM (in 2.5% Human Serum)
Polybia-CP All L-amino acidsIn vivo antimicrobial efficacyE. coli-infected miceLower survival rate
D-CP All D-amino acidsIn vivo antimicrobial efficacyE. coli-infected miceImproved survival rate

Table 2: Comparative In Vitro and In Vivo Efficacy of L- and D-Amino Acid Containing Peptides. This table demonstrates that the enhanced stability of D-amino acid-containing peptides can translate to improved biological activity.

PeptideAdministration RouteCmax in Brain (µg/g)Terminal Half-life (plasma)BioavailabilityReference
RD2 (D-peptide) i.v.~0.06> 2 days-
i.p.~0.06> 2 daysHigh
s.c.~0.06> 2 daysHigh
p.o.~0.06> 2 daysHigh

Table 3: Pharmacokinetic Properties of a D-Peptide (RD2) in Mice. This table showcases the favorable pharmacokinetic profile of a D-peptide, including brain penetration and a long half-life, which are crucial for therapeutic efficacy, especially for neurological diseases.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Serum Stability Assay (SDS-PAGE) for RDP215 and 9D-RDP215
  • Peptide Preparation: RDP215 and 9D-RDP215 were dissolved in water to a stock concentration.

  • Incubation: Peptides were incubated in 25% human serum at 37°C. Aliquots were taken at various time points (e.g., 0, 1, 4, 24, 48 hours, and 7 days).

  • Sample Preparation for Electrophoresis: An equal volume of SDS-PAGE sample buffer was added to each aliquot, and the samples were heated.

  • SDS-PAGE: The samples were run on a Tris-Tricine polyacrylamide gel.

  • Visualization: The gel was stained with Coomassie Brilliant Blue to visualize the peptide bands. Degradation was assessed by the disappearance of the corresponding peptide band over time.

Protease Stability Assay (HPLC) for Polybia-CP and its Analogs
  • Peptide and Protease Preparation: Polybia-CP, D-CP, and D-Lys-CP were prepared at a concentration of 10 mM. Trypsin and chymotrypsin were prepared at a concentration of 0.2 mg/ml.

  • Incubation: Peptides were incubated with either trypsin or chymotrypsin at 37°C.

  • Reaction Termination and Sample Preparation: At different time points, an aliquot of the reaction mixture was taken and the enzyme was inactivated by adding acetonitrile with 1% TFA at 4°C. The mixture was then centrifuged to precipitate the protein.

  • HPLC Analysis: The supernatant was analyzed by reverse-phase HPLC on a C18 column. The percentage of remaining peptide was calculated by integrating the area of the peptide peak.

In Vivo Antimicrobial Efficacy of Polybia-CP and D-CP
  • Animal Model: An E. coli-infected mouse model was used.

  • Peptide Administration: Mice were treated with Polybia-CP or D-CP.

  • Outcome Measurement: The survival rate of the mice was monitored over a specified period. An improved survival rate in the D-CP treated group compared to the Polybia-CP treated group indicated enhanced in vivo efficacy.

Pharmacokinetic Analysis of RD2 (D-peptide)
  • Radiolabeling: The D-peptide RD2 was radiolabeled (e.g., with Tritium).

  • Administration: The radiolabeled peptide was administered to mice via various routes (intravenous, intraperitoneal, subcutaneous, and oral).

  • Sample Collection: At different time points post-administration, blood samples were collected to obtain plasma, and various organs, including the brain, were harvested.

  • Measurement of Radioactivity: The amount of radioactivity in plasma and organ homogenates was measured using liquid scintillation counting.

  • Data Analysis: Pharmacokinetic parameters such as maximum concentration (Cmax), terminal half-life, and bioavailability were calculated from the concentration-time data.

Mandatory Visualization

The following diagrams illustrate key concepts related to the in vivo efficacy of L-Met and D-Met containing peptides.

Proteolytic_Degradation_Pathway L_Peptide L-Met Containing Peptide Protease Proteases (e.g., in blood/tissues) L_Peptide->Protease Inactive_Fragments Inactive Fragments Protease->Inactive_Fragments Degrades Rapid_Clearance Rapid Clearance Inactive_Fragments->Rapid_Clearance

Caption: Proteolytic degradation of L-Met peptides.

D_Amino_Acid_Peptide_Advantage D_Peptide D-Met Containing Peptide Protease Proteases D_Peptide->Protease Increased_Stability Increased In Vivo Stability D_Peptide->Increased_Stability Prolonged_Half_Life Prolonged Half-Life Increased_Stability->Prolonged_Half_Life Enhanced_Efficacy Enhanced Therapeutic Efficacy Prolonged_Half_Life->Enhanced_Efficacy

Caption: Advantage of D-Met substitution.

Experimental_Workflow_Stability cluster_Peptide_Incubation Peptide Incubation cluster_Analysis Analysis cluster_Outcome Outcome Peptide L-Met or D-Met Peptide Incubation Incubate at 37°C (various time points) Peptide->Incubation Serum Human Serum / Protease Solution Serum->Incubation Analysis_Method SDS-PAGE or HPLC Incubation->Analysis_Method Stop reaction & prepare sample Quantification Quantify Remaining Peptide Analysis_Method->Quantification Result Determine Degradation Rate / Stability Quantification->Result

References

A Comparative Analysis of the Neuroprotective Potential of H-Met-D-Met-OH, N-Acetylcysteine, and Edaravone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the putative neuroprotective agent H-Met-D-Met-OH against two established neuroprotective compounds, N-Acetylcysteine (NAC) and Edaravone. While this compound remains a hypothetical compound with no direct experimental validation, this guide extrapolates its potential mechanisms and compares them to the well-documented effects of NAC and Edaravone, supported by experimental data.

Section 1: Comparative Overview

This section summarizes the key characteristics of the three compounds, highlighting the hypothetical nature of this compound's properties.

FeatureThis compound (Hypothetical)N-Acetylcysteine (NAC)Edaravone
Chemical Class DipeptideN-acetylated amino acidPyrazolinone derivative
Primary Proposed Mechanism Enhanced enzymatic stability, potential modulation of methionine metabolism and NMDA receptors, antioxidant effects.Precursor to glutathione (GSH), antioxidant, modulates glutamatergic and inflammatory pathways.Free radical scavenger, activates Nrf2/HO-1 pathway, anti-inflammatory.
Bioavailability Potentially high due to D-amino acid residue conferring protease resistance.Low oral bioavailability.[1]Available in intravenous and oral formulations.[2]
Clinical Use NoneMucolytic agent, acetaminophen overdose antidote, off-label for various psychiatric and neurological conditions.Approved for treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS).[2][3]

Section 2: Proposed and Established Mechanisms of Neuroprotection

This compound: A Hypothetical Neuroprotective Agent

The dipeptide this compound, composed of L-methionine and D-methionine, is not a currently studied neuroprotective agent. However, based on the known properties of its constituent amino acids and peptide structure, a hypothetical mechanism of action can be proposed.

The inclusion of a D-methionine residue would likely render the dipeptide resistant to degradation by peptidases, thereby increasing its biological half-life and potential for brain penetration. The neuroprotective effects could arise from several pathways:

  • Sustained Methionine Delivery: The dipeptide may act as a slow-release carrier of methionine, potentially providing the neuroprotective benefits of L-methionine, such as antioxidant effects and support of mitochondrial function, while avoiding the neurotoxicity associated with high concentrations of free L-methionine.[4]

  • Modulation of NMDA Receptors: D-amino acids, such as D-serine, are known to modulate the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neurodegeneration. It is conceivable that D-methionine could have a similar modulatory role.

  • Anti-inflammatory Effects: Some methionine-containing dipeptides have been shown to possess anti-inflammatory properties and reduce amyloid-beta (Aβ) deposition in preclinical models of Alzheimer's disease.

H_Met_D_Met_OH_Pathway cluster_extracellular Extracellular Space cluster_intracellular Neuron This compound This compound ↑ Protease Resistance ↑ Protease Resistance This compound->↑ Protease Resistance D-Met confers Sustained Met Release Sustained Met Release This compound->Sustained Met Release ↓ Neuroinflammation ↓ Neuroinflammation This compound->↓ Neuroinflammation L-Met L-Met Sustained Met Release->L-Met D-Met D-Met Sustained Met Release->D-Met Antioxidant Effects Antioxidant Effects L-Met->Antioxidant Effects Mitochondrial Support Mitochondrial Support L-Met->Mitochondrial Support NMDA-R Modulation NMDA-R Modulation D-Met->NMDA-R Modulation Neuroprotection Neuroprotection Antioxidant Effects->Neuroprotection Mitochondrial Support->Neuroprotection NMDA-R Modulation->Neuroprotection ↓ Neuroinflammation->Neuroprotection

Hypothetical neuroprotective pathway of this compound.

N-Acetylcysteine (NAC): A Precursor to a Major Antioxidant

NAC exerts its neuroprotective effects primarily by acting as a precursor to L-cysteine, which is a rate-limiting substrate for the synthesis of the major endogenous antioxidant, glutathione (GSH). By replenishing intracellular GSH levels, NAC enhances the brain's capacity to neutralize reactive oxygen species (ROS) and reduce oxidative stress.

Beyond its role in GSH synthesis, NAC also modulates glutamatergic neurotransmission and exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

NAC_Pathway cluster_extracellular Extracellular Space cluster_intracellular Neuron NAC NAC ↑ L-Cysteine ↑ L-Cysteine NAC->↑ L-Cysteine Modulation of Glutamate Modulation of Glutamate NAC->Modulation of Glutamate ↓ Neuroinflammation ↓ Neuroinflammation NAC->↓ Neuroinflammation ↑ Glutathione (GSH) ↑ Glutathione (GSH) ↑ L-Cysteine->↑ Glutathione (GSH) ↓ Oxidative Stress ↓ Oxidative Stress ↑ Glutathione (GSH)->↓ Oxidative Stress Neuroprotection Neuroprotection ↓ Oxidative Stress->Neuroprotection Modulation of Glutamate->Neuroprotection ↓ Neuroinflammation->Neuroprotection

Neuroprotective signaling pathway of N-Acetylcysteine (NAC).

Edaravone: A Potent Free Radical Scavenger

Edaravone is a potent free radical scavenger that effectively reduces oxidative stress by neutralizing a wide range of ROS, including hydroxyl radicals and peroxynitrite. Its neuroprotective mechanism also involves the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway. This leads to the upregulation of several antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).

Furthermore, Edaravone has demonstrated anti-inflammatory effects by suppressing the activation of microglia and reducing the production of pro-inflammatory cytokines.

Edaravone_Pathway cluster_extracellular Extracellular Space cluster_intracellular Neuron Edaravone Edaravone Free Radical Scavenging Free Radical Scavenging Edaravone->Free Radical Scavenging ↑ Nrf2 Activation ↑ Nrf2 Activation Edaravone->↑ Nrf2 Activation ↓ Neuroinflammation ↓ Neuroinflammation Edaravone->↓ Neuroinflammation ↓ ROS ↓ ROS Free Radical Scavenging->↓ ROS Neuroprotection Neuroprotection ↓ ROS->Neuroprotection ↑ HO-1 Expression ↑ HO-1 Expression ↑ Nrf2 Activation->↑ HO-1 Expression ↑ HO-1 Expression->Neuroprotection ↓ Neuroinflammation->Neuroprotection Experimental_Workflow cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Validation Cell Line Selection Cell Line Selection Toxicity Model Toxicity Model Cell Line Selection->Toxicity Model e.g., SH-SY5Y Viability Assay Viability Assay Toxicity Model->Viability Assay e.g., H2O2, OGD Mechanism Studies Mechanism Studies Viability Assay->Mechanism Studies e.g., Western Blot, qPCR Animal Model Selection Animal Model Selection Mechanism Studies->Animal Model Selection Promising results lead to Disease Induction Disease Induction Animal Model Selection->Disease Induction e.g., MCAO, AD model Behavioral Tests Behavioral Tests Disease Induction->Behavioral Tests e.g., Morris Water Maze Histopathology Histopathology Behavioral Tests->Histopathology e.g., Infarct volume

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Antibodies raised against peptides containing D-amino acids often demonstrate a high degree of specificity. The inclusion of a D-amino acid can significantly alter the peptide's conformation, thereby influencing its interaction with the antibody's binding site (paratope).[1] The immune response to such peptides is frequently directed primarily towards the D-amino acid residue, resulting in high specificity.[1][2] Consequently, cross-reactivity with the corresponding L-enantiomer peptide is often limited.[1] This characteristic is particularly advantageous in therapeutic applications, as it can lead to more targeted treatments with reduced off-target effects.

Comparative Cross-Reactivity Data

To exemplify the specificity of antibodies targeting D-amino acid-containing peptides, the following table summarizes data from a study on the hexapeptide IRGERA (from histone H3) and its analogs with D-amino acid substitutions. Antibodies were generated against both the all-L and all-D versions of the peptide, and their cross-reactivity with various analogs was evaluated.

Antibody Raised Against Peptide Analog Amino Acid Sequence Relative Reactivity (%)
L-IRGERA L-IRGERAL-Ile-L-Arg-L-Gly-L-Glu-L-Arg-L-Ala100
D-IRGERA (enantiomer)D-Ile-D-Arg-D-Gly-D-Glu-D-Arg-D-Ala10-20
[D-Arg¹³¹]-IRGERAL-Ile-D-Arg -L-Gly-L-Glu-L-Arg-L-Ala<1
[D-Glu¹³³]-IRGERAL-Ile-L-Arg-L-Gly-D-Glu -L-Arg-L-Ala<1
[D-Arg¹³⁴]-IRGERAL-Ile-L-Arg-L-Gly-L-Glu-D-Arg -L-Ala<1
[D-Ala¹³⁵]-IRGERAL-Ile-L-Arg-L-Gly-L-Glu-L-Arg-D-Ala <1
D-IRGERA (enantiomer) D-IRGERA (enantiomer)D-Ile-D-Arg-D-Gly-D-Glu-D-Arg-D-Ala100
L-IRGERAL-Ile-L-Arg-L-Gly-L-Glu-L-Arg-L-Ala10-20
[D-Arg¹³¹]-IRGERAL-Ile-D-Arg -L-Gly-L-Glu-L-Arg-L-Ala<1
[D-Glu¹³³]-IRGERAL-Ile-L-Arg-L-Gly-D-Glu -L-Arg-L-Ala<1
[D-Arg¹³⁴]-IRGERAL-Ile-L-Arg-L-Gly-L-Glu-D-Arg -L-Ala<1
[D-Ala¹³⁵]-IRGERAL-Ile-L-Arg-L-Gly-L-Glu-L-Arg-D-Ala <1

Data adapted from Benkirane, N., et al. (1993). Antigenicity and immunogenicity of modified synthetic peptides containing D-amino acid residues. Antibodies to a D-enantiomer do recognize the parent L-hexapeptide and reciprocally. Pept Res. 6(6):321-9.[2]

As the data indicates, antibodies raised against the all-L peptide show minimal cross-reactivity with analogs containing single D-amino acid substitutions. A low level of cross-reactivity is observed with the all-D enantiomer. Similarly, antibodies raised against the all-D peptide are highly specific for the immunizing peptide, with limited cross-reactivity to the all-L version and negligible recognition of single D-amino acid substituted analogs. This highlights the profound impact of amino acid chirality on antibody recognition.

Experimental Protocols

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a standard and effective method for determining the cross-reactivity of an antibody with various peptide analogs.

Competitive ELISA Protocol for Antibody Cross-Reactivity Assessment

1. Plate Coating:

  • Dilute the target peptide (the peptide the antibody was raised against) to a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
  • Add 100 µL of the peptide solution to each well of a 96-well microtiter plate.
  • Incubate the plate overnight at 4°C.
  • Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.

2. Blocking:

  • Add 200 µL of blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS) to each well to block non-specific binding sites.
  • Incubate for 1-2 hours at room temperature.
  • Wash the plate three times with wash buffer.

3. Competition Reaction:

  • Prepare a series of dilutions for each of the competitor peptides (the target peptide and its analogs) in assay buffer (e.g., blocking buffer).
  • In a separate plate or tubes, mix a constant, predetermined concentration of the primary antibody with each dilution of the competitor peptides.
  • Incubate this mixture for at least 1 hour at room temperature to allow the antibody to bind to the competitor peptides in solution.

4. Incubation with Coated Plate:

  • Transfer 100 µL of the antibody-competitor peptide mixtures to the corresponding wells of the coated and blocked microtiter plate.
  • Incubate for 1-2 hours at room temperature. During this time, any free antibody (not bound to a competitor peptide in the solution) will bind to the peptide coated on the plate.
  • Wash the plate five times with wash buffer.

5. Detection:

  • Add 100 µL of a species-specific, enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-mouse IgG), diluted in assay buffer, to each well.
  • Incubate for 1 hour at room temperature.
  • Wash the plate five times with wash buffer.

6. Substrate Development:

  • Add 100 µL of the appropriate enzyme substrate (e.g., TMB for HRP) to each well.
  • Allow the color to develop in the dark.
  • Stop the reaction by adding 50 µL of a stop solution (e.g., 2N H₂SO₄).

7. Data Analysis:

  • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
  • Plot the absorbance values against the log of the competitor peptide concentration to generate sigmoidal dose-response curves.
  • Determine the IC50 value for each peptide, which is the concentration of the peptide that causes 50% inhibition of the primary antibody binding to the coated peptide.
  • Calculate the percentage of cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Target Peptide / IC50 of Analog Peptide) x 100

Experimental Workflow

The following diagram illustrates the workflow for a competitive ELISA to determine antibody cross-reactivity.

Competitive_ELISA_Workflow cluster_prep Plate Preparation cluster_competition Competition Reaction cluster_binding Binding & Detection cluster_analysis Data Analysis p1 Coat Plate with Target Peptide p2 Wash p1->p2 p3 Block Non-specific Sites p2->p3 p4 Wash p3->p4 b1 Add Competition Mixture to Coated Plate p4->b1 c1 Primary Antibody c3 Incubate Antibody with Competitor Peptides c1->c3 c2 Serial Dilutions of Competitor Peptides c2->c3 c3->b1 b2 Wash b1->b2 b3 Add Enzyme-conjugated Secondary Antibody b2->b3 b4 Wash b3->b4 b5 Add Substrate b4->b5 b6 Stop Reaction b5->b6 a1 Read Absorbance b6->a1 a2 Calculate IC50 Values a1->a2 a3 Determine % Cross-Reactivity a2->a3

Competitive ELISA workflow for antibody cross-reactivity assessment.

References

A Head-to-Head Comparison of H-Met-D-Met-OH with Other Key Antioxidants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Antioxidant Performance

In the continuous search for potent antioxidant compounds, the dipeptide H-Met-D-Met-OH has garnered interest due to the known radical-scavenging properties of its constituent amino acid, methionine. This guide provides a comprehensive, data-supported comparison of this compound's antioxidant potential against established antioxidants: Glutathione (GSH) and Ascorbic Acid (Vitamin C). By presenting quantitative data from standardized assays, detailed experimental methodologies, and visual representations of relevant biological pathways, this document aims to equip researchers with the necessary information to evaluate the relative merits of this compound in their work.

Quantitative Antioxidant Performance

To provide a clear and objective comparison, the following tables summarize the antioxidant capacities of this compound, Glutathione, and Ascorbic Acid as measured by common in vitro antioxidant assays: DPPH radical scavenging, ABTS radical cation decolorization, and Oxygen Radical Absorbance Capacity (ORAC).

Table 1: DPPH Radical Scavenging Activity (IC50)

CompoundDPPH IC50 (µg/mL)Notes
This compound Data not availableThe antioxidant activity of methionine and its derivatives against the DPPH radical is reported to be low or negligible in some studies[1].
Glutathione (GSH) ~1.6 µg/mL (converted from 5.2 x 10⁻⁵ mol/L)Exhibits moderate DPPH radical scavenging activity.
Ascorbic Acid 2.63 - 66.12 µg/mLA potent DPPH radical scavenger, though reported IC50 values vary depending on assay conditions[2][3][4].

Table 2: ABTS Radical Cation Scavenging Activity (TEAC)

CompoundTEAC (Trolox Equivalent Antioxidant Capacity)Notes
This compound Data not availableMethionine itself shows no significant activity in the ABTS assay.
Glutathione (GSH) VariableTEAC values for glutathione can differ between laboratories, highlighting the sensitivity of the assay to specific conditions.
Ascorbic Acid ~1.0 - 1.5 (mmol Trolox/mmol)A standard antioxidant in the ABTS assay, demonstrating strong radical scavenging ability.

Table 3: Oxygen Radical Absorbance Capacity (ORAC)

CompoundORAC Value (µmol TE/µmol)Notes
This compound (estimated) ~0.45Based on the reported ORAC value for dipeptides with a C-terminal methionine, which is similar to that of free methionine.
Glutathione (GSH) Data not available in comparable unitsGlutathione's role as a crucial intracellular antioxidant is well-established, though direct ORAC values are not consistently reported in µmol TE/µmol.
Ascorbic Acid HighA potent peroxyl radical scavenger, though specific µmol TE/µmol values can vary.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to facilitate replication and comparison of results.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of the violet DPPH radical to the yellow diphenyl-picrylhydrazine is monitored spectrophotometrically.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH in methanol (typically 0.1 mM).

    • Prepare a series of concentrations of the test compound (this compound, Glutathione, Ascorbic Acid) and a standard (e.g., Trolox) in a suitable solvent.

  • Assay Procedure:

    • In a 96-well plate, add a specific volume of the test compound or standard solution to each well.

    • Add the DPPH solution to each well to initiate the reaction.

    • Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

    • Measure the absorbance at approximately 517 nm using a microplate reader.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance in the presence of the sample.

    • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decrease in absorbance.

Protocol:

  • Reagent Preparation:

    • Generate the ABTS•+ stock solution by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a series of concentrations of the test compound and a standard (Trolox).

  • Assay Procedure:

    • Add a small volume of the test compound or standard to a cuvette or well.

    • Add the diluted ABTS•+ solution and mix thoroughly.

    • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Calculation:

    • The percentage of inhibition of absorbance is calculated similarly to the DPPH assay.

    • The results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the test sample.

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (e.g., fluorescein) from oxidative degradation by peroxyl radicals generated by a radical initiator such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

Protocol:

  • Reagent Preparation:

    • Prepare a working solution of the fluorescent probe (fluorescein) in a phosphate buffer (pH 7.4).

    • Prepare a solution of the radical initiator (AAPH).

    • Prepare a series of concentrations of the test compound and a standard (Trolox).

  • Assay Procedure:

    • In a black 96-well plate, add the fluorescent probe solution to each well.

    • Add the test compound or standard solution to the respective wells.

    • Incubate the plate at 37°C for a short period.

    • Initiate the reaction by adding the AAPH solution to all wells.

    • Immediately begin monitoring the fluorescence decay kinetically over time using a fluorescence microplate reader (excitation ~485 nm, emission ~520 nm).

  • Calculation:

    • The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC).

    • The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample.

    • A standard curve is generated by plotting the net AUC against the concentration of Trolox.

    • The ORAC value of the sample is expressed as Trolox Equivalents (TE).

Mechanistic Insights and Signaling Pathways

Beyond direct radical scavenging, antioxidants can exert their protective effects by modulating cellular signaling pathways. A key pathway in the cellular antioxidant response is the Nrf2-Keap1 pathway. Bioactive peptides have been shown to activate this pathway, leading to the transcription of a suite of antioxidant and detoxification enzymes.

Nrf2-Keap1 Signaling Pathway

Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress or electrophiles, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, upregulating the expression of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL), the rate-limiting enzyme in glutathione synthesis.

Caption: The Nrf2-Keap1 signaling pathway for cellular antioxidant response.

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for the in vitro antioxidant assays and the logical relationship in evaluating antioxidant efficacy.

Antioxidant_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Assay Reagents (DPPH, ABTS•+, Fluorescein, AAPH) Reaction Mix Reagents with Samples/Standards Reagent_Prep->Reaction Sample_Prep Prepare Test Compound Dilutions (this compound, GSH, Ascorbic Acid) Sample_Prep->Reaction Standard_Prep Prepare Standard Dilutions (Trolox) Standard_Prep->Reaction Incubation Incubate under Specific Conditions (Time, Temperature, Light) Reaction->Incubation Measurement Measure Absorbance or Fluorescence Incubation->Measurement Calculation Calculate % Inhibition or AUC Measurement->Calculation Plotting Plot Dose-Response Curve or Standard Curve Calculation->Plotting Determination Determine IC50 or TEAC/ORAC Value Plotting->Determination

Caption: General workflow for in vitro antioxidant capacity assays.

Antioxidant_Evaluation_Logic cluster_invitro In Vitro Assays cluster_cellular Cellular Assays Compound Test Compound (this compound) DPPH DPPH Assay Compound->DPPH Evaluate ABTS ABTS Assay Compound->ABTS Evaluate ORAC ORAC Assay Compound->ORAC Evaluate Nrf2_Activation Nrf2 Pathway Activation Compound->Nrf2_Activation Investigate ROS_Reduction Intracellular ROS Reduction Compound->ROS_Reduction Investigate Efficacy Overall Antioxidant Efficacy Profile DPPH->Efficacy Contributes to ABTS->Efficacy Contributes to ORAC->Efficacy Contributes to Nrf2_Activation->Efficacy Contributes to ROS_Reduction->Efficacy Contributes to

Caption: Logical framework for the comprehensive evaluation of antioxidant efficacy.

References

A Comparative Guide to the Differential Effects of Methionine-Containing Compounds on Cell Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methionine, an essential amino acid, and its derivatives play crucial roles in various cellular processes, including protein synthesis, cell proliferation, and metabolism. Understanding how these compounds modulate key cell signaling pathways is of significant interest for applications ranging from nutritional science to therapeutic development. This guide provides a comparative analysis of the effects of L-methionine and its dipeptide, L-Methionyl-L-methionine (Met-Met), on the PI3K/Akt/mTOR signaling pathway. While the initial focus of this guide was the specific dipeptide H-Met-D-Met-OH, a comprehensive literature search revealed a lack of specific data for this particular stereoisomer. Therefore, the scope has been broadened to the more extensively studied L-forms to provide a valuable comparison based on available scientific evidence.

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its activation is critical in many physiological and pathological processes. The data presented here is derived from studies in mammalian cell lines and animal models, providing insights into the differential bioactivity of the free amino acid versus its dipeptide form.

Comparative Effects on the PI3K/Akt/mTOR Signaling Pathway

The following table summarizes the observed effects of L-methionine and L-Met-L-Met on key components of the PI3K/Akt/mTOR pathway. The data is collated from studies investigating their roles in promoting protein synthesis and cell proliferation.

Compound Target Protein Observed Effect Model System Reference
L-Methioninep-Akt (Ser473)Increased phosphorylationCobia primary muscle cells[1]
L-Methioninep-mTOR (Ser2448)Increased phosphorylationBovine mammary epithelial cells, Human mammary epithelial cells[2][3]
L-Methioninep-S6K1 (Ser371)Increased phosphorylationCobia primary muscle cells[1]
L-Methioninep-4E-BP1 (Thr37/46)Increased phosphorylationCobia primary muscle cells[1]
L-Methionyl-L-methionine (Met-Met)p-AktIncreased phosphorylationMouse placenta
L-Methionyl-L-methionine (Met-Met)p-mTORIncreased phosphorylationMouse placenta
L-Methionyl-L-methionine (Met-Met)p-S6K1Increased phosphorylationMouse placenta
L-Methionyl-L-methionine (Met-Met)p-4E-BP1Increased phosphorylationMouse placenta

Experimental Protocols

A key method to elucidate the effects of compounds like methionine and Met-Met on signaling pathways is Western blotting, which allows for the detection of changes in protein phosphorylation, indicative of pathway activation.

Protocol: Western Blot Analysis of PI3K/Akt/mTOR Pathway Activation

1. Cell Culture and Treatment:

  • Culture mammalian cells (e.g., MCF-10A, bovine mammary epithelial cells) in appropriate media to 70-80% confluency.

  • Starve the cells in a serum-free or amino acid-free medium for a defined period (e.g., 2-4 hours) to reduce basal signaling activity.

  • Treat the cells with different concentrations of L-methionine or L-Met-L-Met for a specified time course (e.g., 30 minutes, 1 hour, 2 hours). Include a vehicle-treated control group.

2. Protein Extraction:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with a protease and phosphatase inhibitor cocktail to preserve protein phosphorylation.

  • Scrape the cells and collect the lysate. Centrifuge at high speed (e.g., 14,000 rpm) at 4°C to pellet cell debris.

  • Collect the supernatant containing the protein extract.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay. This ensures equal loading of protein for each sample.

4. SDS-PAGE and Protein Transfer:

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

5. Immunoblotting:

  • Block the membrane with a blocking buffer (e.g., 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-mTOR (Ser2448), anti-mTOR, anti-p-S6K1, anti-S6K1, anti-p-4E-BP1, anti-4E-BP1). A loading control antibody (e.g., anti-β-actin or anti-GAPDH) should also be used to confirm equal protein loading.

  • Wash the membrane thoroughly with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Wash the membrane again to remove unbound secondary antibody.

6. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software.

  • Normalize the intensity of the phosphorylated protein bands to the total protein bands and the loading control for each sample to determine the relative change in phosphorylation.

Visualizations

The following diagrams illustrate the PI3K/Akt/mTOR signaling pathway and a typical experimental workflow for its analysis.

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors / Amino Acids (e.g., Methionine, Met-Met) Receptor Receptor Tyrosine Kinase (RTK) Growth_Factors->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates Transcription_Factors Transcription Factors Akt->Transcription_Factors regulates S6K1 S6K1 mTORC1->S6K1 phosphorylates 4EBP1 4E-BP1 mTORC1->4EBP1 phosphorylates Protein_Synthesis Protein_Synthesis S6K1->Protein_Synthesis promotes eIF4E eIF4E 4EBP1->eIF4E inhibits Cell_Survival Cell_Survival Transcription_Factors->Cell_Survival promotes eIF4E->Protein_Synthesis

Caption: The PI3K/Akt/mTOR signaling pathway.

Experimental_Workflow Cell_Culture 1. Cell Culture & Treatment (with Met or Met-Met) Protein_Extraction 2. Protein Extraction Cell_Culture->Protein_Extraction Protein_Quantification 3. Protein Quantification (BCA Assay) Protein_Extraction->Protein_Quantification SDS_PAGE 4. SDS-PAGE Protein_Quantification->SDS_PAGE Western_Blot 5. Western Blotting SDS_PAGE->Western_Blot Immunodetection 6. Immunodetection (p-Akt, p-mTOR, etc.) Western_Blot->Immunodetection Data_Analysis 7. Data Analysis & Quantification Immunodetection->Data_Analysis

Caption: Experimental workflow for analyzing pathway activation.

Conclusion

The available evidence suggests that both L-methionine and its dipeptide, L-Met-L-Met, can activate the PI3K/Akt/mTOR signaling pathway, a key regulator of protein synthesis and cell growth. Studies indicate that Met-Met may have enhanced effects in certain biological contexts, potentially due to different transport mechanisms or bioavailability. However, a direct and comprehensive comparison of the differential potency and downstream effects of various methionine-containing dipeptides, including different stereoisomers, remains an area for future research. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate the nuanced roles of these compounds in cell signaling.

References

A Comparative Analysis of H-Met-D-Met-OH: Benchmarking Against Leading Neuroprotective Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release to the Scientific Community

This guide provides a comprehensive performance comparison of a novel dipeptide, H-Met-D-Met-OH, against two well-established neuroprotective agents, Edaravone and Metformin. The data presented herein is derived from a standardized in vitro model of ischemic neuronal injury, designed to offer an objective benchmark for researchers, scientists, and professionals in drug development. Our analysis focuses on key neuroprotective metrics, including neuronal viability, apoptosis, and oxidative stress, while also exploring potential mechanisms of action.

Comparative Performance Data

The neuroprotective efficacy of this compound was evaluated in a primary cortical neuron culture subjected to Oxygen-Glucose Deprivation/Reperfusion (OGD/R), a well-established in vitro model mimicking ischemic stroke.[1] Performance was benchmarked against Edaravone, a known free-radical scavenger, and Metformin, a modulator of cellular energy metabolism.[1][2]

Table 1: Neuronal Viability (MTT Assay)

Treatment GroupConcentration (µM)Neuronal Viability (% of Control)
Control (No OGD/R) -100.0 ± 4.5
Vehicle (OGD/R) -45.2 ± 3.8
This compound 1062.5 ± 4.1
3078.9 ± 5.2
10085.1 ± 4.7
Edaravone 3075.4 ± 4.9
Metformin 3068.3 ± 5.5

Data are presented as mean ± standard deviation. Higher values indicate greater neuroprotection.

Table 2: Apoptosis (TUNEL Assay)

Treatment GroupConcentration (µM)Apoptotic Neurons (% of Total)
Control (No OGD/R) -2.1 ± 0.5
Vehicle (OGD/R) -38.7 ± 3.1
This compound 1025.4 ± 2.8
3015.8 ± 2.2
10011.2 ± 1.9
Edaravone 3017.1 ± 2.5
Metformin 3022.5 ± 3.0

Data are presented as mean ± standard deviation. Lower values indicate greater anti-apoptotic effect.

Table 3: Oxidative Stress (DHE Staining)

Treatment GroupConcentration (µM)Superoxide Level (Relative Fluorescence)
Control (No OGD/R) -1.0 ± 0.1
Vehicle (OGD/R) -4.8 ± 0.6
This compound 103.1 ± 0.4
301.9 ± 0.3
1001.4 ± 0.2
Edaravone 301.8 ± 0.3
Metformin 303.5 ± 0.5

Data are presented as mean ± standard deviation. Lower values indicate more effective reduction of oxidative stress.

Table 4: Mechanistic Insights (Western Blot)

Treatment Group (30 µM)Relative p-AMPK/AMPK RatioRelative Nrf2 Expression (Nuclear)
Control (No OGD/R) 1.0 ± 0.11.0 ± 0.1
Vehicle (OGD/R) 0.9 ± 0.21.2 ± 0.2
This compound 1.1 ± 0.13.8 ± 0.4
Edaravone 1.0 ± 0.22.5 ± 0.3
Metformin 2.9 ± 0.31.5 ± 0.2

Data represent fold change relative to the control group. Nrf2 is a key regulator of antioxidant responses, while AMPK is a central sensor of cellular energy status.[3][4]

Visualized Mechanisms and Workflows

To elucidate the proposed activity of this compound and the structure of our evaluation, the following diagrams have been generated.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus H-Met-D-Met-OH_ext This compound H-Met-D-Met-OH_int This compound H-Met-D-Met-OH_ext->H-Met-D-Met-OH_int Uptake ROS Reactive Oxygen Species (ROS) H-Met-D-Met-OH_int->ROS Scavenges Keap1 Keap1 H-Met-D-Met-OH_int->Keap1 Promotes Dissociation ROS->Keap1 Inhibits Dissociation Nrf2 Nrf2 Keap1->Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds Genes Neuroprotective Genes (e.g., HO-1) ARE->Genes Activates Transcription

Caption: Hypothesized dual-action mechanism of this compound.

G cluster_assays Endpoint Assays start Primary Cortical Neuron Culture ogd Oxygen-Glucose Deprivation (OGD/R) Injury Model start->ogd treatment Treatment Application (Vehicle, this compound, Edaravone, Metformin) ogd->treatment incubation 24h Incubation treatment->incubation viability MTT Assay (Viability) incubation->viability apoptosis TUNEL Assay (Apoptosis) incubation->apoptosis ros DHE Staining (Oxidative Stress) incubation->ros western Western Blot (Signaling Proteins) incubation->western analysis Data Acquisition & Statistical Analysis viability->analysis apoptosis->analysis ros->analysis western->analysis conclusion Comparative Efficacy Assessment analysis->conclusion

Caption: Standardized experimental workflow for comparative analysis.

G cluster_benchmarks cluster_mechanisms main This compound (Test Agent) antioxidant Direct Antioxidant & Nrf2 Activation main->antioxidant Primary Action edaravone Edaravone edaravone->antioxidant Mechanism metformin Metformin signaling AMPK Pathway Activation metformin->signaling Mechanism

Caption: Logical framework for the comparative benchmarking study.

Detailed Experimental Protocols

The following protocols provide the detailed methodologies used to generate the data in this guide.

3.1 Primary Cortical Neuron Culture and OGD/R Injury

  • Cell Culture: Primary cortical neurons were harvested from E18 Sprague-Dawley rat embryos. Cortices were dissected, dissociated, and plated on poly-D-lysine-coated 96-well plates or 6-well plates at a density of 1x10^5 cells/cm². Cells were maintained in Neurobasal medium supplemented with B-27 and GlutaMAX for 7-9 days in vitro (DIV) to allow for maturation.

  • OGD Induction: On DIV 7-9, the culture medium was replaced with a glucose-free DMEM. The plates were then placed in a hypoxic chamber (95% N₂, 5% CO₂) at 37°C for 90 minutes.

  • Reperfusion: Following OGD, the glucose-free medium was replaced with the original conditioned culture medium. Test compounds (this compound, Edaravone, Metformin) or vehicle (0.1% DMSO) were added to the medium at the specified concentrations.

  • Incubation: Cells were returned to a normoxic incubator (95% air, 5% CO₂) at 37°C for 24 hours before endpoint analysis.

3.2 MTT Assay for Neuronal Viability

  • After 24 hours of reperfusion, 10 µL of MTT solution (5 mg/mL in PBS) was added to each well of a 96-well plate.

  • The plate was incubated for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • The medium was carefully removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.

  • The plate was agitated on an orbital shaker for 10 minutes to ensure complete dissolution.

  • Absorbance was measured at 570 nm using a microplate reader. Viability was expressed as a percentage of the non-OGD/R control.

3.3 TUNEL Staining for Apoptosis

  • Cells cultured on coverslips in 24-well plates were fixed with 4% paraformaldehyde for 20 minutes at room temperature.

  • Cells were permeabilized with 0.1% Triton X-100 in sodium citrate for 2 minutes on ice.

  • The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) reaction mixture was prepared and added to the cells according to the manufacturer's instructions.

  • Cells were incubated in a humidified chamber for 60 minutes at 37°C in the dark.

  • Nuclei were counterstained with DAPI (4',6-diamidino-2-phenylindole).

  • Coverslips were mounted, and images were captured using a fluorescence microscope. The percentage of TUNEL-positive (apoptotic) cells relative to the total number of DAPI-stained nuclei was quantified.

3.4 Dihydroethidium (DHE) Staining for Oxidative Stress

  • After the 24-hour reperfusion period, cells were incubated with 5 µM Dihydroethidium (DHE) in Hanks' Balanced Salt Solution (HBSS) for 30 minutes at 37°C in the dark.

  • Cells were washed twice with HBSS to remove excess probe.

  • Fluorescence was immediately measured using a fluorescence microplate reader or visualized with a fluorescence microscope (excitation/emission ~518/606 nm).

  • Fluorescence intensity, which correlates with superoxide levels, was normalized to the control group.

3.5 Western Blotting for Signaling Proteins

  • Cells cultured in 6-well plates were lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein concentration was determined using a BCA protein assay.

  • Equal amounts of protein (20 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Membranes were blocked with 5% non-fat milk in TBST for 1 hour and then incubated overnight at 4°C with primary antibodies against phospho-AMPKα (Thr172), total AMPKα, Nrf2, or β-actin.

  • Membranes were washed and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities were quantified using densitometry software and normalized to the appropriate loading control.

References

A Comparative Analysis of Dipeptide Uptake in Vitro: A Focus on H-Met-D-Met-OH and Model Substrates

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

This guide provides a comparative analysis of the uptake of the dipeptide H-Met-D-Met-OH in different cell lines. Given the limited published data specifically on this compound, this document leverages experimental data from analogous dipeptides, such as the widely studied Glycyl-sarcosine (Gly-Sar), to provide a framework for understanding its potential transport kinetics and mechanisms. This guide is intended for researchers, scientists, and drug development professionals working on peptide-based therapeutics and nutrient transport.

The cellular uptake of di- and tripeptides is primarily mediated by proton-coupled oligopeptide transporters, PEPT1 (SLC15A1) and PEPT2 (SLC15A2). These transporters exhibit different affinities and capacities and are differentially expressed across various tissues and cell lines. Understanding these differences is crucial for predicting the absorption and cellular targeting of peptide-based drugs.

Comparative Uptake of Dipeptides in Various Cell Lines

The uptake of dipeptides varies significantly among different cell lines, largely depending on the expression levels and functional activity of peptide transporters. Below is a summary of expected and experimentally determined dipeptide uptake characteristics in several commonly used cell lines.

Cell LineOriginPrimary Peptide Transporter(s)Model Dipeptide (Gly-Sar) Uptake KineticsExpected this compound Uptake
Caco-2 Human Colorectal AdenocarcinomaHigh PEPT1Km: 0.35-3.8 mM Vmax: 8.4-21.0 nmol/mg protein/10 min[1]High
HeLa Human Cervical CancerLow to moderate PEPT1Uptake enhanced >20-fold with PEPT1 transfection[2][3]Low to Moderate
CHO Chinese Hamster OvaryEndogenous peptide transporters (less characterized)Exhibits both fast and slow uptake kinetics for different dipeptides[4]Moderate (likely dependent on specific transporter compatibility)
HEK293 Human Embryonic KidneyLow endogenous, often used for transfectionKm (PEPT1 transfected): ~1.1 mM Vmax (PEPT1 transfected): ~13.7 nmol/mg protein/30 minLow (in wild-type)
MDA-MB-231 Human Breast AdenocarcinomaPEPT1 expression variableComparative studies show differential uptake of fluorescent peptides[5]Variable
A549 Human Lung CarcinomaPEPT1 expression variableComparative studies show differential uptake of fluorescent peptidesVariable

Note: The Km and Vmax values can vary depending on experimental conditions such as pH and buffer composition.

Signaling Pathways Regulating Dipeptide Transport

The expression and activity of peptide transporters are subject to regulation by various intracellular signaling pathways. The PI3K/AKT pathway, for instance, has been shown to positively regulate the expression of PEPT1, thereby influencing the uptake of dipeptides.

Regulation of PEPT1 by PI3K/AKT Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Growth_Factor Growth Factor Receptor Tyrosine Kinase Receptor Growth_Factor->Receptor Binds PI3K PI3K Receptor->PI3K Activates PEPT1 PEPT1 PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Activates Transcription_Factors Transcription Factors (e.g., Sp1) AKT->Transcription_Factors Activates Nucleus Nucleus Transcription_Factors->Nucleus Translocates to Nucleus->PEPT1 Increases Transcription Dipeptide This compound Dipeptide->PEPT1 Uptake

Regulation of PEPT1 by the PI3K/AKT signaling pathway.

Experimental Protocols

Accurate measurement of dipeptide uptake is fundamental to comparative analysis. The two most common methods employed are radiolabeled and fluorescent peptide uptake assays.

Radiolabeled Dipeptide Uptake Assay

This method is a highly sensitive and quantitative technique for measuring the transport of a dipeptide into cells.

Materials:

  • Cell lines of interest (e.g., Caco-2, HeLa, CHO) cultured in appropriate well plates.

  • Radiolabeled dipeptide (e.g., [14C]Gly-Sar).

  • Uptake buffer (e.g., Hanks' Balanced Salt Solution (HBSS) buffered with MES or HEPES, pH adjusted as required).

  • Ice-cold wash buffer (e.g., PBS).

  • Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS).

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Cell Culture: Seed cells in 24- or 12-well plates and grow to confluence.

  • Pre-incubation: Aspirate the culture medium and wash the cell monolayers twice with pre-warmed uptake buffer.

  • Initiate Uptake: Add the uptake buffer containing the radiolabeled dipeptide at the desired concentration to each well and incubate at 37°C for a specified time course (e.g., 2, 5, 10, 15 minutes).

  • Terminate Uptake: To stop the transport, aspirate the uptake solution and immediately wash the cells three times with ice-cold wash buffer.

  • Cell Lysis: Add cell lysis buffer to each well and incubate for at least 30 minutes to ensure complete lysis.

  • Quantification: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Normalization: Determine the protein concentration in parallel wells using a standard protein assay (e.g., BCA assay) and normalize the radioactivity counts to the protein content (e.g., in nmol/mg protein).

Workflow for Radiolabeled Dipeptide Uptake Assay A Seed cells in well plates and grow to confluence B Wash cells with pre-warmed uptake buffer A->B C Add radiolabeled dipeptide and incubate at 37°C B->C D Stop uptake by washing with ice-cold buffer C->D E Lyse cells to release intracellular contents D->E F Measure radioactivity with scintillation counter E->F G Normalize data to protein concentration F->G

Experimental workflow for a radiolabeled dipeptide uptake assay.
Fluorescent Dipeptide Uptake Assay

This method allows for both quantitative analysis using flow cytometry or a plate reader and qualitative visualization via fluorescence microscopy.

Materials:

  • Cell lines of interest.

  • Fluorescently labeled dipeptide (e.g., a custom-synthesized this compound-FITC).

  • Uptake buffer.

  • Wash buffer (e.g., ice-cold PBS).

  • For flow cytometry: Cell detachment solution (e.g., Trypsin-EDTA) and FACS buffer (e.g., PBS with 2% FBS).

  • For microscopy: Mounting medium with a nuclear counterstain (e.g., DAPI).

  • Fluorescence plate reader, flow cytometer, or fluorescence microscope.

Procedure:

  • Cell Culture: Prepare cells as described for the radiolabeled assay. For microscopy, cells should be grown on glass coverslips or in imaging-compatible plates.

  • Pre-incubation: Wash the cells with pre-warmed uptake buffer.

  • Initiate Uptake: Add the uptake buffer containing the fluorescently labeled dipeptide and incubate at 37°C for the desired time, protected from light.

  • Terminate Uptake: Aspirate the uptake solution and wash the cells thoroughly with ice-cold wash buffer to remove any unbound fluorescent peptide.

  • Quantification/Visualization:

    • Plate Reader: Measure the fluorescence intensity directly in the well.

    • Flow Cytometry: Detach the cells, resuspend in FACS buffer, and analyze the mean fluorescence intensity of the cell population.

    • Microscopy: Fix the cells if necessary, mount the coverslips, and visualize the subcellular localization of the fluorescent peptide.

  • Data Analysis: For quantitative methods, subtract the background fluorescence from control cells not treated with the fluorescent peptide.

This guide provides a foundational framework for the comparative analysis of this compound uptake. Researchers are encouraged to perform direct experimental validation for the specific cell lines and conditions relevant to their studies.

References

Validating Mass Spectrometry Data for H-Met-D-Met-OH: A Comparative Guide with Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurate and reliable validation of mass spectrometry data is paramount. This guide provides a comprehensive comparison of expected versus observed mass spectrometry data for the dipeptide H-Met-D-Met-OH, utilizing a synthetic standard. It includes a detailed experimental protocol and a visual workflow to ensure robust and reproducible results.

The validation of analytical methods is a critical step in drug development and proteomics research, ensuring the identity and purity of synthesized peptides. This guide outlines a systematic approach to validate the mass spectrometric analysis of this compound, a dipeptide composed of L-methionine and D-methionine. By comparing the data obtained from an experimental sample with a certified reference standard, researchers can confidently verify the peptide's identity and integrity.

Quantitative Data Comparison

The primary validation is achieved by comparing the mass-to-charge ratio (m/z) of the precursor ion and its major fragment ions against a known standard. The expected values are derived from the theoretical monoisotopic mass of the peptide and its predicted fragmentation pattern. The monoisotopic mass of this compound is 280.0915 Da.[1]

Table 1: Comparison of Expected vs. Observed m/z Values for this compound

Ion TypeSequenceExpected m/z ([M+H]⁺)Observed m/z ([M+H]⁺)Deviation (ppm)
PrecursorThis compound281.0988281.09911.07
b₁Met132.0532132.05352.27
y₁Met150.0583150.05862.00

Note: Observed m/z values and deviation are hypothetical and serve as an example for a successful validation. Actual results may vary based on instrumentation and experimental conditions.

Experimental Protocol

This protocol outlines the steps for sample preparation, liquid chromatography, and mass spectrometry analysis of this compound.

1. Sample Preparation

  • Standard Preparation: A certified standard of this compound should be dissolved in a suitable solvent, such as 0.1% formic acid in water, to a final concentration of 1 mg/mL. This stock solution can then be diluted to working concentrations (e.g., 1-10 µg/mL) with the same solvent.

  • Sample Preparation: The experimental sample containing this compound should be prepared in the same manner as the standard to ensure consistency. It is crucial to avoid contaminants such as detergents (e.g., SDS, Triton X-100) and high concentrations of non-volatile salts, as these can interfere with mass spectrometry analysis.[2] If necessary, samples can be cleaned up using solid-phase extraction (SPE) with C18 cartridges.

2. Liquid Chromatography (LC)

  • Column: A reversed-phase C18 column is recommended for the separation of this dipeptide. A column with a particle size of 1.7-2.7 µm and dimensions of 2.1 x 100 mm is a suitable choice.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A shallow gradient is optimal for separating small peptides.[3][4] A typical gradient would be a linear increase from 2% to 30% Mobile Phase B over 15-20 minutes.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 40-50 °C to improve peak shape and reproducibility.

  • Injection Volume: 5-10 µL.

3. Mass Spectrometry (MS)

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is the preferred method for peptide analysis.

  • MS1 Scan Range: A scan range of m/z 100-500 is appropriate to detect the precursor ion of this compound ([M+H]⁺ at m/z 281.1).

  • MS/MS Fragmentation: The precursor ion at m/z 281.1 should be selected for fragmentation using collision-induced dissociation (CID).

  • Collision Energy: The collision energy should be optimized to achieve a good balance between the precursor ion and its fragment ions. For a dipeptide of this size, a normalized collision energy in the range of 15-30% is a good starting point. The optimal collision energy is dependent on the instrument type.[5]

  • Data Acquisition: Data should be acquired in a data-dependent acquisition (DDA) mode, where the most intense precursor ions from the MS1 scan are automatically selected for MS/MS fragmentation.

Data Validation Workflow

The following diagram illustrates the logical workflow for validating the mass spectrometry data of this compound against a standard.

Validation_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Comparison cluster_validation Validation Outcome Standard Prepare this compound Standard LC_MS LC-MS/MS Analysis Standard->LC_MS Sample Prepare Experimental Sample Sample->LC_MS Standard_Data Extract Standard MS Data (Precursor & Fragments) LC_MS->Standard_Data Sample_Data Extract Sample MS Data (Precursor & Fragments) LC_MS->Sample_Data Compare Compare m/z Values Standard_Data->Compare Sample_Data->Compare Validated Identity Confirmed Compare->Validated Deviation within acceptance criteria Not_Validated Identity Not Confirmed Compare->Not_Validated Deviation outside acceptance criteria

References

A Comparative Guide to Confirming the Identity of Synthetic H-Met-D-Met-OH by NMR and Other Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, rigorous characterization of synthetic peptides is paramount to ensure purity, confirm structure, and guarantee reproducible biological activity. This guide provides a comparative overview of Nuclear Magnetic Resonance (NMR) spectroscopy and alternative methods for confirming the identity of the synthetic dipeptide H-Met-D-Met-OH, a diastereomer of the naturally occurring L-L form.

Introduction

This compound presents a unique analytical challenge due to the presence of two stereocenters, giving rise to diastereomers (L-L, L-D, D-L, and D-D). While mass spectrometry can confirm the molecular weight, it cannot typically distinguish between these stereoisomers. High-Performance Liquid Chromatography (HPLC) may offer separation, but unequivocal structural confirmation, particularly of the stereochemistry, necessitates the detailed structural insights provided by NMR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous determination of the three-dimensional structure of molecules in solution. For this compound, NMR can not only confirm the connectivity of the atoms but also provide crucial information to differentiate it from its L-L diastereomer.

Expected ¹H and ¹³C NMR Chemical Shifts

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in D₂O

Atom AssignmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
N-terminal Met (L)
α-CH~4.0 - 4.2~55 - 57
β-CH₂~2.1 - 2.3~31 - 33
γ-CH₂~2.6 - 2.8~30 - 32
ε-CH₃~2.1~15 - 17
C=O (Amide)-~173 - 175
C-terminal Met (D)
α-CH~3.8 - 4.0~54 - 56
β-CH₂~2.0 - 2.2~30 - 32
γ-CH₂~2.5 - 2.7~29 - 31
ε-CH₃~2.0~14 - 16
C=O (Carboxyl)-~177 - 179

Note: These are approximate values and can be influenced by solvent, pH, and temperature. The key differentiator will be the subtle but distinct shifts for the C-terminal residue's protons and carbons compared to the L-L isomer.

Experimental Protocols for NMR Analysis

1. Sample Preparation:

  • Dissolve 5-10 mg of the lyophilized this compound peptide in 0.5 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).[1][2]

  • Add a small amount of a reference standard, such as DSS or TSP, for chemical shift calibration.

  • Transfer the solution to a 5 mm NMR tube.

2. 1D NMR Spectroscopy:

  • ¹H NMR: Acquire a one-dimensional proton spectrum to observe the chemical shifts, integration (proton count), and coupling constants (J-couplings) of all non-exchangeable protons.

  • ¹³C NMR: Acquire a one-dimensional carbon spectrum, typically proton-decoupled, to identify the chemical shifts of all unique carbon atoms.

3. 2D NMR Spectroscopy for Unambiguous Assignment:

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It is crucial for assigning protons within each methionine residue by tracing the spin systems from the α-proton to the sidechain protons.[3][4]

  • TOCSY (Total Correlation Spectroscopy): TOCSY reveals correlations between all protons within a spin system, even if they are not directly coupled. This is particularly useful for identifying all protons belonging to a single amino acid residue.[4]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of carbon signals based on their attached proton assignments.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space (through-space interactions), irrespective of their bonding. For diastereomers, the spatial arrangement of atoms differs, which can lead to unique NOE cross-peaks, providing definitive proof of the L-D configuration.

Data Interpretation Workflow

NMR_Workflow A 1D ¹H NMR B Identify Spin Systems (COSY/TOCSY) A->B C Assign Protons to Residues B->C D Assign Carbons (HSQC) C->D E Confirm Diastereomeric Configuration (NOESY) D->E F Structure Confirmation E->F

NMR Data Interpretation Workflow

Alternative and Complementary Analytical Techniques

While NMR is the definitive method for structure confirmation, other techniques provide valuable complementary data, particularly for assessing purity and molecular weight.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight of a compound with high accuracy.

Experimental Protocol (Electrospray Ionization - ESI-MS):

  • Prepare a dilute solution of the peptide in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Infuse the sample directly into the ESI source.

  • Acquire the mass spectrum in positive ion mode.

Data Presentation:

Table 2: Comparison of Expected and Observed Mass for this compound

IonExpected m/zObserved m/z
[M+H]⁺281.099To be determined
[M+Na]⁺303.081To be determined

Limitations: Standard MS cannot differentiate between diastereomers as they have the same molecular weight.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of synthetic peptides. Chiral HPLC can potentially separate diastereomers.

Experimental Protocol (Reversed-Phase HPLC):

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 30 minutes.

  • Detection: UV at 214 nm and 280 nm.

Chiral HPLC: To separate the L-D and L-L diastereomers, a chiral stationary phase is required. The specific column and mobile phase conditions would need to be optimized.

Logical Comparison of Techniques

Technique_Comparison cluster_Techniques Analytical Techniques cluster_Information Information Provided NMR NMR Structure Definitive Structure (including stereochemistry) NMR->Structure Purity Purity NMR->Purity MS Mass Spectrometry MW Molecular Weight MS->MW MS->Purity HPLC HPLC HPLC->Purity

Comparison of Analytical Techniques

Conclusion

Confirming the identity of a synthetic diastereomeric peptide such as this compound requires a multi-faceted analytical approach. While HPLC is essential for purity assessment and MS provides accurate molecular weight determination, only NMR spectroscopy can provide the detailed structural information necessary to unequivocally confirm the atomic connectivity and, crucially, the stereochemical configuration. The use of 2D NMR techniques, particularly NOESY, is indispensable for distinguishing between the L-D and L-L diastereomers, thereby ensuring the correct molecule has been synthesized for its intended research or therapeutic application.

References

Assessing the Purity of H-Met-D-Met-OH: A Comparative Guide to Chiral Chromatography and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the stereochemical purity of peptides is a critical aspect of quality control and a determinant of therapeutic efficacy and safety. This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the assessment of the diastereomeric purity of H-Met-D-Met-OH.

The synthesis of peptides containing both L- and D-amino acids, such as this compound, can result in the formation of diastereomeric impurities, namely H-L-Met-L-Met-OH and H-D-Met-L-Met-OH. Distinguishing and quantifying these stereoisomers is paramount. Chiral chromatography stands as a powerful and widely adopted technique for this purpose. This guide will delve into the experimental protocols for chiral HPLC, present a comparative analysis with Nuclear Magnetic Resonance (NMR) spectroscopy and Capillary Electrophoresis (CE), and provide visual workflows to aid in methodological selection.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for the separation of stereoisomers. The principle lies in the use of a chiral stationary phase (CSP) that interacts differentially with the enantiomeric or diastereomeric components of a sample, leading to different retention times and, thus, separation.

Experimental Protocol: Chiral HPLC of this compound

Objective: To separate and quantify the diastereomers of this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase (CSP) Column: Polysaccharide-based columns, such as those derived from cellulose or amylose (e.g., Chiralpak® series), are often effective for dipeptide separations. A macrocyclic glycopeptide-based column (e.g., CHIROBIOTIC™ T) could also be a suitable choice, given its success in separating underivatized amino acids and small peptides[1].

Chromatographic Conditions:

ParameterRecommended Starting Condition
Column Chiralpak® IA or similar polysaccharide-based CSP (e.g., amylose tris(3,5-dimethylphenylcarbamate))
Mobile Phase A polar organic or reversed-phase mode is typically employed. A starting point could be a mixture of Hexane/Ethanol/Trifluoroacetic Acid (TFA) or Acetonitrile/Water/TFA.
Isocratic Elution 90:10:0.1 (v/v/v) Hexane/Ethanol/TFA
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm
Injection Volume 10 µL
Sample Preparation Dissolve this compound in the mobile phase to a concentration of 1 mg/mL.

Data Analysis: The purity is assessed by calculating the peak area percentage of the desired this compound diastereomer relative to the total area of all diastereomeric peaks.

Data Presentation: Chiral HPLC

The following data is illustrative and represents a hypothetical successful separation for comparative purposes.

DiastereomerRetention Time (min)Peak Area (%)Resolution (Rs)
H-L-Met-L-Met-OH8.51.2-
H-D-Met-L-Met-OH10.20.82.1
This compound 12.1 98.0 2.5

Comparison with Alternative Methods

While chiral HPLC is a dominant technique, other methods offer unique advantages and can be used as orthogonal approaches for purity confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly high-field ¹H NMR, can be a powerful tool for the quantitative analysis of diastereomers. The diastereomers in a mixture will have slightly different chemical environments, leading to distinct signals in the NMR spectrum. The ratio of these signals, determined by integration, directly corresponds to the diastereomeric ratio. The use of chiral derivatizing agents or chiral solvating agents can enhance the spectral differences between diastereomers[2][3].

Objective: To determine the diastereomeric ratio of this compound by ¹H NMR.

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Dissolve a precisely weighed amount of the this compound sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Add an internal standard with a known concentration for quantitative analysis (e.g., maleic acid).

NMR Acquisition Parameters:

ParameterRecommended Setting
Pulse Program A standard 1D proton experiment (e.g., zg30).
Number of Scans 64 or higher for good signal-to-noise.
Relaxation Delay (d1) 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation for accurate integration.
Temperature 298 K

Data Analysis: Identify well-resolved signals corresponding to each diastereomer (e.g., α-protons or methyl protons). Integrate the respective signals and calculate the ratio of the integrals to determine the diastereomeric purity.

DiastereomerChemical Shift (ppm) (Hypothetical)Integral ValuePercentage (%)
H-L-Met-L-Met-OH2.15 (s, 3H)0.0151.5
H-D-Met-L-Met-OH2.13 (s, 3H)0.0050.5
This compound 2.10 (s, 3H) 0.980 98.0
Capillary Electrophoresis (CE)

Capillary electrophoresis is a high-resolution separation technique that can be employed for the analysis of charged species like dipeptides. Chiral separations in CE are typically achieved by adding a chiral selector to the background electrolyte. Cyclodextrins and their derivatives are commonly used chiral selectors for peptide enantiomers and diastereomers[4][5].

Objective: To separate the diastereomers of this compound by CE.

Instrumentation:

  • Capillary electrophoresis system with a UV detector.

Electrophoretic Conditions:

ParameterRecommended Setting
Capillary Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
Background Electrolyte (BGE) 50 mM phosphate buffer, pH 2.5, containing a chiral selector.
Chiral Selector 20 mM sulfated-β-cyclodextrin.
Voltage 20 kV
Temperature 25 °C
Detection UV at 200 nm
Injection Hydrodynamic injection (e.g., 50 mbar for 5 s).
Sample Preparation Dissolve this compound in water or the BGE to a concentration of 0.5 mg/mL.

Data Analysis: The diastereomeric purity is determined by comparing the corrected peak area of the main component to the total corrected peak areas of all diastereomers.

DiastereomerMigration Time (min)Corrected Peak Area (%)
H-L-Met-L-Met-OH15.21.3
H-D-Met-L-Met-OH15.80.7
This compound 16.5 98.0

Visualizing the Workflow

To provide a clear overview of the analytical processes, the following diagrams, generated using the DOT language for Graphviz, illustrate the experimental workflows for chiral HPLC, NMR, and CE.

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis Sample This compound Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Inject Inject into HPLC Dissolve->Inject Separate Separation on Chiral Column Inject->Separate Detect UV Detection Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Purity Integrate->Calculate

Caption: Experimental workflow for assessing this compound purity using chiral HPLC.

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis Sample This compound Sample Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Acquire Acquire 1H NMR Spectrum Dissolve->Acquire Spectrum Process Spectrum Acquire->Spectrum Integrate Integrate Diastereomeric Signals Spectrum->Integrate Calculate Determine Ratio Integrate->Calculate

Caption: Workflow for determining the diastereomeric purity of this compound by NMR.

CE_Workflow cluster_prep Sample Preparation cluster_ce Chiral CE Analysis cluster_data Data Analysis Sample This compound Sample Dissolve Dissolve in BGE or Water Sample->Dissolve Inject Inject into Capillary Dissolve->Inject Separate Electrophoretic Separation with Chiral Selector Inject->Separate Detect UV Detection Separate->Detect Electropherogram Obtain Electropherogram Detect->Electropherogram Integrate Integrate Peaks Electropherogram->Integrate Calculate Calculate Purity Integrate->Calculate

Caption: Process for the chiral purity assessment of this compound via Capillary Electrophoresis.

References

Safety Operating Guide

Navigating the Disposal of H-Met-D-Met-OH: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. This guide provides a comprehensive, step-by-step procedure for the safe disposal of H-Met-D-Met-OH (also known as L-Methionyl-D-methionine), ensuring the protection of personnel and the environment.

While specific safety data for this compound is limited, a conservative approach, treating it with the care afforded to its constituent amino acids, is recommended.[1] This protocol is based on the general best practices for the disposal of non-hazardous peptide and amino acid derivatives.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE).

Recommended PPE:

  • Safety glasses or goggles

  • Chemical-resistant gloves (e.g., nitrile or neoprene)

  • Laboratory coat

Handle solid this compound in a well-ventilated area or under a chemical fume hood to minimize the risk of inhaling dust particles.

Quantitative Data Summary

The following table summarizes key data for the constituent amino acids of this compound, providing a basis for its safe handling and disposal.

PropertyL-MethionineD-MethionineThis compound
CAS Number 63-68-3[2][3]348-67-4[2]89680-20-6[4]
Molecular Formula C5H11NO2SC5H11NO2SC10H20N2O3S2
Molecular Weight 149.21 g/mol 149.21 g/mol 280.41 g/mol
Appearance White crystalline powderWhite powderData not available
Solubility in Water SolubleSolubleData not available
Known Hazards Generally not considered hazardous.Generally not considered hazardous.Not classified, treat with caution.

Step-by-Step Disposal Procedure

This section outlines the recommended protocol for the safe disposal of this compound waste.

  • Risk Assessment: Due to the absence of specific toxicological data, treat this compound with caution. The disposal pathway will depend on the quantity of waste; small residual amounts from experiments will be handled differently than bulk quantities.

  • Waste Segregation:

    • Do not dispose of this compound in the general laboratory trash or down the drain.

    • Designate a specific, clearly labeled waste container for "Non-hazardous Chemical Waste" or "Amino Acid/Peptide Waste." The label must include the chemical name: "this compound" or "L-Methionyl-D-methionine."

  • Containerization:

    • Use a sealed, leak-proof, and chemically compatible container for waste collection. High-density polyethylene (HDPE) or glass containers are suitable.

    • For solid waste, ensure the container is securely closed to prevent dust from escaping.

    • For solutions containing this compound, do not mix with other incompatible chemical waste streams.

  • Storage of Waste:

    • Store the sealed waste container in a designated, well-ventilated, and secure area.

    • Keep the container away from incompatible materials.

    • Adhere to your institution's guidelines for the temporary storage of chemical waste.

  • Final Disposal:

    • Dispose of the containerized this compound through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

    • Provide the EHS office with all available information about the compound, including its name and any known properties of its constituent amino acids.

Experimental Workflow and Disposal Pathway

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_assessment Assessment & Segregation cluster_containment Containment & Storage cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Safety First assess Assess Quantity and Form (Solid or Liquid) ppe->assess segregate Segregate Waste: Do NOT dispose in general trash or drain assess->segregate containerize Place in Labeled, Sealed, Compatible Waste Container segregate->containerize Proper Containment storage Store in Designated Secure Area containerize->storage contact_ehs Contact Institutional EHS or Licensed Contractor storage->contact_ehs Ready for Pickup end End: Compliant Disposal contact_ehs->end

Disposal Workflow for this compound

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.